molecular formula C10H14N2 B022502 2-Methyl-5-(pyrrolidin-2-yl)pyridine CAS No. 90872-72-3

2-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B022502
CAS No.: 90872-72-3
M. Wt: 162.23 g/mol
InChI Key: WZVVISVPTUREQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(pyrrolidin-2-yl)pyridine, a compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol, is a nicotine analog of significant interest in scientific research. Also known as 6-Methyl nornicotine, this derivative features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 5-position . The compound has a boiling point of 269.4°C at 760 mmHg and a melting point of 65-70°C . This compound serves as a key intermediate and building block in organic synthesis and medicinal chemistry. Its primary research value lies in its structural similarity to nicotine, making it a valuable compound for neuropharmacological studies and the development of novel ligands for nicotinic acetylcholine receptors (nAChRs) . Recent patent literature highlights its application in the preparation of advanced molecules like 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, which is investigated for use in electronic cigarette liquid aerosols due to its sensory properties . The synthetic route to such compounds often begins with readily available starting materials like 6-methyl nicotinate, enabling industrial-scale production with high purity and yield . Available as the free base and in salt forms such as the hydrochloride and dihydrochloride , this compound offers flexibility for various experimental conditions. The (R)-enantiomer is also available for stereospecific research applications . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVVISVPTUREQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508855
Record name 2-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90872-72-3
Record name 2-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(pyrrolidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, a heterocyclic compound featuring a pyridine and a pyrrolidine ring, is a structural analog of nicotine. This guide provides a comprehensive overview of its fundamental physicochemical properties, potential biological activity, and the experimental methodologies used to determine these characteristics. Given the limited availability of direct experimental data for this specific molecule (CAS 73325-87-8), this document also references data from closely related analogs to provide a predictive profile. This information is crucial for researchers in medicinal chemistry and drug development for anticipating its behavior in biological systems.

Physicochemical Properties

PropertyValue (for 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine)Data Type
pKa 8.01 ± 0.70Predicted
logP 2.09460Predicted
Solubility Data not available-

Note: The pKa and logP values presented are for the N-methylated analog and should be considered as estimations for this compound. The presence of the N-methyl group is expected to slightly increase the pKa of the pyrrolidine nitrogen and increase the lipophilicity.

Biological Activity and Signaling Pathways

As a structural analog of nicotine, this compound is anticipated to interact with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial in synaptic transmission in the central and peripheral nervous systems. The binding of an agonist, such as nicotine or its analogs, to nAChRs leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuron, leading to the propagation of a nerve impulse and the release of various neurotransmitters, including dopamine.

Studies on methylated nicotine analogs have shown that substitutions on the pyrrolidine ring can significantly influence binding affinity and functional activity at different nAChR subtypes, such as α7 and α4β2[1]. This suggests that this compound could exhibit a unique profile of activity at these receptors.

Below is a diagram illustrating the general signaling pathway for nAChR activation.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Triggers

nAChR Agonist Signaling Pathway

Experimental Protocols

Accurate determination of the basic properties of a compound is fundamental for drug development. The following sections detail standard experimental protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

This method involves the titration of an acidic or basic solution of the compound with a standardized titrant and monitoring the pH change.

pKa_Protocol A Prepare a solution of This compound in deionized water C Titrate the solution with a standardized solution of HCl A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Workflow for pKa Determination
Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The equilibrium solubility of a compound is determined by adding an excess amount of the solid compound to water and allowing it to reach equilibrium.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

  • Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

Conclusion

This compound is a nicotine analog with the potential to interact with nicotinic acetylcholine receptors. While direct experimental data on its basic physicochemical properties are limited, predictions based on a close analog suggest it is a moderately lipophilic base. The experimental protocols outlined in this guide provide a framework for the empirical determination of its pKa, logP, and aqueous solubility, which are essential parameters for its further development as a potential therapeutic agent or research tool. Future studies should focus on the experimental validation of these properties and the characterization of its pharmacological profile at various nAChR subtypes.

References

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine (CAS Number: 90872-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known by its synonym 6-Methylnornicotine, is a heterocyclic organic compound with the CAS number 90872-72-3. Its structure features a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a pyrrolidine ring. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology, due to its structural analogy to nicotine and its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These values are primarily computationally predicted and sourced from publicly available chemical databases. Experimental validation of these properties is recommended for precise applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂PubChem
Molecular Weight 162.23 g/mol PubChem
CAS Number 90872-72-3Chemical Abstracts Service
Appearance Liquid (Predicted)Chemical Supplier Data
Boiling Point 256.6 ± 28.0 °C (Predicted)ChemicalBook
Density 1.016 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 8.01 ± 0.70 (Predicted)ChemicalBook
LogP 2.09460 (Predicted)LookChem
Canonical SMILES CC1=NC=C(C=C1)C2CCCN2PubChem
InChI Key HHULDGOGAKFHFK-UHFFFAOYSA-NPubChem

Synthesis

The synthesis of this compound, or 6-Methylnornicotine, can be achieved through various synthetic routes. One documented method involves the reduction of 6-Methylmyosmine. The following is a general experimental protocol derived from patent literature.

Synthesis of 6-Methylnornicotine from 6-Methylmyosmine

Experimental Protocol:

Reaction Step:

  • Cool a suitable reaction vessel to -20°C.

  • Add a solution of 6-Methylmyosmine in an appropriate solvent.

  • Slowly add a 40% aqueous solution of potassium hydroxide to adjust the pH to 11.

  • Add solid sodium dithionite (Na₂S₂O₄) portion-wise to the reaction mixture.

  • Stir the reaction mixture at 75°C for approximately 6 hours. The reaction progress should be monitored by a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).[1]

Work-up and Purification:

  • After the reaction is complete, cool the mixture to 25°C.

  • Filter the mixture to remove any solid impurities.

  • Extract the filtrate with ethyl acetate (e.g., 3 x 3L for a large-scale reaction).

  • Combine the organic phases and wash with a saturated aqueous solution of sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent (ethyl acetate) by distillation under reduced pressure to yield the crude product, this compound.[1]

  • Further purification can be achieved through techniques such as column chromatography or distillation under reduced pressure.

Below is a workflow diagram illustrating the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up & Purification start 6-Methylmyosmine Solution add_koh Adjust pH to 11 with 40% KOH at -20°C start->add_koh add_dithionite Add Sodium Dithionite add_koh->add_dithionite react Stir at 75°C for 6h (Monitor by LC-MS) add_dithionite->react cool Cool to 25°C react->cool filter Filter Solid Impurities cool->filter extract Extract with Ethyl Acetate filter->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product This compound purify->product

Synthesis and Purification Workflow

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely available in public repositories. Researchers are advised to perform their own analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm the identity and purity of the synthesized compound. The expected fragmentation patterns in mass spectrometry would likely involve cleavage of the pyrrolidine ring and the bond connecting the two ring systems.

Biological Activity and Mechanism of Action

As a structural analog of nicotine, the primary biological target of this compound is expected to be the nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine and its analogs act as agonists at nAChRs, leading to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization. The diverse subtypes of nAChRs (e.g., α4β2, α7) exhibit different affinities and functional responses to various ligands.

The anticipated signaling pathway upon activation of nAChRs by an agonist like this compound is depicted in the following diagram.

G ligand This compound (Agonist) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to channel Ion Channel Opening receptor->channel Conformational Change influx Cation Influx (Na⁺, Ca²⁺) channel->influx depolarization Neuronal Depolarization influx->depolarization downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) depolarization->downstream

Agonist-Induced nAChR Signaling Pathway

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for several areas of research:

  • Probing nAChR Structure and Function: As a specific ligand, it can be used to investigate the binding pockets and allosteric sites of different nAChR subtypes.

  • Development of Novel Therapeutics: Modifications of this scaffold could lead to the development of selective nAChR modulators for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

  • Lead Compound for Insecticide Development: Given that nAChRs are the target of neonicotinoid insecticides, this compound could serve as a lead for the development of new pest control agents.

Conclusion

This compound is a compound with significant potential in neuropharmacology and medicinal chemistry. While detailed experimental data is somewhat limited in publicly accessible sources, the available information on its synthesis and its relationship to nicotine provide a strong foundation for further research. The protocols and data presented in this guide are intended to support scientists and researchers in their exploration of this promising molecule and its potential applications. It is strongly recommended that all synthesized batches of this compound be thoroughly characterized analytically to confirm their identity and purity before use in biological assays.

References

An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known by synonyms such as 6-Methyl Nornicotine, is a nicotine analog of significant interest in medicinal chemistry and pharmacology.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group and a pyrrolidine ring, bears a close resemblance to nicotine, suggesting potential interactions with biological targets, particularly nicotinic acetylcholine receptors (nAChRs).[2] The presence of the methyl group on the pyridine ring can enhance its lipophilicity, potentially influencing its biological activity and solubility.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activity of this compound.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound with a well-defined molecular architecture. Its chemical identity and key properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Synonyms 6-Methyl Nornicotine, 6-Methylnornicotine
CAS Number 90872-72-3[3][4]
Molecular Formula C₁₀H₁₄N₂[3][4]
Molecular Weight 162.23 g/mol [4]
SMILES Cc1ccc(cn1)C1CCCN1[2]
InChI InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3[3]
Physicochemical Data

A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted from computational models due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource
Physical State Liquid[2]
Color Colorless to pale yellow[5]
Boiling Point 260 °C (Predicted)[5]
Density 1.0737 g/cm³ at 20 °C[5]
Solubility Soluble in chloroform and methanol. Miscible with water, alcohol, ether, petroleum ether, kerosene, and oils.[6],[5]
pKa (conjugate acid) 8.01 ± 0.70 (Predicted)[6]
LogP 0.17[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on a patented synthetic method.

Synthesis of (+/-)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

This synthesis involves the reaction of 6-Methyl Nornicotine with formaldehyde.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 295g of this compound in 600ml of methanol.

  • Addition of Reagent: Add 127g of paraformaldehyde to the solution.

  • Reaction Conditions: Heat the mixture to 50°C.

  • Monitoring: Monitor the progress of the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete after 7 hours.

  • Work-up: After the reaction is complete, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

  • Purification: The crude product, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, is then purified. Add 500ml of an 18% aqueous hydrochloric acid solution and extract twice with 600ml of petroleum ether. Retain the aqueous phase.

  • Basification and Extraction: Cool the aqueous phase to -15°C and add solid sodium hydroxide to adjust the pH to 12. Extract the aqueous phase three times with 1L of ethyl acetate.

  • Washing and Drying: Wash the combined organic phases twice with 1L of saturated aqueous sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.

  • Final Isolation: Recover the ethyl acetate by distillation under reduced pressure at 40°C. The resulting product is then purified by vacuum distillation at 0.95 Mpa and 140°C to yield pure 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine.[7]

Logical Workflow for Synthesis:

G Synthesis Workflow for (+/-)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine A Dissolve this compound in methanol B Add paraformaldehyde A->B C Heat to 50°C and react for 7h (Monitor with LC-MS) B->C D Distill off methanol and excess paraformaldehyde C->D E Acidify with HCl and extract with petroleum ether D->E F Basify aqueous phase with NaOH E->F G Extract with ethyl acetate F->G H Wash with brine and dry G->H I Distill off ethyl acetate H->I J Vacuum distill to obtain pure product I->J

Synthesis Workflow

Biological Activity and Mechanism of Action

This compound is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems.[8] Its biological effects are primarily mediated through its interaction with these receptors.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

As a nicotine analog, this compound binds to and activates nAChRs. This activation leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx causes membrane depolarization, leading to the generation of an action potential and the subsequent release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The specific downstream effects depend on the subtype of nAChR and the type of neuron being stimulated.

Downstream Signaling Pathways

The activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The influx of calcium is a critical second messenger that can trigger multiple downstream pathways.

  • PI3K-Akt Pathway: The increase in intracellular calcium can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This pathway is known to play a crucial role in cell survival, proliferation, and synaptic plasticity.

  • cAMP-PKA Pathway: Nicotinic acetylcholine receptor activation, particularly of the α7 subtype, has been shown to increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). This pathway is involved in the modulation of synaptic transmission and has been linked to cognitive functions.

Signaling Pathway of nAChR Activation:

G Downstream Signaling of nAChR Activation cluster_0 Downstream Signaling of nAChR Activation cluster_1 Downstream Signaling of nAChR Activation cluster_2 Downstream Signaling of nAChR Activation Agonist This compound nAChR nAChR Agonist->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx PI3K PI3K Ca_Influx->PI3K AC Adenylyl Cyclase Ca_Influx->AC Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Akt Akt PI3K->Akt Cell_Survival Cell Survival & Synaptic Plasticity Akt->Cell_Survival cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Synaptic_Modulation Synaptic Modulation & Cognitive Function PKA->Synaptic_Modulation

nAChR Activation Signaling

Experimental Protocols for Biological Evaluation

In Vitro: Nicotinic Acetylcholine Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to nAChRs using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Rat brain membrane homogenates or cell lines expressing specific nAChR subtypes.

  • Radioligand: [³H]-Nicotine or another suitable high-affinity nAChR radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., unlabeled nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the receptor source by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + [³H]-Radioligand.

    • Non-specific Binding: Membrane preparation + [³H]-Radioligand + high concentration of unlabeled ligand.

    • Competitive Binding: Membrane preparation + [³H]-Radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for nAChR Binding Assay:

G Workflow for Nicotinic Acetylcholine Receptor Binding Assay A Prepare rat brain membrane homogenate B Set up assay plate with: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate at room temperature B->C D Rapid filtration through glass fiber filters C->D E Wash filters with ice-cold assay buffer D->E F Add scintillation cocktail and count radioactivity E->F G Calculate specific binding, IC₅₀, and Ki values F->G

nAChR Binding Assay Workflow
In Vivo: Assessment of Thermoregulatory and Reinforcing Effects in Rats

This protocol describes an in vivo study to compare the effects of 6-Methylnicotine (6-MN) and nicotine in middle-aged female rats with a history of nicotine vapor self-administration.[9]

Animals:

  • Middle-aged female Wistar rats with a history of nicotine vapor self-administration.

Experimental Procedures:

  • Thermoregulation Assessment:

    • Administer 6-MN (0.8 mg/kg) or nicotine (0.8 mg/kg) via injection.[9]

    • Measure rectal temperature at regular intervals post-injection to assess thermoregulatory effects.[9]

  • Locomotor Activity:

    • Following injection, place the rats in an open-field apparatus equipped with activity monitors.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) to assess any stimulant or sedative effects.

  • Nociception Assay:

    • Utilize a hot-plate or tail-flick test to evaluate the nociceptive effects of the compounds.

    • Measure the latency to response to a thermal stimulus after drug administration.

  • Vapor Self-Administration:

    • Allow rats to self-administer 6-MN (10 mg/mL) or nicotine (10 mg/mL) vapor in operant conditioning chambers.[9]

    • Record the number of lever presses for vapor delivery to assess the reinforcing properties of the compounds.[9]

Data Analysis:

  • Compare the effects of 6-MN and nicotine on rectal temperature, locomotor activity, nociceptive responses, and self-administration behavior using appropriate statistical analyses (e.g., ANOVA, t-tests).[9]

Conclusion

This compound is a nicotine analog with potent activity as a nicotinic acetylcholine receptor agonist. Its synthesis has been established, and its biological activity is characterized by the activation of nAChRs and their downstream signaling pathways. Further research into its specific nAChR subtype selectivity, pharmacokinetic profile, and long-term physiological effects will be crucial for fully understanding its therapeutic potential and toxicological profile. The experimental protocols provided in this guide offer a framework for the continued investigation of this intriguing molecule.

References

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine (C10H14N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, with the chemical formula C10H14N2, is a heterocyclic organic compound and a structural analog of nornicotine. Also known as 6-methylnornicotine, this compound holds significant interest for researchers in medicinal chemistry and drug development due to its potential interactions with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, with a focus on experimental protocols and data to support further research and development.

Chemical and Physical Properties

This compound is a derivative of pyridine and pyrrolidine, two common nitrogen-containing heterocyclic rings. The presence of a methyl group on the pyridine ring and a pyrrolidinyl group creates a chiral center, leading to the existence of enantiomers. Its molecular structure and properties are summarized in the table below.

PropertyValueSource
Chemical Formula C10H14N2[1]
Molecular Weight 162.23 g/mol [1]
CAS Number 90872-72-3[1]
Appearance Not explicitly stated, but related nicotine analogs are often liquids at room temperature.
LogP 2.14330[4]
Boiling Point 269.4ºC at 760 mmHg[4]
Melting Point 65-70ºC[4]
Index of Refraction 1.532[4]
Density 1.023g/cm3[4]

Synthesis

Experimental Protocol: Synthesis of this compound

This synthesis involves a multi-step process that starts from commercially available precursors. A plausible synthetic approach involves the formation of a precursor which is then cyclized and reduced to yield the final product.

One reported method involves the following key transformation:

  • Reduction of a precursor: A precursor containing the pyridine and a protected pyrrolidine ring is subjected to a reduction reaction. For instance, a compound with a double bond in the pyrrolidine ring precursor can be reduced.[5]

A specific, albeit non-peer-reviewed, protocol is as follows: [5]

  • Reaction Setup: In a suitable reaction vessel, dissolve the precursor, 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, in an appropriate solvent.

  • Reduction: Cool the solution to -20°C.

  • pH Adjustment: Add a 40% aqueous solution of potassium hydroxide to adjust the pH to 11.

  • Reducing Agent Addition: Add solid sodium dithionite (570g mentioned in a large-scale synthesis) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at 75°C for 6 hours, monitoring the completion of the reaction by a suitable analytical method such as LC-MS.

  • Work-up:

    • Cool the reaction mixture to 25°C.

    • Filter any solid impurities and retain the filtrate.

    • Extract the filtrate with ethyl acetate (e.g., sequentially with 3L, 2L, and 1L for a large batch).

    • Combine the organic phases.

    • Wash the combined organic phase twice with a saturated aqueous solution of sodium chloride.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent by distillation under reduced pressure to obtain this compound.[5]

It is crucial to adapt the scale and specific reagents based on laboratory safety standards and availability.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known structures of similar compounds, the expected spectral characteristics can be predicted. For definitive identification, experimental data should be acquired.

1H and 13C NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrrolidine rings, as well as the methyl group. The 13C NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

  • 1H NMR (Predicted): Signals for the aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7-8.5 ppm). The protons on the pyrrolidinyl ring would be in the aliphatic region (δ 1.5-4.0 ppm), and the methyl group protons would appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

  • 13C NMR (Predicted): The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbons of the pyrrolidinyl ring and the methyl group would be found in the aliphatic region (δ 15-60 ppm).

Mass Spectrometry

The mass spectrum of this compound should show a molecular ion peak (M+) corresponding to its molecular weight of 162.23 g/mol . Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the pyrrolidine ring. The NIST WebBook provides a mass spectrum for the isomeric compound, 2-(1-methyl-2-pyrrolidinyl)-pyridine, which shows a prominent base peak at m/z 84, corresponding to the N-methylpyrrolidinyl cation, and a molecular ion peak at m/z 162.[6] A similar fragmentation pattern could be anticipated for this compound.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C and C=N stretching vibrations from the pyridine ring, and N-H stretching from the secondary amine in the pyrrolidine ring.

Biological Activity and Mechanism of Action

As a nicotine analog, this compound is presumed to exert its biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[2]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric structures composed of various subunits, with the most abundant subtypes in the brain being α4β2 and α7.[2][3] The specific subunit composition determines the pharmacological and physiological properties of the receptor. Nicotine and its analogs bind to the interface between subunits, inducing a conformational change that opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+).[7] This influx depolarizes the cell membrane and triggers downstream signaling events.

Quantitative data on the binding affinity of this compound for specific nAChR subtypes is limited in publicly available literature. However, studies on related nicotinoids suggest that small structural modifications can significantly alter binding affinity and selectivity for different nAChR subtypes.[8][9]

Downstream Signaling Pathways

The activation of nAChRs initiates a cascade of intracellular signaling pathways. The influx of calcium is a key event that can activate various downstream effectors.

dot

nAChR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling nAChR nAChR (e.g., α4β2, α7) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist This compound Agonist->nAChR Binding PI3K PI3K Ca_influx->PI3K MAPK MAPK (ERK) Ca_influx->MAPK Akt Akt PI3K->Akt Gene_expression Gene Expression (e.g., for neuroprotection, cell survival) Akt->Gene_expression MAPK->Gene_expression

Caption: Simplified nAChR agonist signaling cascade.

Key signaling pathways activated downstream of nAChR activation include:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and neuroprotection.[2]

  • Mitogen-activated protein kinase (MAPK) pathway: This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.[10]

The specific downstream effects of this compound binding to different nAChR subtypes would require further investigation.

Experimental Protocols for Biological Assays

To characterize the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for different nAChR subtypes.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs, or [¹²⁵I]α-bungarotoxin for α7 nAChRs) for binding to the receptor.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the nAChR subtype of interest.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

dot

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes with nAChRs start->prep_membranes setup_assay Incubate Membranes with Radioligand & Test Compound prep_membranes->setup_assay separate Separate Bound & Free Ligand (Filtration) setup_assay->separate detect Measure Radioactivity separate->detect analyze Calculate IC50 & Ki detect->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or partial agonist at nAChRs.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

Principle: This electrophysiological technique measures the ion current flowing through the nAChR channel in response to the application of the test compound.

Protocol:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits and allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the current responses at a fixed holding potential.

  • Data Analysis: Plot the current amplitude as a function of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).[11]

2. Calcium Imaging:

Principle: This assay measures changes in intracellular calcium concentration upon nAChR activation using a fluorescent calcium indicator.

Protocol:

  • Cell Culture: Culture cells expressing the nAChR subtype of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Plot the change in fluorescence as a function of the compound concentration to determine the EC50.[12]

Conclusion

This compound is a nicotine analog with the potential to modulate the activity of nicotinic acetylcholine receptors. This technical guide has provided an overview of its chemical properties, synthesis, and known biological activities. The detailed experimental protocols for synthesis and biological characterization are intended to serve as a valuable resource for researchers in the field. Further investigation into the specific interactions of this compound with different nAChR subtypes and its downstream signaling effects is warranted to fully elucidate its therapeutic potential. The data and methodologies presented herein provide a solid foundation for future studies aimed at developing novel therapeutics targeting the nAChR system.

References

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also widely known by its synonym 6-Methylnornicotine, is a heterocyclic organic compound and a structural analog of nicotine. Its chemical structure, featuring a pyridine ring linked to a pyrrolidine ring, places it within the class of nicotinoid compounds. The pyrrolidine ring contains a chiral center at the C2 position, meaning the compound can exist as (S)- and (R)-enantiomers or as a racemic mixture.

This molecule is of significant interest in medicinal chemistry and pharmacology due to its structural similarity to nicotine, the primary psychoactive component in tobacco. As such, it is presumed to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[1] These receptors are implicated in a wide range of physiological processes and are therapeutic targets for various conditions, including neurodegenerative diseases, pain, inflammation, and addiction.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacology of this compound, intended for professionals in drug discovery and development.

Chemical and Physical Properties

The formal IUPAC name for the compound is This compound . Due to the chiral center, the specific stereoisomer should be designated, e.g., (S)-2-methyl-5-(pyrrolidin-2-yl)pyridine. The racemic form is often referred to as (±)-6-Methylnornicotine.

Physicochemical Data

The following table summarizes the key physicochemical properties for the racemic form of this compound, commonly referred to as 6-Methylnornicotine.

PropertyValueReference / Note
CAS Number 90872-72-3Racemic Mixture[2]
Molecular Formula C₁₀H₁₄N₂[2]
Molecular Weight 162.23 g/mol [2]
Boiling Point 269.4 °C at 760 mmHgPredicted
Melting Point 65-70 °C
Density 1.023 g/cm³Predicted
LogP 2.14Predicted
pKa Not available-
Spectral Data (Predicted)
Data TypeExpected Characteristics
¹H NMR - Pyridine Ring Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 of the pyridine ring will likely be a singlet or a narrow doublet. - Pyrrolidine Ring Protons: Aliphatic signals (δ 1.5-4.0 ppm). The proton at the C2 chiral center will be a multiplet. - Methyl Group Protons: A singlet at approximately δ 2.5 ppm.[5]
¹³C NMR - Pyridine Ring Carbons: Resonances in the downfield region (δ 120-160 ppm). - Pyrrolidine Ring Carbons: Aliphatic carbon signals (δ 25-60 ppm). - Methyl Carbon: A signal in the upfield region (δ ~15-25 ppm).
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z = 162. - Major Fragments: Fragmentation is expected to occur at the C-C bond between the two rings, leading to a prominent fragment corresponding to the methyl-pyridyl moiety (m/z = 93) or the protonated pyrrolidine ring (m/z = 70).

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step pathway. A common strategy involves the construction of the substituted pyridine core followed by the formation and coupling of the pyrrolidine ring. The following protocol is a representative synthesis adapted from patented industrial methods.[6]

Synthesis Workflow

G cluster_0 Step 1: Ester Condensation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Reductive Amination & Cyclization A 6-Methylnicotinic acid methyl ester C Intermediate I A->C B γ-Butyrolactone B->C D Intermediate I E Intermediate II D->E Acid Hydrolysis F Intermediate II G This compound F->G Reduction (e.g., NaBH4, H2/Pd) G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (e.g., 6-Methylnornicotine) nAChR_Closed nAChR (Closed) Agonist->nAChR_Closed Binding nAChR_Open nAChR (Open) nAChR_Closed->nAChR_Open Conformational Change Ca_Influx Ca²⁺ Influx nAChR_Open->Ca_Influx Na⁺, K⁺, Ca²⁺ ions flow Depolarization Membrane Depolarization NT_Release Neurotransmitter Release (Dopamine, Glutamate, etc.) Depolarization->NT_Release Ca_Influx->Depolarization PI3K_Akt PI3K → Akt Pathway Ca_Influx->PI3K_Akt Survival Neuronal Survival (Anti-apoptotic) PI3K_Akt->Survival G prep Prepare Membranes (from cells expressing nAChR) setup Set up Assay Plate (Total, Non-specific, Competition) prep->setup incubate Incubate with Radioligand (e.g., [³H]Epibatidine) & Test Compound setup->incubate filter Rapid Vacuum Filtration (on GF/B filters) incubate->filter count Quantify Radioactivity (Liquid Scintillation Counting) filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze

References

In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest in the fields of pharmacology and toxicology. This document details its chemical identity, physicochemical properties, pharmacological activity as a nicotinic acetylcholine receptor (nAChR) agonist, and relevant toxicological data. Detailed experimental protocols for its analysis and in vitro assessment are also provided, along with a depiction of its primary signaling pathway.

Chemical Identity and Synonyms

The compound with the systematic name this compound is also known by a variety of synonyms. Establishing a clear understanding of these alternative names is crucial for a comprehensive literature search and unambiguous communication within the scientific community.

Synonym CAS Number Reference
6-Methyl Nornicotine90872-72-3[1]
5-(2-Pyrrolidinyl)-2-picoline90872-72-3
2-Methyl-5-(2-pyrrolidinyl)pyridine90872-72-3
2-methyl-5-pyrrolidin-2-ylpyridine73325-87-8
6-Methylnomicotine73325-87-8
(+/-)-6-METHYLNICOTINE101540-79-8[2]
1-Methyl-2alpha-(6-methyl-3-pyridinyl)pyrrolidine13270-56-9[3]
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine13270-56-9[3]
2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine101540-79-8[2]
This compound hydrochloride2055841-62-6

Physicochemical and Pharmacological Properties

This compound, often referred to as 6-Methylnicotine (6-MN), is a nicotine analogue.[4] Its chemical and pharmacological properties have been a subject of study, particularly in comparison to nicotine.

Property Value/Description Reference
Molecular Formula C10H14N2[1]
Molecular Weight 162.23 g/mol [1]
Purity (typical) ~98% (racemic mixture)[5]
Pharmacological Activity Agonist at nicotinic acetylcholine receptors (nAChRs)[4]
Potency Comparison QSAR computational pharmacology suggests similar potency and binding affinity to (S)-nicotine.[5] Pre-clinical studies suggest 6-MN may be more potent than nicotine.[6]
Aerosol Transfer Efficiency Similar to nicotine (82.5 ± 2.9 % for 6-MN vs. 85.6 ± 0.6 % for nicotine freebase)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound.

Chemical Analysis

Precise and accurate analytical methods are essential for the identification and quantification of this compound in various matrices.

  • Objective: To separate and identify this compound and its related compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Samples are extracted using 5 N NaOH and methyl t-butyl ether.[7]

  • GC Conditions (Representative): [8]

    • Column: Medium polarity column (e.g., Restek Rxi-624Sil MS, 30 m x 0.25 mm i.d., 1.4 µm film thickness).

    • Injector Temperature: 250°C.

    • Split Ratio: 25:1 (can be adjusted).[9]

    • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[9]

    • Oven Program: Initial temperature of 175°C for 1 minute, ramp at 5°C/min to 180°C, then a fast ramp to 240°C and hold for 1 minute.[9]

  • MS Conditions (Representative): [9]

    • Ionization Mode: Electron Ionization (EI).

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Mode: Selective Ion Monitoring (SIM) is recommended for targeted analysis.

  • Objective: To quantify this compound.

  • Instrumentation: A UPLC system with a UV detector.

  • Sample Preparation: Samples are prepared in an appropriate solvent, such as a mixture of methanol and acetonitrile.

  • UPLC Conditions (Representative): [10]

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol, acetonitrile, and water (pH 3.2).

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 260 nm.

In Vitro Toxicology Assays

In vitro toxicology assays are crucial for assessing the potential adverse effects of a compound at the cellular level.

  • Objective: To assess the cytotoxicity of the compound by measuring the viability of cells after exposure.

  • Principle: Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in dye uptake is correlated with cell death.[11]

  • Procedure (General): [12]

    • Seed cells in a 96-well plate and incubate overnight.

    • Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24 hours).

    • Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 0.33% solution) for approximately 2-3 hours.

    • Remove the dye-containing medium and wash the cells.

    • Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye from the cells.

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

    • Calculate the percentage of viable cells compared to an untreated control.

  • Objective: To evaluate the mutagenic potential of a chemical compound.

  • Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[4][13]

  • Procedure (General): [13]

    • Prepare a mixture containing the Salmonella tester strain, the test compound at various concentrations, and, optionally, a liver extract (S9 fraction) to assess metabolically activated mutagens.

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48 hours.

    • Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates a mutagenic potential.

Pharmacological Assays
  • Objective: To determine the binding affinity (Ki) of this compound to specific nAChR subtypes.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

  • Procedure (General for α4β2 nAChR): [14][15]

    • Receptor Source: Rat brain tissue homogenate (cortex is rich in α4β2 nAChRs).

    • Radioligand: [³H]Cytisine or [¹²⁵I]-Epibatidine.

    • Incubation: Incubate the brain membranes with the radioligand and varying concentrations of the test compound.

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

As an agonist of nicotinic acetylcholine receptors, this compound is expected to activate downstream signaling pathways similar to acetylcholine and nicotine. The primary mechanism involves the direct binding to the receptor, leading to a conformational change and the opening of the ion channel.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR_unbound nAChR (Closed) nAChR_bound nAChR (Open) Ca_ion Ca²⁺ nAChR_bound->Ca_ion Influx Na_ion Na⁺ nAChR_bound->Na_ion Influx Ligand This compound Ligand->nAChR_unbound Binds to receptor PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Akt->Cellular_Response Leads to

Caption: Agonist binding to nAChR, ion influx, and downstream signaling.

Upon binding of this compound to the nAChR, the receptor's ion channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[16] The increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection and cell survival.[16][17]

Conclusion

This compound and its synonyms, particularly 6-Methylnicotine, represent a class of pharmacologically active compounds with a mechanism of action centered on the nicotinic acetylcholine receptors. This guide has provided a foundational understanding of its chemical nature, analytical methodologies for its characterization, and insights into its biological effects. The provided experimental protocols serve as a starting point for researchers, and the depicted signaling pathway offers a framework for understanding its molecular mechanism of action. Further research is warranted to fully elucidate the quantitative pharmacological profile and the complete toxicological implications of this compound.

References

6-Methyl Nornicotine: A Technical Guide to a Nornicotine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identity and available information for 6-Methyl Nornicotine. An extensive review of scientific literature and chemical databases reveals that while this compound is chemically defined, it is frequently confused with the more extensively studied analog, 6-Methylnicotine. This document aims to clarify the distinction between these two molecules and presents the currently available data for 6-Methyl Nornicotine.

Nomenclature and Chemical Identification

6-Methyl Nornicotine is a derivative of nornicotine, which is an alkaloid found in tobacco plants and a metabolite of nicotine.[1][2] The key structural feature of nornicotine is the absence of a methyl group on the pyrrolidine nitrogen, which is present in nicotine.[1][2] In 6-Methyl Nornicotine, a methyl group is added to the 6th position of the pyridine ring of the nornicotine structure.

This is in stark contrast to 6-Methylnicotine , which is a derivative of nicotine and thus possesses a methyl group on both the pyridine ring and the pyrrolidine nitrogen. This structural difference results in a different molecular formula, molecular weight, and CAS number, highlighting that they are distinct chemical entities.

Below is a table summarizing the key chemical identifiers for 6-Methyl Nornicotine.

IdentifierValueReference
IUPAC Name 2-methyl-5-(pyrrolidin-2-yl)pyridine[3]
Synonyms 5-(2-Pyrrolidinyl)-2-picoline; Pyridine, 2-methyl-5-(2-pyrrolidinyl)-; 2-Picoline, 5-(2-pyrrolidinyl)-[3][4]
CAS Number 90872-72-3[3][5][6][7]
Molecular Formula C10H14N2[3][5][6]
Molecular Weight 162.23 g/mol [3][5][6]

Distinguishing 6-Methyl Nornicotine from 6-Methylnicotine

The primary source of confusion in the available literature is the similar nomenclature of 6-Methyl Nornicotine and 6-Methylnicotine. The following diagram illustrates the structural relationship and key differences between nicotine, nornicotine, 6-Methyl Nornicotine, and 6-Methylnicotine.

Nicotine Nicotine C₁₁H₁₆N₂ Nornicotine Nornicotine C₉H₁₂N₂ Nicotine->Nornicotine Demethylation (-CH₃ on pyrrolidine) Methylnicotine 6-Methylnicotine C₁₁H₁₆N₂ Nicotine->Methylnicotine Methylation (+CH₃ on pyridine at pos. 6) Methyl_Nornicotine 6-Methyl Nornicotine C₁₀H₁₄N₂ Nornicotine->Methyl_Nornicotine Methylation (+CH₃ on pyridine at pos. 6) cluster_start Start cluster_check Verification cluster_identify Identification Compound Encounter Compound Name Check_CAS Check CAS Number Compound->Check_CAS Is_6MN 6-Methylnicotine (CAS: 101540-79-8 or 13270-56-9) Check_CAS->Is_6MN 101540-79-8 or 13270-56-9 Is_6MNN 6-Methyl Nornicotine (CAS: 90872-72-3) Check_CAS->Is_6MNN 90872-72-3 Is_Other Other Analog Check_CAS->Is_Other Other

References

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine (6-Methyl Nornicotine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as 6-Methyl Nornicotine, is a nicotine analog that has garnered recent attention due to its emergence in next-generation nicotine products. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and biological activity. Detailed experimental protocols for its synthesis are provided, along with a summary of relevant quantitative data. Furthermore, this guide visualizes the key synthetic pathway and the primary signaling cascade it is presumed to activate, the nicotinic acetylcholine receptor (nAChR) pathway, to facilitate a deeper understanding for research and development purposes.

Discovery and History

The history of this compound is intrinsically linked to the broader research into nicotine analogs. Initial interest in such compounds was driven by the tobacco industry's efforts to understand the pharmacology of nicotine and to potentially develop analogs with different physiological effects.[1] This research aimed to separate the central and peripheral effects of nicotine.[1]

More recently, this compound and its N-methylated derivative, 6-methylnicotine, have moved from a research curiosity to a compound of public health interest. Its appearance as a nicotine substitute in commercial e-cigarette products and pouches has highlighted a potential route to circumvent regulations tied specifically to tobacco-derived nicotine.[1][2] While claimed by some manufacturers to be a "safer" alternative to nicotine, preliminary studies on its N-methylated analog suggest it may present its own toxicological concerns.[3]

The (S)-enantiomer of 6-methylnicotine is reported to be more potent than the (R)-isomer.[4] The presence of this compound has been detected at low levels in tobacco and tobacco products, suggesting it may be a naturally formed tobacco alkaloid.[2]

Synthesis

The synthesis of this compound can be achieved as a key intermediate in the synthesis of its N-methylated analog, 6-methylnicotine. A multi-step synthetic route has been described, starting from commercially available precursors.[5][6][7]

Synthetic Workflow

The overall synthetic process involves the formation of the pyrrolidinone ring, followed by reduction and cyclization to yield the target molecule.

G cluster_0 Synthesis of this compound A 6-Methyl Nicotinate C Ester Condensation A->C B γ-Butyrolactone B->C D Intermediate I C->D E Ring Opening D->E F Intermediate II E->F G Reduction F->G H Intermediate III G->H I Halogenation H->I J Intermediate IV I->J K Amination & Ring Closure J->K L This compound K->L

A high-level overview of the synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from a patented synthesis of 6-methylnicotine, where this compound is a key intermediate.[5][6][7]

Step 1: Ester Condensation
  • Reactants: 6-Methyl nicotinate, γ-butyrolactone, Sodium Hydride (NaH).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve γ-butyrolactone in DMF and cool the solution to 0°C.

    • Stir for 10 minutes and add NaH in portions over a period of 30 minutes.

    • Add 6-methyl nicotinate to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 5 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction yields the initial condensed intermediate.

Step 2: Ring Opening, Reduction, Halogenation, and Cyclization

A detailed, step-by-step protocol for the subsequent transformations is outlined in the patent literature.[5] A general overview of the process leading to this compound is as follows:

  • The initial condensed product undergoes a ring-opening reaction.

  • This is followed by a reduction step.

  • The resulting intermediate is then halogenated (e.g., using a chlorinating or brominating agent).

  • The final step involves an amination and subsequent ring closure to form the pyrrolidine ring.

  • The reaction mixture is cooled to -20°C, and the pH is adjusted to 11 using a 40% potassium hydroxide solution.

  • Solid sodium dithionite is added, and the reaction is stirred at 75°C for 6 hours, with completion monitored by LC-MS.

  • After cooling and filtration, the product is extracted with ethyl acetate.

  • The organic phases are combined, washed with saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude this compound.[7]

Quantitative Data

The following table summarizes the quantitative data for the overall synthesis of the N-methylated analog, which includes the formation of this compound as a crucial step.

ParameterValueReference
Overall Yield ≥ 40%[5]
Purity (GC) ≥ 98%[5]
Total Yield (from 6-methylnicotinic acid methyl ester) 58.78% (racemic mixture)[6]
GC Purity of final N-methylated product 99.3% (racemic mixture)[6]

Biological Activity and Signaling Pathway

The biological activity of this compound is expected to be similar to its N-methylated counterpart, 6-methylnicotine, which acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Nornicotine itself exhibits a high affinity for the α6 and α7 subunits of nAChRs.[8] Activation of these ligand-gated ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the activation of downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The activation of nAChRs initiates a complex signaling cascade that can influence cell survival, proliferation, and neurotransmitter release.

G cluster_0 nAChR Signaling Cascade A This compound B nAChR A->B C Ca²⁺ Influx B->C D PI3K/Akt Pathway C->D E MAPK/ERK Pathway C->E H Neurotransmitter Release C->H F Gene Transcription D->F E->F G Cell Survival & Proliferation F->G

Simplified nAChR signaling pathway activated by this compound.

Studies on the N-methylated analog, 6-methylnicotine, have shown that it can induce the production of reactive oxygen species (ROS) and exhibit cytotoxicity in human bronchial epithelial cells at levels greater than nicotine.[3] This suggests that while the primary target is the nAChR, the downstream consequences may differ from those of nicotine.

Conclusion

This compound is a synthetic nicotine analog with a history rooted in industrial research that has recently become relevant to public health. Its synthesis is achievable through multi-step chemical processes, and its biological activity is centered on the activation of nicotinic acetylcholine receptors. The information provided in this guide is intended to serve as a foundational resource for researchers and drug development professionals working on or encountering this compound. Further investigation into the specific pharmacology and toxicology of this compound is warranted, particularly concerning its individual enantiomers.

References

In-Depth Technical Guide: Potential Pharmacological Effects of 2-Methyl-5-(pyrrolidin-2-yl)pyridine (6-Methylnicotine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a synthetic nicotine analog commonly known as 6-Methylnicotine (6-MN). This document synthesizes available preclinical data on its interaction with nicotinic acetylcholine receptors (nAChRs), its in vivo behavioral effects, and its toxicological profile. Detailed experimental methodologies are provided for key assays, and relevant signaling pathways and workflows are visualized. The presented data indicates that 6-MN is a potent nicotinic agonist with a pharmacological and toxicological profile that suggests greater potency and toxicity compared to nicotine.

Introduction

This compound, or 6-Methylnicotine (6-MN), is a structural analog of nicotine distinguished by a methyl group at the 6-position of the pyridine ring.[1] As a synthetic compound, it has recently gained attention in the context of its use in electronic cigarette products.[2] The structural modification of the nicotine scaffold raises significant interest in its pharmacological profile, particularly its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial mediators of nicotine's central and peripheral effects. This guide aims to provide a detailed technical summary of the known pharmacological properties of 6-MN to inform further research and drug development efforts.

Pharmacodynamics

The primary pharmacological target of 6-MN, like nicotine, is the family of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.

Receptor Binding Affinity

In vitro binding studies are crucial for determining the affinity of a ligand for its receptor. For 6-MN, radioligand displacement assays have been employed to quantify its binding affinity for nAChRs, particularly the high-affinity α4β2 subtype, which is strongly implicated in the rewarding and addictive properties of nicotine.

Table 1: Quantitative Data on Receptor Binding and In Vivo Potency of 6-Methylnicotine

ParameterValueSpecies/SystemNotes
Receptor Binding
Ki (α4β2 nAChR)1.8 nMRat Brain MembranesComparable to (S)-nicotine (Ki = 1.26 - 2 nM) in the same study.[3]
[3H]nicotine Displacement3 times more potent than (S)-nicotineRat Brain MembranesIndicates a higher affinity for nicotinic binding sites.[2]
In Vivo Potency
Prostration Behavior5 times more potent than (S)-nicotineRatA measure of central nicotinic effects.[2]
LD501.5 to 3 times lower than (S)-nicotineRatSuggests greater toxicity.[2]
Signaling Pathways

As a nicotinic agonist, 6-MN is expected to activate nAChRs, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, which can trigger the firing of action potentials and the release of various neurotransmitters, including dopamine, serotonin, and glutamate. The activation of α4β2 nAChRs in the ventral tegmental area (VTA) is a key event in the reinforcing effects of nicotine, leading to dopamine release in the nucleus accumbens.

Nicotinic_Acetylcholine_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6MN 6-Methylnicotine nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) 6MN->nAChR Binding & Activation Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_influx Ca²⁺ Influx nAChR->Ca_influx VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activation Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_influx->Neurotransmitter_Release Downstream Downstream Signaling Cascades Ca_influx->Downstream VGCC->Ca_influx Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Membranes Homogenization->Membranes Incubation Incubate Membranes with [³H]nicotine & 6-MN Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

References

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(pyrrolidin-2-yl)pyridine and its derivatives represent a class of compounds with significant pharmacological interest, primarily due to their structural similarity to nicotine and their activity as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of physiological and pathological processes, including neurotransmission, cognition, and addiction, making them attractive targets for drug discovery. This technical guide provides a comprehensive review of the available literature on this compound and its analogs, with a focus on their synthesis, chemical properties, and biological activity. Detailed experimental protocols for synthesis and key biological assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and concise overview for researchers in the field.

Chemical Properties and Synthesis

This compound, also known as 6-methylnornicotine, is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a pyrrolidine ring. The presence of a chiral center at the 2-position of the pyrrolidine ring results in two enantiomers, (S) and (R), which can exhibit different biological activities. Its N-methylated counterpart is commonly known as 6-methylnicotine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its N-methylated analog is presented in Table 1.

PropertyThis compound6-Methylnicotine ((S)-enantiomer)
Molecular Formula C₁₀H₁₄N₂C₁₁H₁₆N₂
Molecular Weight 162.23 g/mol 176.26 g/mol
CAS Number 73325-87-8 (unspecified stereochemistry)13270-56-9
Predicted pKa Not available8.01 ± 0.70
Predicted XLogP3 Not available1.6
Synthesis

The synthesis of this compound and its N-methylated analog, 6-methylnicotine, can be achieved through a multi-step synthetic route. A general and adaptable synthesis for 6-methylnicotine has been reported, starting from commercially available 6-methyl nicotinate and gamma-butyrolactone.[1][2] This can be adapted to produce the non-methylated target compound by omitting the final N-methylation step.

A representative multi-step synthesis of 6-methylnicotine is outlined below.

Step 1: Ester Condensation

  • Dissolve γ-butyrolactone (9.3 mmol) in 150 ml of N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C and stir for 10 minutes.

  • Add NaH (9.9 mmol) in batches and allow the reaction to proceed for 30 minutes.

  • Add methyl 6-methylnicotinate (6.6 mmol) and allow the reaction to warm to room temperature.

  • Stir for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) to obtain compound I.

Step 2: Ring Opening and Decarboxylation

  • Add a small amount of 5% w/w dilute hydrochloric acid to compound I until no further gas evolution is observed.

  • Add 20 ml of concentrated hydrochloric acid and 20 ml of 1,4-dioxane.

  • Heat the mixture to 95°C and react for 5 hours, monitoring for the complete consumption of compound I by TLC.

  • Cool the reaction to room temperature and adjust the pH to 9 with a 50% NaOH solution in an ice bath.

  • Extract the product, combine the organic phases, and concentrate to dryness to yield compound II.

Step 3: Reduction

  • Dissolve compound II in 20 ml of methanol.

  • Add sodium borohydride (250 mg) and react at -10°C for 2 hours to yield compound III.

Step 4: Halogenation

  • Subject compound III to a halogenating agent (e.g., SOCl₂ or PBr₃) to produce the corresponding halo-intermediate (Compound IV). Detailed conditions for this step were not fully described in the source but are standard procedures in organic synthesis.

Step 5: Amination and Ring Closure

  • React compound IV with an amine source to facilitate ring closure and formation of the pyrrolidine ring, yielding 6-methylnornicotine.

  • For the synthesis of 6-methylnicotine, a subsequent N-methylation step is required.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product 6-Methyl Nicotinate 6-Methyl Nicotinate Ester Condensation Ester Condensation (NaH, DMF) 6-Methyl Nicotinate->Ester Condensation gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->Ester Condensation Ring Opening Ring Opening & Decarboxylation (HCl, Dioxane) Ester Condensation->Ring Opening Reduction Reduction (NaBH4) Ring Opening->Reduction Halogenation Halogenation (e.g., SOCl2) Reduction->Halogenation Ring Closure Amination & Ring Closure Halogenation->Ring Closure This compound This compound Ring Closure->this compound

Caption: Synthetic workflow for this compound.

Biological Activity at Nicotinic Acetylcholine Receptors

The primary biological targets of this compound and its analogs are the nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. The diverse subtypes of nAChRs, such as α4β2 and α7, mediate distinct physiological effects.

Quantitative Biological Data

A "methyl scan" of the pyrrolidine ring of nicotine has provided valuable insights into the structure-activity relationships of methylated nicotine analogs at α4β2 and α7 nAChR subtypes. The data from this study, including binding affinities (Ki) and functional potencies (EC₅₀), are summarized in Table 2. It is important to note that while data for the exact title compound is not explicitly listed in this specific study, the data for closely related analogs provide a strong indication of its likely activity profile. For instance, 6-methylnicotine (N-methylated analog) shows significant activity. The activity of nornicotine analogs has also been investigated, showing that the N-demethylated compounds can retain significant affinity and efficacy.[3]

Table 2: Biological Activity of Methylated Nicotine Analogs at nAChR Subtypes

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC₅₀, µM)
Nicotine α4β21.3 ± 0.22.2 ± 0.3
α71100 ± 10011 ± 1
6-Methylnicotine α4β2Data not availableData not available
α7Data not availableData not available
Nornicotine α7-~17

Data for nicotine and nornicotine are provided for comparison. While specific Ki and EC₅₀ values for 6-methylnicotine were not found in the primary sources reviewed, it is reported to have higher activity at nAChRs compared to nicotine.[4]

A separate study on a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues demonstrated very high affinities at nAChRs, with Ki values in the picomolar range.[5][6] This highlights the potential for potent nAChR ligands based on the this compound scaffold.

Signaling Pathways

Activation of nAChRs by agonists like this compound leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, which can trigger a variety of downstream signaling events. In neurons, this depolarization can lead to the opening of voltage-gated calcium channels, further increasing intracellular Ca²⁺ levels. The rise in intracellular calcium is a key second messenger that can initiate a cascade of events, including the release of neurotransmitters like dopamine. The modulation of dopamine release in brain regions such as the nucleus accumbens is a key mechanism underlying the rewarding and addictive properties of nicotinic agonists.

Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_membrane Cell Membrane cluster_cellular_response Intracellular Signaling & Response nAChR nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ligand This compound Ligand->nAChR Binds to Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_Influx->Neurotransmitter_Release Cellular_Effects Downstream Cellular Effects Neurotransmitter_Release->Cellular_Effects

Caption: nAChR signaling pathway activated by agonists.

Experimental Protocols for Biological Evaluation

The biological activity of this compound and its analogs is typically assessed using a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol: [³H]-Epibatidine Binding Assay for α4β2 nAChRs

  • Cell Culture: Use human embryonic kidney (HEK) cells stably expressing the desired nAChR subtype (e.g., α4β2).

  • Membrane Preparation: Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-epibatidine), and various concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set period (e.g., 4 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of a compound to activate the ion channel of the nAChR and is used to determine the functional potency (EC₅₀) and efficacy of an agonist.

Protocol: Functional Characterization using Xenopus Oocytes

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired nAChR subunits (e.g., α7 or α4 and β2).

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the oocyte with a control solution followed by solutions containing increasing concentrations of the test compound.

  • Current Recording: Record the inward current elicited by the application of the agonist.

  • Data Analysis: Plot the peak current response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (I_max).

Conclusion

This compound and its analogs are a promising class of compounds for the development of novel therapeutics targeting nicotinic acetylcholine receptors. Their structural similarity to nicotine provides a valuable starting point for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this chemical scaffold. Future research should focus on the enantioselective synthesis and detailed pharmacological characterization of individual stereoisomers, as well as in vivo studies to assess their efficacy in models of neurological and psychiatric disorders. The continued investigation of these compounds may lead to the discovery of new drug candidates with improved therapeutic profiles for a range of unmet medical needs.

References

Methodological & Application

Synthesis and Application of 2-Methyl-5-(pyrrolidin-2-yl)pyridine: A Nicotinic Acetylcholine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as 6-methyl-nornicotine, is a nicotine analog of significant interest in neuropharmacology and drug discovery. Its structural similarity to nicotine suggests potent activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of physiological and pathological processes, including cognitive function, addiction, and neurodegenerative diseases. This document provides a detailed protocol for the synthesis of this compound and an overview of its potential applications as a modulator of nAChR signaling pathways.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles. The α4β2 and α7 subtypes are particularly abundant in the brain and are key targets for therapeutic intervention in neurological and psychiatric disorders.

This compound, as a derivative of nornicotine, is expected to exhibit affinity for various nAChR subtypes. The addition of a methyl group to the pyridine ring can influence its binding affinity and selectivity for different receptor subtypes, potentially offering a more favorable therapeutic profile compared to nicotine. Understanding the synthesis and biological activity of this compound is crucial for the development of novel therapeutics targeting the nicotinic cholinergic system.

Synthesis of this compound

A plausible synthetic route for this compound starts from 6-methyl myosmine. The following protocol is a representative method for its synthesis.

Experimental Protocol

Step 1: Reduction of 6-Methyl Myosmine to this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-methyl myosmine in a solution of methanol and water.

  • Reduction: Cool the stirred solution to approximately 15°C. Add sodium borohydride (NaBH₄) portion-wise over a period of 1-2 hours, maintaining the temperature below 20°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with a 40% aqueous solution of potassium hydroxide to a pH of approximately 11.

    • Add solid sodium dithionite and stir the mixture at 75°C for 6 hours.[1]

    • Cool the mixture to room temperature and filter any solid impurities.

    • Extract the aqueous filtrate with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a pure compound.[1][2]

Reagents and Materials
Reagent/MaterialGradeSupplier
6-Methyl Myosmine≥95%Commercially available
Sodium BorohydrideReagent gradeStandard chemical supplier
MethanolAnhydrousStandard chemical supplier
Potassium HydroxideACS gradeStandard chemical supplier
Sodium DithioniteTechnical gradeStandard chemical supplier
Ethyl AcetateHPLC gradeStandard chemical supplier
Hydrochloric AcidReagent gradeStandard chemical supplier
Sodium ChlorideACS gradeStandard chemical supplier
Anhydrous Sodium SulfateReagent gradeStandard chemical supplier
Expected Yield and Characterization

A typical synthesis can yield the final product in moderate to good yields. The purity of the final compound should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.

ParameterExpected Value
Yield 50-70%
Purity (GC-MS) >98%
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ corresponding to C₁₀H₁₄N₂

Biological Applications and Signaling Pathways

This compound is a potent ligand for nicotinic acetylcholine receptors and can be utilized to study the role of these receptors in various physiological processes. Its interaction with nAChRs can trigger downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[3][4][5]

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration acts as a second messenger, initiating a cascade of intracellular signaling events.

// Nodes Ligand [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses\n(e.g., Gene Expression, Cell Survival)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> nAChR [label="Binds to", fontcolor="#5F6368"]; nAChR -> Ca_Influx [label="Activates", fontcolor="#5F6368"]; Ca_Influx -> PI3K [fontcolor="#5F6368"]; Ca_Influx -> Ras [fontcolor="#5F6368"]; PI3K -> Akt [fontcolor="#5F6368"]; Akt -> Cellular_Responses [fontcolor="#5F6368"]; Ras -> Raf [fontcolor="#5F6368"]; Raf -> MEK [fontcolor="#5F6368"]; MEK -> ERK [fontcolor="#5F6368"]; ERK -> Cellular_Responses [fontcolor="#5F6368"]; }

Caption: nAChR signaling cascade.

Experimental Workflow for Receptor Binding and Functional Assays

The following workflow can be used to characterize the interaction of this compound with different nAChR subtypes.

// Nodes Start [label="Synthesized 2-Methyl-5-\n(pyrrolidin-2-yl)pyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor_Prep [label="Prepare Cell Lines Expressing\nnAChR Subtypes (α4β2, α7, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding_Assay [label="Radioligand Binding Assay\n(e.g., with [³H]-Epibatidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Assay [label="Functional Assay\n(e.g., Two-Electrode Voltage Clamp\nin Xenopus Oocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; Ki_Det [label="Determine Ki values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EC50_Det [label="Determine EC₅₀/IC₅₀ values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nSAR Studies", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Receptor_Prep [fontcolor="#5F6368"]; Receptor_Prep -> Binding_Assay [fontcolor="#5F6368"]; Receptor_Prep -> Functional_Assay [fontcolor="#5F6368"]; Binding_Assay -> Ki_Det [fontcolor="#5F6368"]; Functional_Assay -> EC50_Det [fontcolor="#5F6368"]; Ki_Det -> Data_Analysis [fontcolor="#5F6368"]; EC50_Det -> Data_Analysis [fontcolor="#5F6368"]; }

Caption: In vitro characterization workflow.

Potential Therapeutic Applications

Given the role of nAChRs in the central nervous system, this compound and its derivatives are valuable tools for investigating and potentially treating:

  • Neurodegenerative Diseases: Modulators of nAChRs have shown promise in preclinical models of Alzheimer's and Parkinson's diseases.

  • Nicotine Addiction: As a nicotine analog, this compound can be used to study the mechanisms of nicotine dependence and as a potential smoking cessation aid.

  • Cognitive Enhancement: Activation of certain nAChR subtypes is known to improve cognitive functions such as attention and memory.

Quantitative Data

The following table summarizes hypothetical binding affinity and functional activity data for this compound at major nAChR subtypes, based on the known pharmacology of similar nicotine analogs. Nornicotine, the parent compound, shows high responsiveness at α7 and α6-containing nAChRs.[6] Methylation on the pyridine ring can alter these affinities.[7]

nAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)
α4β2 10 - 50100 - 500
α7 50 - 200500 - 2000
α3β4 100 - 500>1000
α6-containing 5 - 2050 - 200

These values are illustrative and require experimental determination.

Conclusion

This compound is a valuable chemical probe for studying the nicotinic cholinergic system. The provided synthesis protocol offers a reliable method for its preparation. Its activity at various nAChR subtypes, coupled with the downstream activation of key signaling pathways, makes it a compound of interest for researchers in neuroscience and drug development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a key heterocyclic compound of interest in pharmaceutical and agrochemical research. The protocols outlined below are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation of this versatile chemical intermediate.

Introduction

This compound, also known as 6-methylnornicotine, is a nicotine analog that serves as a valuable building block in the development of novel bioactive molecules. Its unique structure, featuring both a pyridine and a pyrrolidine ring, makes it a scaffold of interest for probing biological systems, particularly nicotinic acetylcholine receptors (nAChRs). This document details a robust synthetic route for its preparation.

Synthetic Pathway Overview

The primary synthetic strategy for this compound involves a multi-step sequence commencing from a substituted pyridine precursor. The key steps include the formation of the pyrrolidine ring via reduction and cyclization, followed by optional N-methylation to yield related nicotine analogs. A plausible synthetic approach is the coupling of a protected pyrrolidine derivative with a suitable pyridine building block.

A key intermediate in a documented synthesis is 6-methylnicotinic acid methyl ester. This is subjected to a reaction sequence that ultimately forms the pyrrolidine ring attached to the 2-methylpyridine core.

Experimental Protocols

The following protocols are based on established synthetic transformations.

Protocol 1: Synthesis of this compound[1]

This protocol describes the formation of the target compound from a precursor via a reduction step.

Materials:

  • Precursor compound (e.g., a derivative of 6-methylnicotinic acid)

  • Sodium dithionite

  • Potassium hydroxide (40% aqueous solution)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Cool the reaction mixture containing the precursor to -20°C.

  • Adjust the pH to 11 by the dropwise addition of a 40% aqueous solution of potassium hydroxide.

  • Add 570 g of solid sodium dithionite to the reaction mixture.

  • Heat the mixture to 75°C and stir. Monitor the reaction progress by LC-MS. The reaction is typically complete after 6 hours.

  • Upon completion, cool the reaction mixture to 25°C.

  • Filter the mixture to remove any solid impurities, retaining the filtrate.

  • Extract the filtrate sequentially with 3 L, 2 L, and 1 L of ethyl acetate.

  • Combine the organic phases and wash twice with 3 L of saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the ethyl acetate by distillation under reduced pressure to yield 295 g of this compound.

Protocol 2: N-Methylation of this compound to (+/-)-6-Methylnicotine[2]

This protocol describes the synthesis of the N-methylated analog of the target compound.

Materials:

  • This compound (295 g)

  • Methanol (600 ml)

  • Paraformaldehyde (127 g)

  • 40% Sodium hydroxide aqueous solution

  • Ethyl acetate

  • 18% Hydrochloric acid aqueous solution

  • Petroleum ether

  • Saturated sodium chloride aqueous solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 295 g of this compound in 600 ml of methanol.

  • Add 127 g of paraformaldehyde to the solution.

  • Heat the mixture to 50°C and monitor the reaction by LC-MS. The reaction is typically complete after 7 hours.

  • After completion, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.

  • Add 500 ml of 40% sodium hydroxide aqueous solution to adjust the pH to ~11.

  • Extract the mixture three times with 1.5 L of ethyl acetate.

  • Recover the ethyl acetate by distillation under reduced pressure at 40°C to obtain crude 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine.

  • Add 500 ml of 18% hydrochloric acid aqueous solution and extract twice with 600 ml of petroleum ether. Retain the aqueous phase.

  • Cool the aqueous phase to -15°C and add solid sodium hydroxide to adjust the pH to 12.

  • Extract the aqueous phase three times with 1 L of ethyl acetate.

  • Wash the combined organic phases twice with 1 L of saturated sodium chloride aqueous solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Recover the ethyl acetate by distillation under reduced pressure at 40°C.

  • Purify the residue by vacuum distillation (0.95 MPa, 140°C) to yield 276 g of pure 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the described protocols.

ProductStarting Material(s)ReagentsReaction TimeTemperatureYieldPurity (GC)Reference
This compoundPrecursor from 6-methylnicotinic acid methyl esterSodium dithionite, Potassium hydroxide6 hours75°C295 g-[1]
(+/-)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridineThis compound, ParaformaldehydeSodium hydroxide, Hydrochloric acid7 hours50°C276 g99.3%[2]

Visualized Synthetic Workflow

The following diagram illustrates the key transformation described in Protocol 2.

SynthesisWorkflow cluster_protocol2 Protocol 2: N-Methylation start This compound reagents Paraformaldehyde, Methanol intermediate Reaction Mixture start->intermediate reagents->intermediate 50°C, 7h workup Workup & Purification intermediate->workup 1. Distillation 2. NaOH 3. Extraction 4. HCl 5. NaOH 6. Extraction 7. Distillation product (+/-)-6-Methylnicotine workup->product

Caption: N-Methylation of this compound.

Conclusion

The protocols provided in this application note offer a reliable method for the synthesis of this compound and its N-methylated derivative. These procedures are scalable and yield high-purity products suitable for further research and development in the fields of medicinal chemistry and materials science.

References

Purification of 2-Methyl-5-(pyrrolidin-2-yl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a key intermediate in pharmaceutical synthesis. Due to its structural similarity to natural alkaloids, this compound is of significant interest. The purification of this molecule is critical to ensure the removal of impurities, such as starting materials, byproducts, and enantiomeric impurities, which can impact the safety and efficacy of the final drug product.

Overview of Purification Strategies

The purification of this compound can be approached through several techniques, each with its own advantages depending on the scale of the purification and the nature of the impurities. The primary methods include:

  • Liquid-Liquid Extraction: An initial workup step to remove water-soluble and some organic impurities.

  • Distillation: Suitable for large-scale purification to separate the product from non-volatile or less volatile impurities.

  • Column Chromatography: A versatile technique for separating the target compound from structurally similar impurities.

  • Chiral Chromatography: Essential for the separation of the (S)- and (R)-enantiomers, which is often a critical step in drug development as enantiomers can have different pharmacological activities.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol describes a standard workup procedure following synthesis to isolate the crude product.

Workflow:

ExtractionWorkflow reaction_mixture Reaction Mixture add_base Adjust to pH > 10 (e.g., with NaOH) reaction_mixture->add_base extraction Extract with Organic Solvent (e.g., DCM, EtOAc) add_base->extraction combine_organic Combine Organic Layers extraction->combine_organic wash_brine Wash with Brine combine_organic->wash_brine dry_agent Dry over Na2SO4 or MgSO4 wash_brine->dry_agent filter Filter dry_agent->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Product concentrate->crude_product

Caption: Liquid-Liquid Extraction Workflow.

Methodology:

  • Following the synthesis, cool the reaction mixture to room temperature.

  • Adjust the pH of the aqueous reaction mixture to >10 using a suitable base (e.g., 2M sodium hydroxide) to ensure the amine is in its free base form.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 100 mL aqueous solution).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Fractional Distillation

For larger quantities and to remove non-volatile impurities, fractional distillation can be employed. This technique is particularly useful for purifying intermediates in a manufacturing setting.

Workflow:

DistillationWorkflow crude_product Crude Product setup Set up Fractional Distillation Apparatus crude_product->setup heat Heat under Reduced Pressure setup->heat collect_fractions Collect Fractions based on Boiling Point heat->collect_fractions analyze_fractions Analyze Fractions (e.g., GC, NMR) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure pure_product Purified Product combine_pure->pure_product

Caption: Fractional Distillation Workflow.

Methodology:

  • Place the crude this compound in a round-bottom flask equipped with a fractional distillation column (e.g., Vigreux column).

  • Connect the apparatus to a vacuum source to reduce the boiling point and prevent thermal degradation.

  • Gradually heat the flask using a heating mantle.

  • Collect fractions at different temperature ranges. The boiling point of the related compound 2-methyl-5-ethylpyridine is around 177 °C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.

  • Analyze the purity of each fraction using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Combine the fractions that meet the desired purity specifications.

Protocol 3: Flash Column Chromatography

This is a common laboratory-scale technique for purifying compounds from a complex mixture.

Workflow:

ChiralHPLCWorkflow racemic_mixture Racemic Mixture dissolve Dissolve in Mobile Phase racemic_mixture->dissolve inject Inject onto Chiral Column dissolve->inject separate Isocratic or Gradient Elution inject->separate detect UV or MS Detection separate->detect collect_enantiomers Collect Separated Enantiomer Fractions detect->collect_enantiomers analyze_purity Analyze Enantiomeric Purity collect_enantiomers->analyze_purity pure_enantiomer Pure Enantiomer analyze_purity->pure_enantiomer

Applications of 2-Methyl-5-(pyrrolidin-2-yl)pyridine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known by its developmental codes ABT-089 and Pozanicline, is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), with additional activity at α6β2* nAChRs.[1][2][3] This compound has been a subject of significant interest in neuroscience research due to its nootropic (cognitive-enhancing) and neuroprotective properties.[4][5] Its unique pharmacological profile, characterized by partial agonism, offers the potential for therapeutic benefits with a reduced side-effect profile compared to full nAChR agonists like nicotine.[4][6] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at facilitating its study by researchers, scientists, and drug development professionals.

Pharmacological Profile and Mechanism of Action

This compound exerts its effects primarily by binding to and modulating the activity of α4β2 nAChRs, which are ligand-gated ion channels widely distributed in the central nervous system.[5][6] As a partial agonist, it binds to the receptor and induces a conformational change that opens the ion channel, but to a lesser extent than the endogenous neurotransmitter acetylcholine or a full agonist like nicotine.[1] This results in a submaximal receptor response, allowing it to act as a functional antagonist in the presence of a full agonist while providing a baseline level of receptor stimulation in its absence.[1]

The activation of α4β2 nAChRs by this compound leads to an influx of cations, primarily Na⁺ and Ca²⁺, into the neuron.[1] The resulting depolarization and increase in intracellular calcium concentration trigger downstream signaling cascades and modulate the release of various neurotransmitters, including acetylcholine and dopamine, which are crucial for cognitive functions such as learning, memory, and attention.[2]

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound (ABT-089).

Table 1: In Vitro Binding Affinities and Functional Potencies

ParameterReceptor SubtypeSpeciesValueAssay TypeReference
Binding Affinity (Kᵢ)α4β2Rat16 nMRadioligand Binding ([³H]cytisine)[1]
Binding Affinity (Kᵢ)α4β2Human/Rat~15 nMRadioligand Binding[6]
Binding Affinity (Kᵢ)α7Human/Rat>10,000 nMRadioligand Binding[6]
Functional Potency (EC₅₀)α6β2* (high-sensitivity)Mouse0.11 µM[³H]Dopamine Release[1]
Functional Potency (EC₅₀)α6β2* (low-sensitivity)Mouse28 µM[³H]Dopamine Release[1]
Functional Efficacy (% of Nicotine)α6β2* (high-sensitivity)Mouse36%[³H]Dopamine Release[1]
Functional Efficacy (% of Nicotine)α6β2* (low-sensitivity)Mouse98%[³H]Dopamine Release[1]
Functional Efficacy (% of Nicotine)α4β2*Mouse7-23%Neurotransmitter Release[1]

Table 2: In Vivo Efficacy in Preclinical and Clinical Models

Model/StudySpeciesDosesKey FindingsReference
Cognitive Enhancement (Septal Lesioning, Aging)RatNot specifiedImproved cognitive functioning[5]
Attention-Deficit/Hyperactivity Disorder (ADHD)Human (Adults)2 mg, 4 mg, 20 mg (b.i.d.)Superior to placebo in reducing CAARS Total Symptom Score[7]
Attention-Deficit/Hyperactivity Disorder (ADHD)Human (Adults)40 mg (q.d. and b.i.d.)Generally well-tolerated and more effective than placebo[8]
Attention-Deficit/Hyperactivity Disorder (ADHD)Human (Adults)40 mg, 80 mg (q.d.)No statistically significant treatment effects observed[9]

Experimental Protocols

In Vitro Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for the α4β2 nAChR by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Rat brain cortical membranes or membranes from a cell line stably expressing human α4β2 nAChRs (e.g., SH-SY5Y).

  • Radioligand: [³H]cytisine (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound dihydrochloride.

  • Non-specific Binding Control: (-)-Nicotine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, and 2 mM CaCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a stock solution of this compound and perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Test compound at various concentrations or vehicle (for total binding) or non-specific binding control.

    • [³H]cytisine (final concentration ~0.5-1.0 nM).

    • Receptor membrane preparation (50-100 µg protein per well).

  • Incubate the plate at 4°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol assesses the functional activity (agonist, partial agonist, or antagonist) of this compound on α4β2 nAChRs expressed in Xenopus laevis oocytes.

Materials:

  • Mature female Xenopus laevis.

  • cRNA for human α4 and β2 nAChR subunits.

  • Oocyte RingeR's solution (OR-2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.5.

  • Collagenase solution (e.g., 2 mg/mL in OR-2).

  • Microinjection and TEVC setup.

  • Test compound and control agonist (e.g., acetylcholine).

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized frog and incubate them in collagenase solution to defolliculate. Select healthy stage V-VI oocytes.

  • cRNA Injection: Inject each oocyte with a mixture of α4 and β2 cRNA (e.g., 50 nL of a 1:1 ratio) and incubate for 2-7 days at 16-18°C in OR-2 supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with OR-2.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping (holding potential of -70 mV).

    • Apply a control agonist (e.g., acetylcholine at its EC₅₀ concentration) to establish a baseline response.

    • Apply varying concentrations of this compound to generate a concentration-response curve and determine its agonist or partial agonist activity.

    • To assess antagonist activity, co-apply the test compound with the control agonist.

  • Data Analysis:

    • Measure the peak inward current amplitude in response to drug application.

    • Plot concentration-response curves to determine the EC₅₀ (potency) and maximal efficacy (relative to the control full agonist).

In Vivo Cognitive Enhancement: Morris Water Maze

This protocol evaluates the effect of this compound on spatial learning and memory in rodents.

Materials:

  • Rodents (e.g., adult male Wistar rats).

  • Circular water tank (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at 22-25°C.

  • Submerged escape platform.

  • Video tracking system.

  • Test compound and vehicle.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and handling for several days before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a predetermined time before the training trials (e.g., 30 minutes).

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall at one of four randomized start locations.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the tank.

    • Place the animal in the tank at a novel start position and allow it to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latency across acquisition days to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial as a measure of memory retention.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons or a suitable neuronal cell line (e.g., HT-22).

Materials:

  • Primary cortical neurons (from embryonic rodents) or HT-22 cells.

  • Cell culture medium and supplements.

  • L-glutamic acid.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) cytotoxicity assay kit.

Procedure:

  • Cell Culture: Plate the neurons or HT-22 cells in 96-well plates and allow them to adhere and grow.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM for HT-22 cells, lower for primary neurons) for a set duration (e.g., 12-24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of LDH released from damaged cells according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability or cytotoxicity for each treatment group compared to the control (untreated) and glutamate-only treated groups.

    • Determine the concentration-dependent neuroprotective effect of this compound.

Visualizations

G Signaling Pathway of this compound at α4β2 nAChR cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space ABT-089 ABT-089 nAChR α4β2 nAChR ABT-089->nAChR Binds as Partial Agonist Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Na_influx Na⁺ Influx nAChR->Na_influx Channel Opening Depolarization Depolarization Ca_influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (ACh, Dopamine) Ca_influx->Neurotransmitter_Release Triggers Na_influx->Depolarization Cognitive_Effects Cognitive Enhancement Neuroprotection Neurotransmitter_Release->Cognitive_Effects Leads to

Caption: Signaling pathway of this compound.

G Experimental Workflow for Preclinical Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Kᵢ) Functional Functional Assays (Electrophysiology, Ca²⁺ Flux) (Determine EC₅₀, Efficacy) Binding->Functional Informs Neuroprotection Neuroprotection Assay (Glutamate Excitotoxicity) Functional->Neuroprotection Supports Mechanism Cognition Cognitive Models (e.g., Morris Water Maze) Functional->Cognition Predicts Efficacy Safety Safety & Tolerability Cognition->Safety Assess Therapeutic Window

References

Application Notes and Protocols: 2-Methyl-5-(pyrrolidin-2-yl)pyridine (Pozanicline/ABT-089) as a Research Tool in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as Pozanicline or ABT-089, is a potent and selective partial agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2][3] Its unique pharmacological profile, characterized by cognitive-enhancing and neuroprotective effects with a favorable side-effect profile, makes it a valuable research tool for investigating the role of nAChRs in various physiological and pathological processes.[1][4][5] These application notes provide detailed protocols for key pharmacological assays and summarize the quantitative data for utilizing this compound in research settings.

Pharmacological Profile

This compound acts as a modulator of nAChRs, exhibiting a complex functional activity that includes agonism, partial agonism, and antagonism depending on the receptor subtype and the specific assay being used.[1][5] Its primary mechanism of action involves binding to α4β2 nAChRs, which initiates the opening of a non-selective cation channel, permitting the influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[6] This influx leads to the depolarization of the neuronal membrane and, through the action of Ca²⁺ as a second messenger, triggers the release of various neurotransmitters, including acetylcholine and dopamine.[6]

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC₅₀) of this compound at various nAChR subtypes. This data is essential for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of this compound at Neuronal Nicotinic Acetylcholine Receptor Subtypes

nAChR SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α4β2[³H]CytisineRat brain16.7[3]
α4β2[³H]CytisineNot Specified16[3]

Note: The asterisk () indicates that the exact subunit composition may vary.*

Table 2: Functional Potency (EC₅₀) and Efficacy of this compound at Neuronal Nicotinic Acetylcholine Receptor Subtypes

nAChR SubtypeAssayEfficacyEC₅₀ (µM)Reference
α6β2* (more sensitive)[³H]Dopamine Release36% of nicotine0.11[7]
α6β2* (less sensitive)[³H]Dopamine Release98% of nicotine28[7]
α4β2*Not Specified7-23% of nicotineNot Specified[7]
α3β4[³H]Acetylcholine ReleaseNo agonist or antagonist activity up to 300 µM>300[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific nAChR subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand specific for the target receptor (e.g., [³H]Cytisine for α4β2).

  • This compound (as the competing unlabeled ligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of nicotine or another suitable ligand).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target nAChR subtype.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled ligand.

    • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the functional activity of this compound on nAChRs by recording ion channel currents.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines like HEK293).

  • Patch-clamp rig including amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).

  • Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP).

  • This compound solutions at various concentrations.

Procedure:

  • Cell Preparation: Culture cells expressing the target nAChRs on coverslips.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with intracellular solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Data Acquisition: Record the inward currents elicited by the application of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current at each concentration.

    • Plot the normalized current response against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the maximal efficacy relative to a full agonist like acetylcholine.

Visualizations

Signaling Pathway of this compound

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound nAChR α4β2 nAChR Compound->nAChR Binds to IonChannel Cation Channel (Na⁺, Ca²⁺) nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Causes Vesicle Synaptic Vesicle Depolarization->Vesicle Triggers Fusion Neurotransmitter Neurotransmitter (e.g., ACh, DA) Vesicle->Neurotransmitter Releases PostsynapticReceptor Postsynaptic Receptor Neurotransmitter_Rel->PostsynapticReceptor Binds to Signal Downstream Signaling PostsynapticReceptor->Signal

Caption: Signaling pathway of this compound.

Experimental Workflow for Pharmacological Characterization

Start Start: Characterization of This compound BindingAssay Radioligand Binding Assay Start->BindingAssay Electrophysiology Patch-Clamp Electrophysiology Start->Electrophysiology NeurotransmitterRelease Neurotransmitter Release Assay Start->NeurotransmitterRelease Ki Determine Binding Affinity (Ki) BindingAssay->Ki EC50 Determine Functional Potency (EC₅₀) and Efficacy Electrophysiology->EC50 ReleasePotency Determine Potency for Neurotransmitter Release NeurotransmitterRelease->ReleasePotency Analysis Data Analysis and Pharmacological Profile Ki->Analysis EC50->Analysis ReleasePotency->Analysis

Caption: Workflow for pharmacological characterization.

References

Application Notes and Protocols: 2-Methyl-5-(pyrrolidin-2-yl)pyridine as a Ligand for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as 6-methylnicotine, is a synthetic analog of nicotine distinguished by a methyl group at the 6-position of the pyridine ring.[1][2] This modification has garnered interest within the scientific community for its potential to alter the pharmacological profile of the parent compound, nicotine. As a ligand for nicotinic acetylcholine receptors (nAChRs), this compound is a valuable tool for researchers investigating the structure-activity relationships of nicotinic compounds and for professionals in drug development exploring novel therapeutics targeting the cholinergic system.

Nicotinic acetylcholine receptors are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for drug discovery.

These application notes provide an overview of this compound as an nAChR ligand, including its pharmacological properties and detailed protocols for its synthesis and in vitro characterization.

Pharmacological Profile

While extensive quantitative data for this compound is still emerging in peer-reviewed literature, preliminary studies and computational models suggest a pharmacological profile comparable, and in some aspects, potentially more potent than (S)-nicotine.[3] Rodent and in vitro binding studies have indicated that methylation at the 6-position of the pyridine ring can enhance both binding affinity and functional potency at nAChRs compared to nicotine.[2] The (S)-enantiomer is considered the more biologically active form at central α4β2 nAChRs, analogous to (S)-nicotine.[2]

A study assessing a series of 6-substituted nicotine analogs revealed a wide range of binding affinities (Ki values from 0.45 to >10,000 nM), underscoring the significant impact of substitutions at this position on receptor interaction.[4] Although a specific Ki value for 6-methylnicotine was not provided in that particular study, it is reported to have a similar potency and binding affinity to (S)-nicotine in various models.[3] In vivo studies in rats have suggested that 6-methylnicotine may have a lower LD50 than nicotine, indicating potentially greater toxicity.[1]

Data Presentation

The following tables are provided to summarize the known qualitative and comparative data for this compound and to serve as a template for organizing future quantitative findings.

Table 1: Binding Affinity of this compound at nAChR Subtypes (Qualitative)

CompoundnAChR SubtypeBinding Affinity (Ki)Reference
This compoundNot specifiedSimilar to (S)-nicotine[3]
6-Substituted Nicotine AnalogsNot specified0.45 to >10,000 nM[4]

Table 2: Functional Activity of this compound at nAChR Subtypes (Qualitative)

CompoundnAChR SubtypeFunctional Activity (EC50/IC50)Agonist/Antagonist ProfileReference
This compoundα4β2, α3β4, α6/3β2β3Similar activation to nicotineAgonist[5]

Experimental Protocols

Synthesis of this compound

A reported synthesis method for 6-methylnicotine involves a multi-step process starting from 6-methyl nicotinate and gamma-butyrolactone.[6] The key steps include an ester condensation reaction, a ring-opening reaction, a reduction reaction, a halogenation reaction, and a final amination ring-closure reaction.[6]

A representative multi-step synthesis is outlined below:

  • Ester Condensation: Dissolve gamma-butyrolactone in an appropriate organic solvent (e.g., N,N-dimethylformamide) and cool the solution. Add a base (e.g., sodium hydride) and allow to react. Subsequently, add 6-methyl nicotinate and let the reaction proceed at room temperature to yield the initial condensed product.[6]

  • Ring Opening and Decarboxylation: The condensed product from the previous step is subjected to acidic hydrolysis (e.g., with aqueous HCl) to facilitate ring opening and decarboxylation, yielding an intermediate keto-acid.

  • Reductive Amination: The keto-acid is then reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to form the pyrrolidine ring.

  • N-methylation (if starting from a non-methylated pyrrolidine): The secondary amine of the pyrrolidine ring can be methylated using a suitable methylating agent (e.g., formaldehyde and formic acid via the Eschweiler-Clarke reaction) to obtain the final N-methylated product.[7]

  • Purification: The final product is purified using standard techniques such as column chromatography and/or distillation under reduced pressure.[7]

Note: The synthesis of chiral compounds may require the use of chiral starting materials or chiral resolution techniques to separate the enantiomers.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for specific nAChR subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK-293 cells expressing human α4β2 or α7 nAChRs).

  • Radioligand (e.g., [³H]Epibatidine for high-affinity nAChRs or [¹²⁵I]α-Bungarotoxin for α7 nAChRs).

  • Unlabeled competitor (e.g., (S)-Nicotine or Epibatidine for determining non-specific binding).

  • Test compound: this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled competitor, and membrane preparation.

    • Competition Binding: Assay buffer, radioligand, serially diluted this compound, and membrane preparation.

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology Assay for nAChR Functional Activity

This protocol outlines the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to determine the functional activity (e.g., EC50, efficacy) of this compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

  • Agonist solution: this compound dissolved in recording solution at various concentrations.

  • Two-electrode voltage clamp setup.

Procedure:

  • Surgically remove oocytes from a female Xenopus laevis frog.

  • Treat the oocytes with collagenase to defolliculate them.

  • Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -70 mV.

  • Perfuse the oocyte with the recording solution until a stable baseline current is achieved.

  • Apply the agonist solution containing this compound at increasing concentrations.

  • Record the inward current elicited by the agonist application.

  • Wash the oocyte with the recording solution between applications to allow for receptor recovery.

  • Construct a dose-response curve by plotting the peak current response against the logarithm of the agonist concentration.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy from the dose-response curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound as an nAChR ligand.

nAChR_Signaling_Pathway Ligand This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Channel Ion Channel Opening nAChR->Channel Conformational Change Ion_Influx Cation Influx (Na+, Ca2+) Channel->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response Triggers

Caption: Agonist-induced nAChR signaling pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare nAChR-expressing cell membranes Incubation Incubate membranes with ligands to equilibrium Membrane_Prep->Incubation Ligand_Prep Prepare serial dilutions of This compound Ligand_Prep->Incubation Radioligand_Prep Prepare radioligand and controls Radioligand_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Counting Quantify bound radioactivity via scintillation counting Filtration->Counting IC50_Calc Calculate IC50 from competition curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for nAChR radioligand binding assay.

Logical_Relationship_SAR cluster_structure Molecular Structure cluster_activity Pharmacological Activity Nicotine Nicotine Target_Compound This compound Methyl_Group 6-Methyl Group (on Pyridine Ring) Binding_Affinity Binding Affinity (Ki) Target_Compound->Binding_Affinity Influences Functional_Potency Functional Potency (EC50) Target_Compound->Functional_Potency Influences Receptor_Selectivity nAChR Subtype Selectivity Target_Compound->Receptor_Selectivity Influences

Caption: Structure-Activity Relationship (SAR) concept.

References

Application Notes and Protocols for Studying 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental investigation of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine. The protocols outlined below are designed to characterize its pharmacological profile, including its mechanism of action, potency, selectivity, and potential therapeutic effects.

Introduction

This compound is a compound of interest due to its structural similarity to nicotine, a well-known agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] nAChRs are ligand-gated ion channels widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, reward, and inflammation.[4][5] Ligands targeting nAChRs have therapeutic potential for a range of disorders, including smoking cessation, Alzheimer's disease, and ADHD.[6]

The experimental design detailed herein aims to systematically evaluate the effects of this compound, starting with its fundamental interactions with nAChR subtypes and progressing to its physiological effects in cellular and animal models.

In Vitro Characterization

The initial phase of investigation focuses on determining the binding affinity and functional activity of this compound at various nAChR subtypes.

1. Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity (Ki) of the test compound for different nAChR subtypes. These assays measure the displacement of a known radiolabeled ligand by the unlabeled test compound.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for human nAChR subtypes (e.g., α4β2, α7, α3β4).

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the desired human nAChR subtype (e.g., HEK293 or SH-EP1 cells).

    • Radioligands: [³H]-Epibatidine or [¹²⁵I]-Epibatidine for high-affinity nAChRs (e.g., α4β2), [³H]-MLA or [¹²⁵I]-α-bungarotoxin for α7 nAChRs.[4]

    • Test Compound: this compound.

    • Reference Compounds: Nicotine, Varenicline (for α4β2), PNU-120596 (for α7).

    • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or reference compound.

    • Incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at nAChRs.

a. Membrane Potential Assays

This high-throughput assay measures changes in cell membrane potential upon receptor activation, providing a rapid assessment of agonist or antagonist activity.[7]

Experimental Protocol: Membrane Potential Assay

  • Objective: To assess the functional activity (agonist or antagonist) of this compound at specific nAChR subtypes.

  • Materials:

    • Cell lines stably expressing the nAChR subtype of interest (e.g., SH-EP1-α4β2).

    • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist Control: Nicotine or Acetylcholine.

    • Antagonist Control: Mecamylamine.[7]

    • 384-well black, clear-bottom tissue culture plates.

    • Fluorescent plate reader (e.g., FLIPR or FlexStation).

  • Procedure:

    • Seed cells into 384-well plates and incubate to form a confluent monolayer.

    • Load the cells with the membrane potential dye according to the manufacturer's instructions.

    • Agonist Mode: Add serial dilutions of this compound to the cells and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound, then add a known concentration (EC₈₀) of a reference agonist (e.g., nicotine) and measure the change in fluorescence.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (potency) and the maximum response (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

b. Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold-standard method for detailed characterization of ion channel function, providing precise measurements of agonist-evoked currents.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To provide a detailed characterization of the effects of this compound on nAChR ion channel function.

  • Materials:

    • Cells expressing the nAChR subtype of interest.

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Extracellular solution (containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Intracellular solution (containing KCl or K-gluconate, MgCl₂, EGTA, HEPES, ATP, GTP).

    • Drug application system (e.g., gravity-fed or perfusion system).

  • Procedure:

    • Culture cells on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.

    • Approach a single cell with the pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply the test compound at various concentrations and record the evoked currents.

    • For antagonist testing, co-apply the test compound with a known agonist.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents.

    • Generate concentration-response curves to determine EC50 and Hill slope for agonists.

    • For antagonists, determine the IC50 and the mode of inhibition (competitive vs. non-competitive).

Signaling Pathway and Experimental Workflow Diagrams

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to receptor Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Caption: nAChR signaling pathway activated by an agonist.

Experimental_Workflow Start Start: Characterization of This compound In_Vitro In Vitro Studies Start->In_Vitro Binding Radioligand Binding Assays (Affinity - Ki) In_Vitro->Binding Functional Functional Assays (Potency - EC50/IC50) In_Vitro->Functional Electrophysiology Patch-Clamp Electrophysiology (Mechanism of Action) In_Vitro->Electrophysiology In_Vivo In Vivo Studies (Rodent Models) Electrophysiology->In_Vivo PK Pharmacokinetics (ADME) In_Vivo->PK Behavioral Behavioral Assays (Cognition, Anxiety, etc.) In_Vivo->Behavioral Neurochemical Neurochemical Analysis (e.g., Microdialysis) In_Vivo->Neurochemical Toxicity Toxicology Studies In_Vivo->Toxicity Conclusion Conclusion: Pharmacological Profile and Therapeutic Potential Toxicity->Conclusion

References

Application Notes and Protocols: 2-Methyl-5-(pyrrolidin-2-yl)pyridine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to nicotine, an agonist of nicotinic acetylcholine receptors (nAChRs), has made it a valuable starting point for the design and synthesis of novel therapeutic agents. This document provides an overview of the applications of this compound in drug discovery, focusing on its role as a key building block for modulators of nAChRs. Detailed experimental protocols for the synthesis and pharmacological evaluation of compounds based on this scaffold are also presented.

Therapeutic Potential

The this compound core is a key pharmacophore for targeting nAChRs. These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes in the central and peripheral nervous systems. Consequently, derivatives of this scaffold are being investigated for the treatment of various neurological and psychiatric disorders.

Key Therapeutic Areas:

  • Neurodegenerative Diseases: Agonists of nAChRs, particularly the α7 and α4β2 subtypes, have shown potential in preclinical models of Alzheimer's disease and Parkinson's disease by enhancing cognitive function and providing neuroprotection.

  • Cognitive Dysfunction: The pro-cognitive effects of nAChR modulators make the this compound scaffold a promising starting point for the development of drugs to treat cognitive impairments in schizophrenia and other psychiatric disorders.

  • Pain Management: Activation of certain nAChR subtypes has been shown to have analgesic effects, suggesting a potential role for derivatives of this scaffold in the management of chronic and neuropathic pain.

  • Addiction: Partial agonists of nAChRs are a validated therapeutic approach for smoking cessation. The this compound structure can be modified to generate compounds with a desired partial agonist profile to aid in overcoming nicotine addiction.

  • Depression: There is growing evidence for the involvement of nAChRs in the pathophysiology of depression, opening up another avenue for the therapeutic application of novel ligands based on this scaffold.

Pharmacological Data

Table 1: Binding Affinities (Ki) of this compound Derivatives at nAChR Subtypes

Compound IDModificationnAChR SubtypeKi (nM)Reference
Derivative AN-Methylation of pyrrolidineα4β20.8Fictional
Derivative B3'-Fluoro substitution on pyridineα4β21.2Fictional
Derivative CN-Methylation and 3'-Fluoroα4β20.5Fictional
Derivative DN-Ethyl on pyrrolidineα715Fictional
Derivative E6-Chloro substitution on pyridineα78Fictional

Table 2: Functional Potencies (EC50) of this compound Derivatives at nAChR Subtypes

Compound IDModificationnAChR SubtypeEC50 (nM)Assay TypeReference
Derivative FN-Methylation of pyrrolidineα4β225Calcium InfluxFictional
Derivative G3'-Fluoro substitution on pyridineα4β240Calcium InfluxFictional
Derivative HN-Ethyl on pyrrolidineα7150ElectrophysiologyFictional
Derivative I6-Chloro substitution on pyridineα795ElectrophysiologyFictional

Note: The data presented in these tables is illustrative and based on typical values found for derivatives of this class. Researchers should consult specific literature for precise values for individual compounds.

Signaling Pathways

Activation of nAChRs by agonists such as acetylcholine or synthetic ligands leads to the opening of the ion channel and a subsequent influx of cations, primarily Na+ and Ca2+. This depolarization triggers a cascade of downstream signaling events that can modulate neurotransmitter release, gene expression, and cell survival. The specific signaling pathways activated depend on the nAChR subtype and the cell type.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Agonist Agonist (e.g., this compound derivative) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PKC PKC Activation Ca_Signal->PKC MAPK MAPK/ERK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

nAChR signaling cascade upon agonist binding.

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This protocol is an adapted procedure based on common synthetic routes for analogous pyridine-pyrrolidine structures.

Synthesis_Workflow Start Starting Materials: - 2-Methyl-5-bromopyridine - N-Boc-2-pyrrolidinone Step1 Step 1: Grignard Formation - Mg, THF - Formation of 2-methyl-5-pyridylmagnesium bromide Start->Step1 Step2 Step 2: Nucleophilic Addition - Addition of Grignard reagent to N-Boc-2-pyrrolidinone - Formation of a hemiketal intermediate Step1->Step2 Step3 Step 3: Reductive Cyclization - Treatment with a reducing agent (e.g., NaBH4 or H2/Pd) - Formation of N-Boc-2-methyl-5-(pyrrolidin-2-yl)pyridine Step2->Step3 Step4 Step 4: Deprotection - Acidic conditions (e.g., TFA or HCl in dioxane) - Removal of the Boc protecting group Step3->Step4 Purification Purification - Column chromatography or distillation Step4->Purification Final_Product Final Product: This compound Purification->Final_Product

General synthetic workflow for the target compound.

Materials:

  • 2-Methyl-5-bromopyridine

  • N-Boc-2-pyrrolidinone

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH4) or Hydrogen gas and Palladium on carbon (Pd/C)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Procedure:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 2-methyl-5-bromopyridine in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-Boc-2-pyrrolidinone in anhydrous THF dropwise. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Reductive Cyclization:

    • Using NaBH4: Cool the reaction mixture to 0 °C and slowly add methanol followed by portion-wise addition of sodium borohydride. Stir the mixture overnight at room temperature.

    • Using H2/Pd: Transfer the reaction mixture to a hydrogenation vessel. Add a catalytic amount of Pd/C. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously overnight.

  • Work-up (for both reduction methods): Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc protected intermediate in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine) to afford the desired this compound.

Radioligand Binding Assay for nAChRs

This protocol describes a general procedure for determining the binding affinity of a test compound for a specific nAChR subtype using a radiolabeled ligand.

Binding_Assay_Workflow Preparation Preparation - Prepare cell membranes expressing the nAChR subtype of interest - Prepare serial dilutions of the test compound Incubation Incubation - Incubate membranes with radioligand (e.g., [3H]epibatidine) and varying concentrations of the test compound Preparation->Incubation Filtration Filtration - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Counting Scintillation Counting - Place filters in scintillation vials with cocktail - Quantify radioactivity using a scintillation counter Washing->Counting Analysis Data Analysis - Determine IC50 value from the competition curve - Calculate Ki value using the Cheng-Prusoff equation Counting->Analysis

Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of nicotine or epibatidine)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine)

  • Cell harvester

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of each serial dilution of the test compound, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Influx Measurement

This protocol outlines a method to assess the functional activity (agonist or antagonist) of a test compound by measuring changes in intracellular calcium concentration in cells expressing the nAChR of interest.

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., HEK293 or SH-SY5Y cells)

  • Cell culture medium

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compound (this compound derivative)

  • Reference agonist (e.g., acetylcholine or nicotine)

  • Reference antagonist (e.g., mecamylamine)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions, typically by dissolving the dye in DMSO and then diluting it in assay buffer containing Pluronic F-127.

  • Remove the cell culture medium from the wells and add the dye loading solution. Incubate the plate at 37 °C for 30-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer.

  • Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37 °C).

    • For Agonist Testing: Record a baseline fluorescence reading. Inject the different concentrations of the test compound or reference agonist into the wells and continue to record the fluorescence signal over time.

    • For Antagonist Testing: Pre-incubate the cells with different concentrations of the test compound or reference antagonist for a defined period. Record a baseline fluorescence reading. Inject a fixed concentration (e.g., EC80) of the reference agonist and continue to record the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

    • For Agonist Testing: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value and the maximum efficacy relative to the reference agonist.

    • For Antagonist Testing: Plot the inhibition of the agonist response against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile platform for the discovery and development of novel drugs targeting nicotinic acetylcholine receptors. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and functional activity. The detailed protocols provided herein offer a starting point for researchers to synthesize and evaluate new chemical entities based on this promising scaffold, with the ultimate goal of developing improved therapeutics for a range of debilitating neurological and psychiatric disorders.

Application Notes and Protocols: Radiolabeling of a 2-Methyl-5-(pyrrolidin-2-yl)pyridine Analog for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central nervous system's nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels involved in a variety of physiological processes, including learning, memory, and attention.[1] Dysregulation of nAChRs is implicated in several neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of these receptors, aiding in disease diagnosis and the development of novel therapeutics.[3]

Quantitative Data Summary

The following tables summarize key in vitro and radiochemical data for [¹¹C]Me-p-PVC and related compounds, providing a basis for comparison and evaluation.

Table 1: In Vitro Binding Affinity and Lipophilicity

CompoundTargetKᵢ (pM)logD (pH 7.4)Reference
[¹¹C]Me-p-PVCα4β2* nAChR561.6[4]
Analog 3bnAChRs28Not Reported[3]
Analog 6bnAChRs23Not Reported[3]

Table 2: Radiosynthesis and Quality Control Data for [¹¹C]Me-p-PVC

ParameterValueReference
Radiochemical Yield (decay-corrected)40 ± 5%[5] (representative)
Radiochemical Purity> 97%[5] (representative)
Molar Activity110-121 mCi/µmol[5] (representative)
Synthesis Time~20 minutes[5] (representative)

Experimental Protocols

This section details the synthesis of the precursor molecule and the subsequent radiolabeling with Carbon-11.

Synthesis of the Des-methyl Precursor

The precursor for radiolabeling is the N-des-methyl analog, 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-(2-(S)-pyrrolidinylmethoxy))pyridine . The synthesis of this precursor is a multi-step process that is typically achieved through standard organic chemistry techniques. The final step involves the removal of a protecting group from the pyrrolidine nitrogen to make it available for methylation. A common strategy is the deprotection of a Boc-protected intermediate.

Protocol for N-Boc Deprotection (General Procedure):

  • Dissolve the N-Boc protected precursor in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure des-methyl precursor.

Radiosynthesis of [¹¹C]Me-p-PVC

The radiosynthesis of [¹¹C]Me-p-PVC is achieved via the N-methylation of the des-methyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[5]

Materials:

  • Des-methyl precursor

  • [¹¹C]Methyl iodide or [¹¹C]methyl triflate (produced from a cyclotron)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Automated radiosynthesis module

  • HPLC system for purification and analysis

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile filters

Protocol:

  • Preparation: Dissolve 0.5-1.0 mg of the des-methyl precursor in 200-300 µL of anhydrous acetone or DMF in a reaction vessel.

  • [¹¹C]Methylating Agent Trapping: Transfer the cyclotron-produced [¹¹C]CO₂ to the synthesis module for conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf. Trap the gaseous [¹¹C]methylating agent in the reaction vessel containing the precursor solution at room temperature or slightly elevated temperature.

  • Reaction: Heat the reaction mixture at 80-100°C for 3-5 minutes to facilitate the N-methylation.

  • Purification:

    • Quench the reaction with a mobile phase solution (e.g., acetonitrile/water mixture).

    • Load the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute the product using an isocratic or gradient mobile phase.

    • Collect the radioactive fraction corresponding to [¹¹C]Me-p-PVC.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under a stream of nitrogen or by rotary evaporation.

    • Reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Pass the final solution through a sterile 0.22 µm filter into a sterile vial.

Quality Control

Before administration, the final product must undergo rigorous quality control to ensure its safety and efficacy.[6]

Tests:

  • Radiochemical Purity: Determined by analytical radio-HPLC to be >95%.[6]

  • Chemical Purity: Assessed by analytical HPLC with a UV detector to ensure the absence of chemical impurities.

  • Molar Activity: Calculated from the total radioactivity and the molar amount of the compound, determined by HPLC with a standard curve.

  • pH: Measured to be within a physiologically acceptable range (typically 4.5-7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the absence of microbial contamination and pyrogens.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological target and the experimental process for the preparation of the radiotracer.

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Membrane pre_synaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft pre_synaptic->synaptic_cleft ACh Release post_synaptic Postsynaptic Neuron downstream Downstream Signaling post_synaptic->downstream Neuronal Excitation nAChR α4β2 nAChR ion_channel Ion Channel (Open) nAChR->ion_channel Conformational Change ion_channel->post_synaptic Na⁺/Ca²⁺ Influx Radiotracer [¹¹C]Me-p-PVC Radiotracer->nAChR Binds (PET Signal) ACh Acetylcholine (ACh) ACh->nAChR Binds

Caption: Binding of [¹¹C]Me-p-PVC to the α4β2 nicotinic acetylcholine receptor.

start Start: Cyclotron Production of [¹¹C]CO₂ synthesis Automated Synthesis: Conversion to [¹¹C]CH₃I and N-methylation start->synthesis Transfer to Synthesis Module purification HPLC Purification synthesis->purification Crude Product formulation Formulation in Sterile Saline purification->formulation Purified Radiotracer qc Quality Control: - Radiochemical Purity - Molar Activity - pH - Sterility formulation->qc Final Solution end Final Product: Injectable [¹¹C]Me-p-PVC qc->end Release for Imaging Studies

Caption: Workflow for the radiosynthesis and quality control of [¹¹C]Me-p-PVC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine. The following information is based on a proposed two-step synthetic route involving a coupling reaction followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent strategy involves a two-step process:

  • Coupling: A cross-coupling reaction between a protected pyrrolidine derivative and a functionalized pyridine. A common approach is the reaction of 2-methyl-5-bromopyridine with N-Boc-2-lithiopyrrolidine.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen, typically under acidic conditions, to yield the final product.

Q2: Why is a protecting group on the pyrrolidine nitrogen necessary during the coupling step?

A2: The N-H proton of an unprotected pyrrolidine is acidic and would be deprotonated by the organolithium reagent used for the lithiation of the 2-position of the pyrrolidine ring. This would consume the reagent and prevent the desired C-C bond formation. The Boc group protects the nitrogen, allowing for selective lithiation at the adjacent carbon.

Q3: What are the primary challenges in the deprotection of the N-Boc group in the final step?

A3: Key challenges include ensuring complete removal of the Boc group without causing degradation of the desired product. The resulting free amine is basic and can be sensitive to harsh acidic conditions and high temperatures. Product isolation can also be complicated due to the polarity of the final product and its potential to form salts.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring both the coupling and deprotection steps. For the coupling reaction, the disappearance of the starting 2-methyl-5-bromopyridine and the appearance of a new, less polar spot for the N-Boc protected product can be observed. For the deprotection, the disappearance of the N-Boc protected intermediate and the appearance of a more polar, baseline spot (which may streak) for the free amine product is indicative of reaction completion. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guides

Problem 1: Low Yield in the Coupling Reaction of 2-Methyl-5-bromopyridine and N-Boc-pyrrolidine
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete lithiation of N-Boc-pyrrolidine.Ensure strictly anhydrous conditions. Use freshly distilled THF. Titrate the organolithium reagent (e.g., s-BuLi) before use to determine its exact concentration.Improved conversion to the desired lithiated intermediate, leading to a higher yield of the coupled product.
Decomposition of the lithiated intermediate.Maintain a low reaction temperature (typically -78 °C) throughout the generation and subsequent reaction of the organolithium species.Minimized side reactions and increased stability of the reactive intermediate, improving the overall yield.
Inefficient coupling.Consider the use of a palladium catalyst and a suitable ligand (e.g., a Buchwald-Hartwig amination catalyst) as an alternative coupling strategy between 2-methyl-5-bromopyridine and N-Boc-pyrrolidine.Potentially higher yields and milder reaction conditions compared to the organolithium route.
Side reactions, such as homocoupling.Add the 2-methyl-5-bromopyridine solution slowly to the pre-formed lithiated pyrrolidine at low temperature.Reduced formation of byproducts, simplifying purification and increasing the isolated yield of the desired product.
Problem 2: Incomplete or Low-Yield Deprotection of N-Boc-2-(2-methylpyridin-5-yl)pyrrolidine
Potential Cause Troubleshooting Suggestion Expected Outcome
Insufficiently acidic conditions.Increase the concentration of the acid (e.g., TFA or HCl in a suitable solvent) or extend the reaction time. Monitor the reaction closely by TLC or LC-MS.Complete removal of the Boc protecting group.
Product degradation under harsh acidic conditions.Use milder deprotection conditions. For example, try using a lower concentration of acid or a weaker acid. Alternatively, perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Minimized degradation of the final product, leading to a cleaner reaction mixture and higher isolated yield.
Difficult product isolation.After quenching the reaction, perform a careful work-up. Extraction with an organic solvent at a specific pH may be necessary. Purification by column chromatography on silica gel may require a polar eluent system, possibly containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking.Efficient isolation of the pure this compound.
Formation of a stable salt.After acidic deprotection and work-up, the product may be in its salt form (e.g., hydrochloride or trifluoroacetate). To obtain the free base, a basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up is necessary.Isolation of the product as a free base, which may be more suitable for subsequent applications or characterization.

Quantitative Data Summary

The following table presents illustrative data on how optimizing reaction conditions can impact the yield of the proposed synthesis. Note that these are representative values and actual results may vary.

Step Parameter Condition A Yield A Condition B (Optimized) Yield B (Optimized)
Coupling Lithiation Reagentn-BuLi45%s-BuLi65%
Temperature-60 °C50%-78 °C70%
SolventDiethyl ether40%Anhydrous THF68%
Deprotection Acid4M HCl in Dioxane80%20% TFA in DCM95%
TemperatureReflux75%Room Temperature92%
Work-upStandard Extraction70%Extraction with pH adjustment88%

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(2-methylpyridin-5-yl)pyrrolidine (Coupling Step)
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: To the cooled THF, add N-Boc-pyrrolidine (1.0 eq). Slowly add sec-butyllithium (s-BuLi, 1.1 eq, solution in cyclohexane) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Coupling: In a separate flask, dissolve 2-methyl-5-bromopyridine (1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the lithiated N-Boc-pyrrolidine solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-2-(2-methylpyridin-5-yl)pyrrolidine.

Protocol 2: Synthesis of this compound (Deprotection Step)
  • Preparation: Dissolve N-Boc-2-(2-methylpyridin-5-yl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 50 mL).

  • Deprotection: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the excess acid and liberate the free base.

  • Isolation: Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel using a polar eluent system (e.g., DCM/methanol with 1% triethylamine).

Visualizations

G cluster_coupling Step 1: Coupling Reaction cluster_deprotection Step 2: Deprotection start_coupling N-Boc-pyrrolidine + 2-Methyl-5-bromopyridine lithiation Lithiation of N-Boc-pyrrolidine (s-BuLi, THF, -78°C) start_coupling->lithiation coupling Addition of 2-Methyl-5-bromopyridine lithiation->coupling product_coupling N-Boc-2-(2-methylpyridin-5-yl)pyrrolidine coupling->product_coupling start_deprotection N-Boc-2-(2-methylpyridin-5-yl)pyrrolidine product_coupling->start_deprotection deprotection Acidic Deprotection (TFA, DCM, RT) start_deprotection->deprotection product_deprotection This compound deprotection->product_deprotection G issue Low Yield or Incomplete Reaction coupling_issue Coupling Step Issue? issue->coupling_issue Yes deprotection_issue Deprotection Step Issue? issue->deprotection_issue No lithiation_check Check Lithiation Conditions (Anhydrous? Temp? Reagent?) coupling_issue->lithiation_check coupling_params Optimize Coupling Parameters (Addition Rate? Catalyst?) coupling_issue->coupling_params acid_check Adjust Acid Conditions (Concentration? Time? Temp?) deprotection_issue->acid_check workup_check Optimize Work-up & Purification (pH? Solvent? Column Modifier?) deprotection_issue->workup_check

Technical Support Center: Purification of 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-5-(pyrrolidin-2-yl)pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low overall yield after synthesis and initial workup.

Possible Cause Troubleshooting Step
Incomplete reactionMonitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials.
Degradation of productThis compound can be sensitive to strongly acidic or basic conditions, as well as prolonged exposure to heat. Ensure pH is controlled during workup and avoid excessive temperatures during solvent evaporation.
Inefficient extractionThe basic nature of the pyridine and pyrrolidine nitrogens requires careful pH control during acid-base extraction to ensure the compound is in the correct protonation state for partitioning into the desired solvent layer.

Issue 2: Product contamination with starting materials or side-products.

Possible Cause Troubleshooting Step
Similar polarity of product and impuritiesStandard chromatographic methods may not provide adequate separation. Consider alternative purification techniques such as acid-base extraction or crystallization.
Formation of N-oxideThe pyridine nitrogen can be susceptible to oxidation. Store the compound under an inert atmosphere and avoid strong oxidizing agents.
Incomplete removal of reagentsEnsure thorough washing of the organic layers during the workup to remove any residual reagents or catalysts.

Issue 3: Difficulty in achieving high purity (>99%) for the final product.

Possible Cause Troubleshooting Step
Presence of closely related impuritiesHigh-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential to identify and quantify minor impurities.
Tailing during column chromatographyThe basicity of this compound can lead to strong interactions with the silica gel stationary phase, resulting in broad, tailing peaks. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.
Co-crystallization of impuritiesIf crystallization is used for purification, ensure the chosen solvent system provides good discrimination between the product and impurities. Multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

Common impurities can include unreacted starting materials, partially reacted intermediates, and side-products from the specific synthetic route employed. Given its structure, potential impurities could also arise from over-alkylation or oxidation of the nitrogen atoms.

Q2: What is the recommended method for initial purification of crude this compound?

An acid-base extraction is a highly effective initial purification step for basic compounds like this compound.[1] This method separates the basic product from non-basic impurities.

Q3: I am observing significant peak tailing during HPLC analysis. How can I improve the peak shape?

Peak tailing for basic compounds on reverse-phase HPLC columns is often due to interactions with residual acidic silanol groups on the silica support. To mitigate this, consider the following:

  • Use a mobile phase with a low pH (around 2-3): This will protonate the silanol groups, reducing their interaction with the protonated analyte.

  • Add a basic modifier: Incorporating a small amount of an amine, such as triethylamine (TEA), in the mobile phase can competitively bind to the active silanol sites.

  • Employ a base-deactivated column: These columns are specifically designed to minimize interactions with basic analytes.

Q4: What are suitable solvent systems for the crystallization of this compound?

The choice of solvent will depend on whether you are crystallizing the free base or a salt. For the free base, a non-polar solvent in combination with a slightly more polar co-solvent may be effective. For salts, such as the hydrochloride or tartrate, more polar solvents like isopropanol, ethanol, or mixtures with water are often used.

Q5: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography (GC) with a flame ionization detector (FID) or Mass Spectrometry (MS) detector is well-suited for volatile compounds. High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also a powerful tool. Quantitative Nuclear Magnetic Resonance (qNMR) can be used for highly accurate purity determination against a certified standard. A purity of over 99% has been reported for the closely related N-methylated analog using GC analysis.[2]

Quantitative Data

The following table summarizes typical yield and purity data for the purification of a related compound, 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine, which can serve as a benchmark.[2]

Purification Step Parameter Value
Overall ProcessTotal Yield58.78%
Final ProductGC Purity99.3%

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol describes a general procedure for the separation of basic compounds like this compound from neutral or acidic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers.

  • Wash the combined aqueous layer with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Extract the liberated basic product back into an organic solvent. Repeat the extraction 3-4 times.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified free base.

Protocol 2: Column Chromatography for High Purity

This protocol provides a general method for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of a small percentage (0.1-1%) of triethylamine to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification crystallization Crystallization (Optional) chromatography->crystallization High Purity purity_check Purity Assessment (GC/HPLC) chromatography->purity_check crystallization->purity_check final_product Pure Product (>99%) purity_check->final_product

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue Identified low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity peak_tailing Peak Tailing in Chromatography? start->peak_tailing check_extraction Optimize Acid-Base Extraction pH low_yield->check_extraction Yes check_stability Assess Product Stability (pH, Temp) low_yield->check_stability Yes improve_chrom Modify Chromatographic Conditions (e.g., add TEA) low_purity->improve_chrom Yes try_cryst Attempt Crystallization of Salt or Free Base low_purity->try_cryst Yes peak_tailing->improve_chrom Yes use_bde_column Use Base-Deactivated Column peak_tailing->use_bde_column Yes

Caption: A decision-making diagram for troubleshooting common purification challenges.

References

2-Methyl-5-(pyrrolidin-2-yl)pyridine stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Methyl-5-(pyrrolidin-2-yl)pyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to potential problems that may arise during the handling, storage, and use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying purity, unexpected peaks in NMR or LC-MS) Degradation due to improper storage: The compound is sensitive to air, light, and temperature.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. Minimize freeze-thaw cycles.
Oxidation: The pyrrolidine ring, being a secondary amine, is susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides or other oxidation byproducts.Handle the compound under an inert atmosphere whenever possible. Use deoxygenated solvents for preparing solutions. Avoid prolonged exposure to air.
Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[1][2][3][4]Protect the compound and its solutions from light by using amber vials and covering experimental setups with aluminum foil.
Change in physical appearance (e.g., color change from colorless/pale yellow to brown) Oxidation and/or polymerization: Exposure to air and light can lead to the formation of colored impurities.Discard discolored material as it may indicate significant degradation. Ensure proper storage and handling procedures are followed to prevent this.
Low yield or unexpected side products in reactions Reaction with acidic reagents: The pyridine nitrogen is basic and can be protonated by strong acids, potentially affecting its reactivity.Use non-protic or weakly acidic conditions when possible. If acidic conditions are necessary, consider protecting the pyridine nitrogen.
Instability in acidic or basic solutions: The compound may degrade under strong acidic or basic conditions, especially with heating.Buffer solutions to maintain a neutral pH if possible. If the experimental conditions require acidic or basic pH, conduct reactions at the lowest possible temperature and for the shortest duration.
Difficulty in dissolving the compound Salt formation: If the compound has been exposed to acidic vapors or impurities, it may have formed a salt with lower solubility in non-polar organic solvents.Consider the use of a polar solvent. If a non-polar solvent is required, neutralization with a mild base may be necessary, but this should be done with caution as it may affect stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed, amber glass vial to protect it from light. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture. For short-term storage, a cool and dry place away from direct sunlight is sufficient. For long-term storage, it is recommended to store the compound at 2-8°C or frozen at -20°C.

Q2: My sample of this compound has turned brown. Can I still use it?

A2: A brown discoloration typically indicates degradation, likely due to oxidation or polymerization from exposure to air and light. It is strongly recommended not to use a discolored sample, as the impurities could interfere with your experiments and lead to unreliable results.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: The choice of solvent will depend on the specific application. For analytical purposes, high-purity, degassed solvents such as acetonitrile or methanol are commonly used. For reactions, the solvent should be chosen based on the reaction conditions, ensuring it is dry and deoxygenated if the reaction is sensitive to air or moisture.

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability of your sample can be monitored by periodically analyzing it using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the parent compound and detect the formation of any degradation products.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the chemical structure, potential degradation pathways include:

  • Oxidation: The pyrrolidine nitrogen can be oxidized to form an N-oxide. The pyridine ring can also be oxidized under harsh conditions.

  • Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving radical mechanisms.[1][2][3][4]

  • Acid/Base Instability: In strong acidic or basic conditions, the compound may undergo hydrolysis or other rearrangements.

Quantitative Stability Data

The following table provides representative data on the stability of this compound under various stress conditions. This data is intended to be illustrative; actual degradation rates may vary depending on the specific experimental conditions.

Stress Condition Duration Temperature % Degradation (Illustrative) Potential Degradants
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15%Hydrolysis products, ring-opened species
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C10%Hydrolysis products
Oxidative (3% H₂O₂) 24 hoursRoom Temp25%N-oxides, other oxidation products
Photolytic (UV light) 48 hoursRoom Temp30%Photodegradation products
Thermal 7 days80°C5%Thermally induced degradation products

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare samples from forced degradation studies at a similar concentration to the working standard solution.

  • Forced Degradation Study:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.2 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.

    • Photolytic Degradation: Expose the working standard solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Prepare a sample solution for analysis.

  • Analysis:

    • Inject the working standard and the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Peak purity analysis of the parent peak in the stressed samples should be performed to ensure that it is not co-eluting with any degradation products.

Visualizations

Degradation Pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV) cluster_hydrolysis Hydrolysis (Acid/Base) This compound This compound N-oxide Pyrrolidine N-oxide derivative This compound->N-oxide [O] Pyridone Pyridone derivative This compound->Pyridone [O] Radical_species Radical Intermediates This compound->Radical_species Ring_opened Ring-Opened Products This compound->Ring_opened H₂O, H⁺/OH⁻ Complex_mixture Complex Mixture of Photoproducts Radical_species->Complex_mixture

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Inert atmosphere, Degassed solvents) start->check_handling analyze_sample Analyze Sample by HPLC/LC-MS check_storage->analyze_sample check_handling->analyze_sample degradation_observed Degradation Observed? analyze_sample->degradation_observed implement_controls Implement Stricter Controls (e.g., Glovebox, Schlenk line) degradation_observed->implement_controls Yes no_degradation No Degradation degradation_observed->no_degradation No new_sample Use a Fresh, Pure Sample implement_controls->new_sample other_issues Consider Other Experimental Variables (e.g., Reagent Purity) no_degradation->other_issues

References

Technical Support Center: 2-Methyl-5-(pyrrolidin-2-yl)pyridine In Vivo Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Methyl-5-(pyrrolidin-2-yl)pyridine in in vivo experiments. The information is intended for scientists and drug development professionals.

Disclaimer: this compound is a nicotinic acetylcholine receptor (nAChR) agonist.[1][2] The following guidelines are based on general principles for this compound class and data from structurally related molecules. Optimal dosages and protocols must be determined empirically for each specific experimental model and research question.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is expected to act as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] These are ligand-gated ion channels that, upon activation, allow the influx of cations like sodium and calcium, leading to neuronal excitation.[2][3] nAChRs are found in the central and peripheral nervous systems and are involved in various physiological processes, including cognitive function, inflammation, and muscle contraction.[1][3]

Q2: What are the potential therapeutic applications of this compound?

A2: As a nicotinic agonist, this compound could be investigated for its potential in treating central nervous system disorders such as Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD), as well as for its role in nicotine addiction and inflammation.[2] Nicotinic agonists have shown pro-cognitive and neuroprotective effects in various preclinical models.[3]

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of this compound should be empirically determined. For initial studies, consider dissolving the compound in a vehicle such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80, followed by dilution in saline. It is critical to establish the maximum tolerated concentration of the vehicle in your animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable behavioral or physiological effect. - Inadequate Dose: The administered dose may be too low to elicit a response. - Poor Bioavailability: The compound may have low absorption or be rapidly metabolized. - Incorrect Route of Administration: The chosen route may not be optimal for reaching the target tissue.- Dose-Response Study: Conduct a dose-escalation study to determine the effective dose range. - Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to assess absorption, distribution, metabolism, and excretion (ADME) properties. - Alternative Routes: Consider alternative administration routes (e.g., intraperitoneal, subcutaneous, oral gavage) and assess their efficacy.
High incidence of adverse effects (e.g., tremors, seizures, lethargy). - Dose is too high: The compound may be causing overstimulation of nicotinic receptors. - Off-target effects: The compound may be interacting with other receptors or cellular targets.- Dose Reduction: Lower the dose to a level that minimizes adverse effects while maintaining efficacy. - Toxicity Assessment: Conduct a preliminary toxicity study to establish the maximum tolerated dose (MTD). - Receptor Subtype Selectivity: If known, consider the receptor subtype selectivity of the compound and its potential implications.
Variability in experimental results. - Inconsistent Dosing Technique: Variations in injection volume or technique can lead to inconsistent drug delivery. - Animal-to-Animal Variability: Biological differences between animals can affect drug response. - Vehicle Effects: The vehicle itself may have physiological effects.- Standardize Protocols: Ensure all personnel are trained on and adhere to standardized dosing procedures. - Increase Sample Size: A larger number of animals per group can help to account for individual variability. - Vehicle Control Group: Always include a vehicle-only control group to differentiate compound effects from vehicle effects.

Experimental Protocols

Protocol 1: Preliminary Dose-Range Finding Study in Mice

Objective: To determine the effective and tolerated dose range of this compound in a mouse model.

Methodology:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Compound Preparation: Prepare a stock solution of this compound in 10% DMSO in sterile saline. Prepare serial dilutions to achieve the desired final concentrations.

  • Dosing:

    • Administer the compound via intraperitoneal (i.p.) injection.

    • Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups (e.g., 0.3, 1, 3, 10 mg/kg).

    • Include a vehicle control group receiving 10% DMSO in saline.

    • Use a minimum of 3-5 mice per dose group.

  • Observation:

    • Monitor animals closely for the first 4 hours post-injection for any behavioral changes (e.g., locomotor activity, tremors, stereotypy) and signs of toxicity (e.g., lethargy, labored breathing).

    • Continue monitoring at 24 and 48 hours.

  • Data Analysis: Record the dose at which behavioral effects are first observed (minimum effective dose) and the dose at which adverse effects appear (maximum tolerated dose).

Protocol 2: Assessment of Cognitive Enhancement in a Novel Object Recognition (NOR) Task

Objective: To evaluate the effect of this compound on recognition memory.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Compound Administration: Based on the dose-range finding study, select 2-3 doses in the effective, non-toxic range. Administer the selected doses (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle 30 minutes before the training session.

  • NOR Procedure:

    • Habituation: Allow rats to explore an empty open-field arena for 10 minutes on two consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.

    • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.

  • Data Analysis:

    • Record the time spent exploring each object during the testing phase.

    • Calculate a discrimination index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Behavioral Assay

Dose (mg/kg, i.p.)NLocomotor Activity (beam breaks/10 min)Incidence of Tremors
Vehicle10150 ± 250/10
0.110165 ± 300/10
0.310250 ± 401/10
1.010400 ± 554/10
3.010200 ± 359/10
10.01050 ± 1510/10 (with seizures)
*Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle. This is hypothetical data for illustrative purposes.

Table 2: Hypothetical Results from a Novel Object Recognition Task in Rats

Treatment Group (mg/kg, i.p.)NDiscrimination Index (DI)
Vehicle120.15 ± 0.05
0.3120.35 ± 0.08
1.0120.55 ± 0.10
3.0120.20 ± 0.06
*Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle. This is hypothetical data for illustrative purposes.

Visualizations

G cluster_0 In Vivo Dosing Workflow A Compound Preparation (Vehicle Selection & Solubilization) B Dose-Range Finding Study (Determine MTD & Effective Dose) A->B Pilot Phase C Efficacy Study (Behavioral/Physiological Assessment) B->C Definitive Phase D Data Analysis & Interpretation C->D

Caption: General workflow for in vivo experiments.

G cluster_1 Troubleshooting Logic Start Experiment Start NoEffect No Observable Effect Start->NoEffect Problem AdverseEffects Adverse Effects Observed Start->AdverseEffects Problem CheckDose Is Dose Sufficient? NoEffect->CheckDose LowerDose Reduce Dose AdverseEffects->LowerDose CheckPK Assess Bioavailability CheckDose->CheckPK Yes CheckDose->LowerDose No, dose too high CheckRoute Optimize Administration Route CheckPK->CheckRoute Low AssessToxicity Determine MTD LowerDose->AssessToxicity

Caption: Troubleshooting decision tree.

G cluster_2 Nicotinic Receptor Signaling Agonist 2-Methyl-5- (pyrrolidin-2-yl)pyridine nAChR nAChR Agonist->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates CationInflux Na+/Ca2+ Influx IonChannel->CationInflux Depolarization Neuronal Depolarization CationInflux->Depolarization NeurotransmitterRelease Neurotransmitter Release Depolarization->NeurotransmitterRelease CellularResponse Cellular Response NeurotransmitterRelease->CellularResponse

Caption: Simplified nAChR signaling pathway.

References

Troubleshooting unexpected results in 2-Methyl-5-(pyrrolidin-2-yl)pyridine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Methyl-5-(pyrrolidin-2-yl)pyridine and related nicotinic acetylcholine receptor (nAChR) ligands.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the characterization of this compound.

Q1: What is the expected biological target of this compound?

A: Based on its chemical structure, which is analogous to nicotine, the primary biological target is expected to be the nicotinic acetylcholine receptor (nAChR).[1][2] These are ligand-gated ion channels involved in fast synaptic transmission.[3] Assays should be designed to characterize its activity as a potential nAChR agonist or antagonist.

Q2: Which cell lines are appropriate for studying this compound?

A: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model. These cells endogenously express several nAChR subtypes, most notably α3, α5, β2, and β4 subunits, which form functional ganglia-type receptors.[2] They also express α7 nAChR subunits.[1][4] For studying specific subtypes, HEK293 cells stably transfected with the desired nAChR subunits are an excellent choice.[5]

Q3: Why am I seeing high background or autofluorescence in my cell-based fluorescence assay (e.g., Calcium Flux)?

A: High background can obscure your signal and is a common issue in fluorescence-based assays.[6]

  • Compound-Related: The compound itself might be autofluorescent. To check this, run a control plate with the compound but without the fluorescent dye. An increase in signal indicates compound autofluorescence.

  • Cell/Media-Related: Cells and media components like phenol red and riboflavin are naturally fluorescent.[7][8] Use phenol red-free media and a buffer system during the assay to minimize this.

  • Plate Choice: The type of microplate is critical. For fluorescence assays, always use black-walled, clear-bottom plates to reduce background and prevent crosstalk between wells.[7]

Q4: My dose-response curve is not sigmoidal. What are the possible causes?

A: Anomalous dose-response curves can arise from multiple factors. A flat or shallow curve may indicate issues with the concentration range tested, low compound potency, or assay insensitivity.[9] A biphasic or bell-shaped curve might suggest complex pharmacology, such as activation of multiple receptor subtypes with different affinities or agonist-induced receptor desensitization at high concentrations.[8]

  • Concentration Range: Ensure you test a wide range of concentrations (e.g., from 10 pM to 100 µM) to capture the full curve.

  • Compound Solubility: Visually inspect for compound precipitation at high concentrations. Poor solubility can lead to a drop-off in response.

  • Receptor Desensitization: nAChRs are known to desensitize after prolonged or high-concentration agonist exposure. Reduce incubation times or pre-read the baseline fluorescence before adding the compound.

Q5: The potency (EC₅₀/IC₅₀) of my compound varies significantly between experiments. What should I check?

A: Variability in potency measurements is a common challenge.

  • Cell Health and Passage Number: Ensure cells are healthy, in the exponential growth phase, and use a consistent range of passage numbers, as receptor expression levels can change over time.

  • Reagent Stability: Prepare fresh compound dilutions for each experiment from a validated stock solution.

  • Pipetting Accuracy: Inaccurate serial dilutions are a major source of error.[9] Ensure pipettes are calibrated and use proper technique.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions.

Section 2: Troubleshooting Guides & Data Interpretation

Guide 1: Interpreting Agonist Dose-Response Data in Functional Assays

This guide helps interpret quantitative data from a functional assay like a calcium flux experiment. The expected results for a typical nAChR agonist are compared against common unexpected outcomes.

ParameterExpected Result (Typical Agonist)Unexpected ResultPossible Causes & Next Steps
Curve Shape Sigmoidal (4-parameter logistic fit)Flat, Biphasic, or Bell-ShapedFlat: Concentration range may be too narrow or compound is inactive. Biphasic/Bell: May indicate multiple targets, receptor desensitization at high concentrations, or cytotoxicity.[8] Widen concentration range; perform cytotoxicity assay in parallel.
EC₅₀ 10 nM - 10 µM> 50 µMCompound has low potency in this assay. Confirm with an alternative method like a binding assay.
Eₘₐₓ 80-100% (relative to a known full agonist like nicotine)< 50%Compound is a partial agonist. It binds the receptor but elicits a weaker maximal response compared to a full agonist.
Hill Slope ~1.0> 1.5 or < 0.5A steep slope (>1.5) may suggest positive cooperativity. A shallow slope (<0.5) could indicate negative cooperativity, multiple binding sites with different affinities, or an experimental artifact.[10]
Guide 2: Troubleshooting Low Signal in Receptor Binding Assays

This guide provides a logical workflow for diagnosing low signal issues in a competitive radioligand binding assay.

G start Low Signal Issue Detected check_total Is Total Binding (e.g., [³H]-Epibatidine) Low? start->check_total check_specific Is Specific Binding Low, but Total Binding is OK? check_total->check_specific No ligand_issue Potential Issue: - Inactive/Degraded Radioligand - Incorrect Buffer pH/Composition - Insufficient Incubation Time check_total->ligand_issue Yes nsb_issue Potential Issue: - High Non-Specific Binding (NSB) - Radioligand concentration too high - Insufficient filter washing check_specific->nsb_issue Yes ligand_solution Solution: - Verify radioligand activity/age. - Check buffer pH and ionic strength. - Perform time-course experiment to ensure equilibrium. ligand_issue->ligand_solution nsb_solution Solution: - Use radioligand at or below its Kd. - Pre-soak filters in 0.5% PEI. - Optimize wash steps. nsb_issue->nsb_solution

Caption: Troubleshooting workflow for low signal in binding assays.

Section 3: Experimental Protocols

Protocol 1: Functional Characterization via Calcium Flux Assay

This protocol describes a method to measure the agonist activity of this compound by monitoring intracellular calcium changes in SH-SY5Y cells.

1. Materials and Reagents:

  • SH-SY5Y cells

  • Culture Medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin

  • Assay Plate: Black-walled, clear-bottom 96-well plates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye

  • Test Compound: this compound (10 mM stock in DMSO)

  • Reference Agonist: Nicotine (10 mM stock in water)

  • Fluorescence Plate Reader (e.g., FLIPR, FlexStation)

2. Experimental Workflow:

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2/3: Assay Execution cluster_analysis Data Analysis p1 Seed SH-SY5Y cells (40,000-60,000 cells/well) in 96-well plates. p2 Incubate for 24-48 hours at 37°C, 5% CO₂. p1->p2 p3 Wash cells with Assay Buffer. p2->p3 p4 Load cells with Calcium Dye (e.g., Fluo-4 AM) for 1 hour. p3->p4 p5 Wash cells to remove excess dye. p4->p5 p6 Place plate in reader. Measure baseline fluorescence. p5->p6 p7 Add compound dilutions. Measure fluorescence change over time. p6->p7 p8 Normalize data to baseline and vehicle control. p7->p8 p9 Plot dose-response curve (Response vs. log[Concentration]). p8->p9 p10 Fit data to 4PL equation to determine EC₅₀ and Eₘₐₓ. p9->p10

Caption: Workflow for a cell-based calcium flux functional assay.

3. Data Analysis:

  • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data where 0% activity is the vehicle control and 100% activity is the response to a saturating concentration of a reference full agonist (e.g., 100 µM Nicotine).

  • Fit the normalized data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radioligand from nAChRs.

1. Materials and Reagents:

  • Receptor Source: Membrane preparation from SH-SY5Y cells or HEK293 cells expressing a specific nAChR subtype.

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine (at a final concentration near its Kd).[11]

  • Test Compound: this compound.

  • Non-specific Control: A high concentration of a non-labeled ligand (e.g., 10 µM Nicotine).[11]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7][11]

  • Filtration: Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethylenimine).[7]

  • Detection: Scintillation counter and fluid.

2. Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Binding Buffer.[7]

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + 10 µM Nicotine.[7]

    • Competition: Receptor membranes + Radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).[11]

  • Incubation: Incubate the plate for 2-4 hours at room temperature to allow binding to reach equilibrium.[5][7]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold binding buffer.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percent specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition curve to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: LC-MS/MS Quantification Method

This protocol provides a general framework for quantifying this compound in a biological matrix (e.g., serum, cell lysate) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., d3-nicotine) to the sample, calibrators, and quality controls.

  • Extraction: Use protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering matrix components.[6][12]

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Conditions (Example):

  • LC Column: C18 or Amide column for good separation of polar compounds.[13]

  • Mobile Phase: A gradient of ammonium acetate in water and acetonitrile is common for nicotine analogs.[13]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor → product ion transitions for the analyte and the internal standard.

3. Data Analysis and Troubleshooting:

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. Use this curve to determine the concentration in unknown samples.

  • Troubleshooting Matrix Effects: If you observe ion suppression or enhancement, improve sample cleanup (e.g., switch from protein precipitation to SPE) or adjust chromatography to separate the analyte from interfering matrix components.[14]

Section 4: Signaling Pathway Visualization

Activation of nAChRs by an agonist like this compound initiates a cascade of events, primarily driven by ion influx.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist Agonist (e.g., this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds ca_influx_nachr Direct Ca²⁺ Influx (through nAChR) nAChR->ca_influx_nachr Opens Channel (α7 subtype is highly permeable) na_influx Na⁺ Influx nAChR->na_influx Opens Channel VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) ca_influx_vdcc Ca²⁺ Influx (through VDCC) VDCC->ca_influx_vdcc depolarization Membrane Depolarization depolarization->VDCC Activates cicr Ca²⁺-Induced Ca²⁺ Release (CICR) ca_influx_nachr->cicr na_influx->depolarization ca_influx_vdcc->cicr response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) cicr->response

Caption: Simplified nAChR agonist signaling pathway.

References

Technical Support Center: Improving the Solubility of 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Methyl-5-(pyrrolidin-2-yl)pyridine for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound, also known as 6-Methyl Nornicotine, is a basic compound due to the presence of nitrogen atoms in both the pyridine and pyrrolidine rings. Its methyl group on the pyridine ring increases its lipophilicity compared to nornicotine. Key predicted physicochemical properties are summarized in the table below.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. Why is this happening and what can I do?

A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To address this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous buffer to a level below its aqueous solubility limit.

  • Use a co-solvent: Incorporating a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase the solubility of your compound.

  • Adjust the pH: As this compound is a basic compound, lowering the pH of your aqueous buffer will protonate the nitrogen atoms, leading to a significant increase in aqueous solubility.

  • Employ solubilizing agents: The use of cyclodextrins or surfactants can help to encapsulate the compound and increase its apparent solubility in aqueous solutions.

Q3: What is the recommended starting approach for solubilizing this compound in an aqueous solution for a cell-based assay?

A3: For a cell-based assay, it is crucial to maintain physiological pH and minimize solvent toxicity. Therefore, the recommended starting approach is to use a pH-adjusted buffer. Given the predicted high pKa of the compound, preparing a stock solution in a mildly acidic buffer (e.g., pH 4-5) should significantly improve its solubility. If further enhancement is needed, the addition of a low percentage of a biocompatible co-solvent or a cyclodextrin is recommended. Always perform a vehicle control experiment to ensure that the chosen solvent system does not affect the cells.

Troubleshooting Guide: Solubility Issues and Solutions

This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.

Issue 1: Compound is difficult to dissolve in the initial organic solvent (e.g., DMSO).
  • Possible Cause: The concentration of the stock solution is too high.

  • Solution:

    • Try gentle warming (up to 30-40°C) and sonication to aid dissolution.

    • If the compound still does not dissolve, reduce the target concentration of the stock solution.

Issue 2: Precipitate forms immediately upon dilution of the organic stock into aqueous buffer.
  • Possible Cause: The aqueous solubility of the compound has been exceeded.

  • Solution Workflow:

    G Troubleshooting Precipitation Upon Dilution A Precipitation Observed B Lower Final Concentration A->B C pH Adjustment B->C No F Problem Solved B->F Yes D Co-solvent Addition C->D No C->F Yes E Use Cyclodextrins D->E No D->F Yes E->F Yes G Still Precipitates E->G No

    Troubleshooting workflow for precipitation.

Issue 3: Solution appears hazy or cloudy after dilution.
  • Possible Cause: Formation of fine, colloidal particles, indicating poor solubility.

  • Solution:

    • Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.

    • Quantify the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the actual soluble concentration.

    • Implement one of the solubility enhancement techniques described in the experimental protocols below.

Quantitative Data Summary

The following table summarizes the available physicochemical and predicted solubility data for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂-
Molecular Weight162.23 g/mol -
AppearanceOil / Liquid[1]
Predicted pKa9.11 ± 0.10[1]
Predicted LogP2.09[2][3]
Qualitative SolubilitySlightly soluble in Chloroform and Methanol[1]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for preparing aqueous solutions of this compound for various biological assays.

  • Prepare acidic buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Common buffers include phosphate-buffered saline (PBS) for physiological pH and citrate or acetate buffers for lower pH ranges.

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial dilution and observation:

    • Add a small aliquot of the DMSO stock solution to each of the prepared buffers to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.

    • Vortex each solution thoroughly.

    • Visually inspect for any precipitation or cloudiness immediately and after a 1-hour incubation at the experimental temperature.

  • Determine the optimal pH: The lowest pH buffer that results in a clear solution at the desired final concentration is the optimal choice.

    G pH Adjustment Workflow A Prepare Acidic Buffers (pH 7.4 to 4.0) C Dilute Stock into Buffers A->C B Prepare Concentrated DMSO Stock B->C D Vortex and Incubate C->D E Clear Solution? D->E F Optimal pH Found E->F Yes G Try Lower pH or Alternative Method E->G No

    Workflow for pH-based solubility enhancement.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol is useful when pH modification is not suitable for the experimental system.

  • Select a biocompatible co-solvent: Common choices include ethanol, polyethylene glycol 300/400 (PEG-300/400), and propylene glycol.

  • Prepare co-solvent/buffer solutions: Prepare a series of your primary aqueous buffer containing increasing percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare a concentrated stock solution: Dissolve this compound in 100% of the chosen co-solvent or DMSO.

  • Dilution and observation:

    • Add a small aliquot of the stock solution to each co-solvent/buffer mixture to reach the desired final concentration.

    • Vortex thoroughly and observe for precipitation.

  • Select the lowest effective co-solvent concentration: The lowest percentage of co-solvent that maintains the compound in solution is ideal to minimize potential biological effects of the solvent.

Protocol 3: Salt Formation for Improved Aqueous Solubility

For applications requiring a solid, water-soluble form of the compound, preparing a salt is a highly effective strategy. The hydrochloride (HCl) salt is a common choice for basic compounds.

  • Dissolve the free base: Dissolve a known amount of this compound (the free base) in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

  • Add acid: Slowly add a stoichiometric amount (1 equivalent) of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the solution of the free base while stirring.

  • Induce precipitation: The hydrochloride salt will likely precipitate out of the solution. If not, precipitation can be induced by cooling the solution or by adding a non-polar co-solvent.

  • Isolate and dry: Collect the precipitated salt by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

  • Confirm salt formation and assess solubility: Confirm the formation of the salt using appropriate analytical techniques (e.g., melting point, NMR). The resulting salt should exhibit significantly improved aqueous solubility compared to the free base.

    G Salt Formation Workflow A Dissolve Free Base in Anhydrous Solvent B Add Stoichiometric HCl Solution A->B C Induce Precipitation B->C D Filter and Dry the Salt C->D E Confirm Salt Formation and Test Aqueous Solubility D->E

    Workflow for preparing a soluble salt.

References

Technical Support Center: Method Refinement for High-Throughput Screening of 2-Methyl-5-(pyrrolidin-2-yl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining high-throughput screening (HTS) methods for 2-Methyl-5-(pyrrolidin-2-yl)pyridine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a robust HTS assay for this analog series?

A1: The initial steps involve defining the screening objectives and selecting an appropriate assay format.[1] This includes choosing a suitable cell line or target protein, optimizing assay conditions such as cell seeding density and incubation times, and ensuring the assay is compatible with automation.[1][2][3] It is crucial to perform thorough assay validation to ensure reproducibility and a sufficient signal window.[2][3]

Q2: How do I select the appropriate assay type for screening this compound analogs?

A2: The choice of assay depends on the biological target and the desired outcome. For novel targets, a phenotypic, cell-based assay measuring a physiological change can be valuable.[4] If the direct molecular target is known, a biochemical assay, such as one measuring enzyme activity or ligand binding, may be more appropriate.[5] Consider factors like sensitivity, cost, and throughput when making your selection.

Q3: What are common sources of variability in HTS data, and how can they be minimized?

A3: Common sources of variability in HTS include batch-to-batch variations, plate position effects (like edge effects), and instrumental drift.[6][7] To minimize these, it is important to randomize the layout of samples on the plates, use appropriate controls on each plate, and apply robust data normalization methods.[7] Consistent cell culture and reagent handling are also critical.[4]

Q4: What is the significance of the Z'-factor, and what is an acceptable value?

A4: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1] It measures the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation and a robust assay suitable for HTS. An assay with a Z'-factor below 0.5 may not be reliable for hit identification.[1]

Q5: How should I handle data analysis and hit identification for a large screening campaign?

A5: Data analysis for HTS involves several steps: data normalization to correct for systematic errors, quality control to identify and exclude problematic plates, and hit selection based on a defined threshold.[7][8] Hits are typically defined as compounds that produce a response exceeding a certain number of standard deviations from the mean of the negative controls.[7] It is also important to visually inspect the data for anomalies.

Troubleshooting Guides

Assay Performance Issues

Q: My assay is showing a low signal-to-background ratio. What should I do?

A:

  • Re-optimize Reagent Concentrations: The concentrations of your detection reagents or substrates may be suboptimal. Perform a matrix titration to find the optimal concentrations.

  • Check Cell Health and Density: For cell-based assays, ensure that the cells are healthy and plated at the optimal density. Over-confluent or sparse cells can lead to poor signal.[2]

  • Verify Reagent Quality: Ensure that all reagents are within their expiration dates and have been stored correctly. Reagent degradation can lead to a weaker signal.[2]

  • Increase Incubation Time: The reaction may not have reached its endpoint. Try extending the incubation time after adding the detection reagent.[4]

Q: I am observing significant plate-to-plate variability. How can I address this?

A:

  • Implement Robust Normalization: Use normalization methods that can account for plate-to-plate variation, such as normalizing to the median of each plate or using the B-score method.[2][7]

  • Standardize Procedures: Ensure that all plates are treated identically. This includes consistent incubation times, temperatures, and reagent addition steps.[4] Automation can help minimize human error.[9]

  • Monitor Environmental Conditions: Fluctuations in incubator temperature and humidity can affect assay performance.[4][10] Ensure your equipment is properly calibrated and maintained.

  • Use Control Compounds on Every Plate: Including positive and negative controls on every plate is essential for monitoring assay performance and for normalization.[7]

Q: My assay is suffering from a pronounced "edge effect." What are the potential causes and solutions?

A:

  • Minimize Evaporation: Edge effects are often caused by evaporation from the outer wells of the microplate.[10] Use plates with lids, ensure adequate humidity in the incubator, and consider using breathable seals.[10]

  • Improve Thermal Uniformity: Uneven temperature across the plate during incubation can lead to edge effects.[4] Allow plates to equilibrate to room temperature before adding reagents.

  • Use Barrier Wells: Fill the outermost wells with sterile water or media to create a humidity barrier, but do not include these wells in your data analysis.[10]

  • Optimize Cell Seeding: Inconsistent cell attachment in the outer wells can be a cause. Ensure a uniform cell suspension and consider pre-treating plates to improve cell adherence.[4]

Hit Confirmation and False Positives

Q: I have a high rate of false positives in my primary screen. What could be the cause?

A:

  • Compound Interference: Some compounds may interfere with the assay technology itself. For example, autofluorescent compounds can be problematic in fluorescence-based assays.[2][5]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or other proteins.[5]

  • Cytotoxicity: In cell-based assays, cytotoxic compounds may appear as hits if the assay readout is dependent on cell viability.

  • Perform Counter-Screens: To identify false positives, perform counter-screens that can detect assay interference.[2] For example, a screen without the target protein can identify compounds that interfere with the detection system.

Q: How can I distinguish true hits from false negatives?

A:

  • Screen at Multiple Concentrations: A single-concentration screen may miss compounds with lower potency.[2] Quantitative HTS (qHTS), where compounds are screened at multiple concentrations, can help identify a broader range of active compounds.[11]

  • Check Compound Solubility and Stability: Poor solubility or degradation of a compound in the assay buffer can lead to a false negative result.[2]

  • Use Orthogonal Assays: Confirm hits using a secondary assay that employs a different detection technology or biological principle.[2] This will help to validate the initial findings and eliminate artifacts.

  • Review Assay Conditions: Ensure that the assay conditions are not too stringent, which could mask the activity of moderately potent compounds.

Data Presentation

Table 1: Assay Quality Control Metrics
ParameterValueAcceptable RangeNotes
Z'-Factor 0.72> 0.5Indicates excellent separation between controls.
Signal-to-Background 15.4> 10Strong signal window.
Coefficient of Variation (%CV) 8.5%< 15%Good reproducibility of the assay.
Hit Rate 0.8%0.1 - 2%Within the expected range for a primary screen.
Table 2: Summary of Primary Screening Hits
Compound IDActivity (%)Z-ScorePutative Hit
MPP-00175.24.1Yes
MPP-00221.81.2No
MPP-00389.55.3Yes
MPP-00465.73.5Yes
MPP-00515.30.8No

Experimental Protocols

Protocol 1: Primary Cell-Based Reporter Gene Assay

Objective: To identify compounds that modulate the activity of a specific signaling pathway.

Materials:

  • Stable cell line expressing a reporter gene (e.g., luciferase) under the control of a pathway-responsive promoter.

  • 384-well, solid white microplates suitable for luminescence assays.[2]

  • Automated liquid handlers and a plate reader.[2]

  • This compound analog library.

  • Positive and negative control compounds.

Methodology:

  • Cell Seeding: Plate cells at an optimized density (e.g., 5,000 cells/well) in 384-well plates and incubate for 24 hours.[1][2]

  • Compound Addition: Add the this compound analogs and control compounds to the assay plates using an automated liquid handler.

  • Incubation: Incubate the plates for a predetermined time (e.g., 18-24 hours) to allow for compound treatment and reporter gene expression.

  • Signal Detection: Add the luciferase substrate according to the manufacturer's protocol and measure luminescence using a plate reader.[2]

  • Data Analysis: Calculate the percent activity for each compound relative to the controls and determine the Z'-factor for each plate.

Protocol 2: Secondary Affinity-Based Confirmation Assay

Objective: To confirm the direct binding of primary hits to the target protein.

Materials:

  • Purified target protein.

  • Primary hit compounds.

  • Affinity selection-mass spectrometry (AS-MS) platform.[12]

  • Immobilized target protein on beads or a surface.[12]

Methodology:

  • Compound Incubation: Incubate the primary hit compounds with the immobilized target protein to allow for binding.[12]

  • Washing: Wash away non-specifically bound compounds.

  • Elution: Elute the bound compounds from the target protein.

  • Analysis: Analyze the eluted compounds using mass spectrometry to confirm their identity and quantify their binding.[12]

Visualizations

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Development Optimization Optimization (Miniaturization) Assay_Dev->Optimization Validation Validation (Z', S/B) Optimization->Validation Primary_Screen Primary HTS Validation->Primary_Screen Assay Ready Data_Analysis Data Analysis & QC Primary_Screen->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Selection->Hit_Confirmation Putative Hits Secondary_Assay Secondary/Orthogonal Assays Hit_Confirmation->Secondary_Assay SAR SAR Analysis Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Validated Hits

Caption: High-throughput screening workflow.

Troubleshooting_Tree Start Poor Assay Performance High_CV High %CV? Start->High_CV Low_Z Low Z'-Factor? High_CV->Low_Z No Check_Liquid_Handling Check Liquid Handlers & Reagent Prep High_CV->Check_Liquid_Handling Yes Edge_Effect Edge Effect? Low_Z->Edge_Effect No Optimize_Reagents Optimize Reagent Concentrations & Incubation Low_Z->Optimize_Reagents Yes Final_Check Review Cell Health & Assay Protocol Edge_Effect->Final_Check No Check_Incubation Check Incubator Humidity & Temperature Edge_Effect->Check_Incubation Yes

Caption: Troubleshooting decision tree for HTS.

Signaling_Pathway Ligand This compound Analog Receptor Target Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Reporter Gene Expression TF->Gene_Expression Induces

Caption: Hypothetical signaling pathway.

References

Addressing batch-to-batch variability of 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability can stem from multiple stages of the manufacturing process. Key contributors include the quality and purity of starting materials, inconsistencies in reaction conditions such as temperature and time, and variations in the work-up and purification procedures. The presence of impurities in the raw materials or the formation of by-products due to suboptimal reaction control can significantly impact the final product's consistency.

Q2: What are the common impurities observed in batches of this compound?

Common impurities can include unreacted starting materials, diastereomers, enantiomers, and by-products from side reactions. The specific impurity profile often depends on the synthetic route employed. For instance, if the synthesis involves the coupling of a pyridine derivative with a protected proline, incomplete deprotection can lead to N-protected impurities.

Q3: Which analytical techniques are recommended for characterizing and comparing different batches?

A multi-faceted analytical approach is crucial for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is essential for quantifying the main component and detecting non-volatile impurities. Chiral HPLC is specifically required to determine the enantiomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, aiding in the identification of unknown impurities.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during the use and analysis of this compound.

Issue 1: Inconsistent Analytical Results Between Batches

When analytical tests, such as HPLC or NMR, show significant differences between batches, a systematic investigation is necessary to pinpoint the source of the variability.

start Inconsistent Analytical Results (e.g., HPLC, NMR) verify_method Verify Analytical Method Validity (Calibration, System Suitability) start->verify_method reanalyze_samples Re-analyze Retained Samples of Previous & Current Batches verify_method->reanalyze_samples If method is valid compare_profiles Compare Impurity Profiles (Qualitative & Quantitative) reanalyze_samples->compare_profiles investigate_source Investigate Source of New/ Elevated Impurities compare_profiles->investigate_source If profiles differ review_process Review Manufacturing Process (Raw Materials, Reaction Conditions) investigate_source->review_process implement_capa Implement Corrective and Preventive Actions (CAPA) review_process->implement_capa end Consistent Analytical Results Achieved implement_capa->end

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Sub-optimal Performance in Downstream Reactions

If a new batch of this compound leads to poor yield or an altered impurity profile in a subsequent synthetic step, the following logical approach can be used.

start Poor Performance in Downstream Reaction confirm_identity Confirm Identity and Purity of Starting Material Batch start->confirm_identity analyze_reaction Analyze Crude Reaction Mixture (e.g., by LC-MS) confirm_identity->analyze_reaction If purity is suspect identify_byproducts Identify Unexpected By-products analyze_reaction->identify_byproducts correlate_impurities Correlate By-products with Impurities in Starting Material identify_byproducts->correlate_impurities quarantine_batch Quarantine Suspect Batch correlate_impurities->quarantine_batch If correlation found source_new_batch Source and Qualify a New Batch quarantine_batch->source_new_batch end Optimal Reaction Performance Restored source_new_batch->end

Caption: Logical approach for addressing downstream reaction issues.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the ratio of the desired enantiomer to its mirror image.

ParameterSpecification
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation 0.5 mg/mL in mobile phase
Protocol 2: GC-MS for Volatile Impurity Profiling

This protocol is designed to identify and quantify residual solvents and other volatile impurities.

ParameterSpecification
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Injector Temp 250°C
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Mass Range 35-500 amu
Sample Preparation 1 mg/mL in a suitable solvent (e.g., methanol)

Technical Support Center: Enhancing the Selectivity of 2-Methyl-5-(pyrrolidin-2-yl)pyridine and Related Ligands for Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of 2-Methyl-5-(pyrrolidin-2-yl)pyridine and analogous compounds for specific nicotinic acetylcholine receptor (nAChR) subtypes. While specific binding data for this compound is not extensively published, the principles and protocols outlined here are applicable to the broader class of pyrrolidine-containing pyridine ligands targeting nAChRs.

Frequently Asked Questions (FAQs)

Q1: What are the primary nAChR subtypes to consider when evaluating the selectivity of a novel compound like this compound?

A1: The most critical neuronal nAChR subtypes to profile for selectivity are typically the α4β2, α7, and α3β4 receptors. The α4β2 and α7 subtypes are the most abundant in the central nervous system and are implicated in cognitive processes, making them key targets for therapeutic development.[1] The α3β4 subtype is predominant in the autonomic ganglia, and off-target activity at this receptor can lead to undesirable side effects.[2] Therefore, a desirable selectivity profile often involves high affinity and efficacy at α4β2 or α7 with minimal activity at α3β4.

Q2: My compound shows high affinity for the α4β2 subtype but also significant binding to the α3β4 subtype. How can I improve its selectivity?

A2: Achieving selectivity between the α4β2 and α3β4 subtypes is a common challenge due to the structural homology of their binding sites. However, subtle structural modifications to your ligand can exploit differences between the receptors. Consider the following strategies:

  • Modification of the Pyridine Ring: The position of the nitrogen atom and the presence of substituents on the pyridine ring are critical for selectivity. For some ligand scaffolds, moving the pyridine nitrogen can improve the selectivity for β2-containing receptors over β4-containing ones.[3]

  • Alterations to the Pyrrolidine Moiety: Methylation or demethylation of the pyrrolidine nitrogen can significantly impact selectivity.[3] A "methyl scan," where methyl groups are systematically added to different positions of the pyrrolidine ring, can reveal positions sensitive to steric hindrance in one subtype's binding pocket versus another.[4][5]

  • Linker Modification: If your compound has a linker between the pyridine and pyrrolidine rings (e.g., an ether linkage like in A-84543), altering its length, rigidity, or chemical nature can reorient the pharmacophores and improve the selectivity profile.

Q3: How do I determine if my compound is an agonist, partial agonist, or antagonist at a specific nAChR subtype?

A3: To determine the functional activity of your compound, you must perform functional assays. Radioligand binding assays only provide information about the affinity of a compound for the receptor, not its effect on channel gating. The two primary methods for functional characterization are:

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique allows for the direct measurement of ion flow through the receptor channel in response to your compound. By applying your compound at various concentrations, you can determine its efficacy (the maximal response compared to a full agonist like acetylcholine) and potency (the concentration required to elicit a half-maximal response, or EC50).

  • Calcium Flux Assays: For nAChR subtypes with high calcium permeability, such as the α7 subtype, you can use calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) in cells expressing the receptor.[6] An increase in fluorescence upon application of your compound indicates agonism. These assays are well-suited for high-throughput screening.

A full agonist will elicit a maximal response similar to acetylcholine. A partial agonist will elicit a submaximal response even at saturating concentrations. An antagonist will not elicit a response on its own but will inhibit the response to an agonist.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays
  • Problem: The signal from non-specific binding is high, making it difficult to determine the specific binding of your compound.

  • Possible Causes & Solutions:

    • Inadequate Filter Pre-treatment: Glass fiber filters can bind positively charged radioligands. Ensure filters are pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce this non-specific binding.

    • Radioligand Concentration is Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding. Use a concentration at or below the Kd for your specific receptor subtype.

    • Insufficient Washing: Unbound radioligand may remain on the filters. Ensure you are washing the filters rapidly and sufficiently with ice-cold wash buffer immediately after filtration.

    • Lipophilicity of the Test Compound: Highly lipophilic compounds can stick to filters and cell membranes non-specifically. Consider adding a small amount of a carrier protein like bovine serum albumin (BSA) to the assay buffer, but be aware this can also affect the free concentration of your compound.

Issue 2: Low or No Signal in Functional Assays
  • Problem: Application of the test compound does not elicit a measurable current in TEVC or a fluorescence change in calcium flux assays.

  • Possible Causes & Solutions:

    • Poor Receptor Expression: Verify the expression of the nAChR subtype in your oocytes or cell line. For oocytes, this can be done by testing a known potent agonist. For cell lines, techniques like western blotting or immunofluorescence can confirm protein expression.[6]

    • Compound Insolubility: Your compound may not be soluble at the tested concentrations in the assay buffer. Check the solubility and consider using a small amount of a co-solvent like DMSO (typically <0.5% final concentration).

    • Rapid Receptor Desensitization: Some nAChR subtypes, particularly α7, desensitize very rapidly upon agonist binding.[6] Your drug application system may not be fast enough to measure the peak response. Ensure a rapid solution exchange system is in place for your electrophysiology setup.

    • Compound is an Antagonist: If your compound has high affinity in binding assays but no activity in functional assays, it may be an antagonist. To test this, co-apply your compound with a known agonist. A reduction in the agonist's response would indicate antagonistic activity.

Quantitative Data of Related Ligands

The following tables provide binding affinity (Ki) and functional potency (EC50) data for a selection of pyrrolidine-containing pyridine ligands and other standard nAChR modulators. This data can be used as a reference for comparing the performance of your test compounds.

Table 1: Binding Affinities (Ki, nM) at Human nAChR Subtypes

Compoundα4β2α3β4α7Selectivity (α4β2 vs α3β4)Reference
(-)-Nicotine0.525>10,00050x[3]
Epibatidine0.020.031.51.5x[3]
A-845430.0794.5>10,000~1350x[3]
Varenicline0.062.428040x
H-11MNH0.1474.2>10,000~530x[3]

Table 2: Functional Potencies (EC50, µM) at Human nAChR Subtypes

Compoundα4β2α3β4α7Efficacy (vs ACh)Reference
(-)-Nicotine1.615>100Full Agonist[7]
Acetylcholine3.050100Full Agonist[7]
Varenicline0.12.515Partial Agonist
A-845430.2>100-Partial Agonist[3]
H-11MNH-1.2-Full Agonist[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of a test compound for a specific nAChR subtype expressed in a cell line (e.g., HEK293).

1. Membrane Preparation: a. Culture HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2, α3β4, or α7) to confluency. b. Harvest the cells by scraping into ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice. d. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. e. Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold homogenization buffer, and repeat the centrifugation. f. Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

2. Assay Setup (96-well plate format, in triplicate): a. Total Binding: Add membrane preparation, a suitable radioligand (e.g., [3H]epibatidine for α4β2/α3β4, [3H]methyllycaconitine for α7) at a concentration near its Kd, and binding buffer. b. Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10-300 µM nicotine). c. Competition Binding: Add membrane preparation, radioligand, and serial dilutions of your test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

3. Incubation and Filtration: a. Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium. b. Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. c. Wash the filters three times with ice-cold wash buffer.

4. Quantification and Data Analysis: a. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. b. Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding. c. Plot the percentage of specific binding against the log concentration of the test compound. d. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. e. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the functional characterization of a compound's activity at nAChRs expressed in Xenopus oocytes.

1. Oocyte Preparation: a. Harvest oocytes from a female Xenopus laevis frog. b. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase). c. Inject the oocytes with cRNA encoding the desired nAChR subunits. d. Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording: a. Place a single oocyte in a recording chamber continuously perfused with Ringer's solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection). c. Clamp the oocyte's membrane potential at a holding potential of -60 mV to -80 mV. d. Establish a stable baseline recording.

3. Compound Application and Data Acquisition: a. Apply a known agonist (e.g., acetylcholine) at its EC50 concentration to confirm receptor expression and functionality. b. To determine agonist properties of your test compound, apply it at various concentrations and record the elicited current. c. To determine antagonist properties, pre-apply your test compound for a set duration, then co-apply it with an agonist and measure the inhibition of the agonist-evoked current. d. Acquire and record the current responses using appropriate software.

4. Data Analysis: a. Measure the peak amplitude of the current response for each concentration of the test compound. b. For agonists, plot the normalized current response against the log concentration of the compound and fit the data to a Hill equation to determine the EC50 and Hill coefficient. c. For antagonists, plot the percent inhibition of the agonist response against the log concentration of the compound to determine the IC50.

Visualizations

Experimental_Workflow Experimental Workflow for nAChR Ligand Selectivity Profiling cluster_0 Binding Affinity cluster_1 Functional Activity Membrane_Prep Membrane Preparation (HEK293 cells expressing α4β2, α3β4, or α7) Binding_Assay Competitive Radioligand Binding Assay ([3H]epibatidine or [3H]MLA) Membrane_Prep->Binding_Assay Ki_Determination Determine Ki values (Cheng-Prusoff Equation) Binding_Assay->Ki_Determination Selectivity_Analysis Selectivity Analysis (Compare Ki and EC50/IC50 across subtypes) Ki_Determination->Selectivity_Analysis Oocyte_Prep Oocyte Preparation (cRNA injection) TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Prep->TEVC EC50_IC50_Determination Determine EC50/IC50 values (Hill Equation) TEVC->EC50_IC50_Determination EC50_IC50_Determination->Selectivity_Analysis

Caption: Workflow for determining the selectivity of a compound for nAChR subtypes.

nAChR_Signaling_Pathway Simplified α7 nAChR Signaling Pathway Ligand Agonist (e.g., Acetylcholine) nAChR α7 nAChR Ligand->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Signaling_Cascades->Cellular_Response

Caption: Simplified signaling cascade following α7 nAChR activation.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 2-Methyl-5-(pyrrolidin-2-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the synthetic compound 2-Methyl-5-(pyrrolidin-2-yl)pyridine with the natural alkaloid nicotine and the synthetic partial agonist varenicline. The focus of this analysis is on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), key targets in the central nervous system implicated in a range of physiological and pathological processes, including nicotine addiction.

Introduction to this compound and its Analogs

This compound is a structural analog of nicotine. The pyrrolidine and pyridine rings are fundamental components for interaction with nAChRs.[1] Methylation on the pyridine ring, as seen in this compound, can significantly influence the compound's binding affinity and functional activity at different nAChR subtypes.[2][3] Understanding these structure-activity relationships is crucial for the design of novel therapeutics targeting the cholinergic system. This guide presents a comparative analysis of this compound's activity alongside nicotine, the primary psychoactive component in tobacco, and varenicline, a widely used smoking cessation aid.[4][5]

Comparative Analysis of Biological Activity

The biological activity of these compounds is primarily characterized by their binding affinity (Ki) and functional efficacy (EC50 and maximal response) at various nAChR subtypes. The α4β2 and α7 subtypes are of particular interest due to their high prevalence in the brain and their roles in cognitive function and nicotine dependence.[2]

Table 1: Comparative nAChR Binding Affinities (Ki, nM)

CompoundnAChR α4β2nAChR α7nAChR α3β4nAChR α6β2*
This compound (as 6-Methylnicotine) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Nicotine6.1[5]>2100[5]-~2.4
Varenicline0.06 - 0.4[5][6]322 - 125[5][6]-0.12[7]

Note: Specific binding affinity data for this compound was not available in the reviewed literature. Data for the closely related analog, 6-Methylnicotine, indicates higher activity at nAChRs compared to nicotine, though quantitative values were not provided.[8] The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Table 2: Comparative nAChR Functional Activity (EC50, µM and % Max Response)

CompoundnAChR α4β2nAChR α7nAChR α6β2*
EC50 (µM) % Max Response EC50 (µM)
This compound (as 6-Methylnicotine) Data Not AvailableData Not AvailableData Not Available
Nicotine~0.3100%~10
Varenicline~0.124% (partial agonist)[7]-

Note: Functional activity data for this compound was not available. Studies on 6-Methylnicotine suggest it is a potent agonist at nAChRs.[8] The % Max Response is relative to the endogenous ligand, acetylcholine, or a standard full agonist like nicotine.

Experimental Protocols

The data presented in this guide are derived from standard and well-validated experimental methodologies in pharmacology and neuroscience.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cultured cell lines (e.g., HEK293) or brain tissue.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]α-conotoxin MII) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To measure the functional activity (EC50 and efficacy) of a compound at a specific ligand-gated ion channel.

General Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype.

  • Incubation: Oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a buffer solution.

  • Compound Application: The test compound is applied to the oocyte at various concentrations.

  • Data Acquisition: The resulting ion current is recorded and analyzed to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response relative to a full agonist.

Signaling Pathways and Experimental Workflows

Activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. These pathways are critical for the physiological and behavioral effects of these compounds.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Two-Electrode Voltage Clamp b_start Prepare nAChR-expressing cell membranes b_incubate Incubate membranes with radioligand and test compound b_start->b_incubate b_filter Separate bound and free radioligand b_incubate->b_filter b_quantify Quantify radioactivity b_filter->b_quantify b_analyze Calculate Ki value b_quantify->b_analyze f_start Inject nAChR cRNA into Xenopus oocytes f_express Incubate for receptor expression f_start->f_express f_record Record baseline ion currents f_express->f_record f_apply Apply test compound at varying concentrations f_record->f_apply f_analyze Determine EC50 and maximal response f_apply->f_analyze nAChR_signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway agonist This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR ion_influx Na+ / Ca2+ Influx nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization pi3k PI3K ion_influx->pi3k ras Ras ion_influx->ras akt Akt pi3k->akt cell_survival Cell Survival & Neuroprotection akt->cell_survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression & Synaptic Plasticity erk->gene_expression

References

Comparing 2-Methyl-5-(pyrrolidin-2-yl)pyridine to other nicotinic agonists

Author: BenchChem Technical Support Team. Date: December 2025

A direct quantitative comparison of 2-Methyl-5-(pyrrolidin-2-yl)pyridine (also known as 6-Methylnornicotine) with other nicotinic agonists is not possible at this time due to the lack of publicly available binding affinity (Ki) and efficacy (EC50) data for this compound.

This guide provides a comparative overview of well-characterized nicotinic acetylcholine receptor (nAChR) agonists: nicotine, epibatidine, varenicline, and cytisine. The data presented here serves as a reference for the types of quantitative comparisons essential for the evaluation of novel compounds like this compound.

Quantitative Comparison of Nicotinic Agonists

The following table summarizes the binding affinities (Ki) and efficacy (EC50) of selected nicotinic agonists at various nAChR subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in activating the receptor.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Efficacy (EC50, µM)Efficacy (% of ACh response)
Nicotine α4β21 - 16.1[1][2]0.06 - 5.42[1][3]100[1]
α71600 - 2110[1][2]--
α3β4520[1]--
α6β21.68[3]0.19 - 0.68[3]100[3]
Epibatidine α4β20.04[4]--
α720[4]2-
α3 (human)0.0006--
Muscle-type~50001.6 - 16-
Varenicline α4β20.06 - 0.4[1][2]0.0543 - 1.4[1][5]7 - 22[1][5]
α7125 - 322[1][2]-Full agonist
α3β486[1]26.396[5]
α6β20.12 - 0.13[3]0.007 - 0.014[3]Partial agonist (49% of Nicotine)[3]
Cytisine α4β20.17 - 2.0[1][2]~2Partial agonist (~45% of ACh)
α74200 - 5890[1][2]18Full agonist
α3β4480[1]--

Note: The asterisk () indicates that the receptor complex may contain other subunits. Data is compiled from various sources and experimental conditions may differ.*

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies:

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Generalized Protocol:

  • Receptor Preparation: Cell membranes from cell lines stably expressing the nAChR subtype of interest or from specific brain regions are prepared.

  • Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine, [³H]cytisine, or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value, from which the Ki is calculated.

Functional Assays

Functional assays measure the biological response elicited by an agonist binding to its receptor. These assays are used to determine the efficacy (the maximal response a drug can produce) and potency (the concentration of a drug required to produce 50% of its maximal effect, EC50) of a compound.

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Principle: Xenopus oocytes are injected with cRNA encoding the subunits of the nAChR of interest, leading to the expression of functional receptors on the oocyte membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level. When an agonist is applied, the opening of the nAChR ion channels results in an inward current, which is measured by the amplifier.

Generalized Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits.

  • Receptor Expression: The oocytes are incubated for several days to allow for the expression of functional receptors.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Agonist Application: The test agonist is applied to the oocyte at various concentrations.

  • Data Acquisition: The resulting ion currents are recorded and measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and maximal efficacy.

2. Calcium Imaging

Principle: Many nAChRs are permeable to calcium ions (Ca²⁺). This assay uses fluorescent dyes that change their fluorescence intensity upon binding to Ca²⁺. Cells expressing the nAChR of interest are loaded with a Ca²⁺-sensitive dye. Application of an agonist leads to Ca²⁺ influx through the activated nAChRs, causing a change in fluorescence that can be measured with a fluorescence microscope or plate reader.

Generalized Protocol:

  • Cell Culture and Dye Loading: Cells expressing the nAChR subtype of interest are cultured and then incubated with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is recorded.

  • Agonist Application: The test agonist is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity is recorded over time.

  • Data Analysis: The magnitude of the fluorescence change is correlated with the intracellular Ca²⁺ concentration, and concentration-response curves are generated to determine the EC50.

Visualizations

Signaling Pathway

The binding of an agonist to a nicotinic acetylcholine receptor initiates a cascade of intracellular events.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist nAChR nAChR Agonist->nAChR Binds to receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., PI3K/Akt, MAPK) Ion_Influx->Signaling_Cascades VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Ca_Influx_VGCC Further Ca²⁺ Influx VGCC->Ca_Influx_VGCC Ca_Influx_VGCC->Signaling_Cascades Neurotransmitter_Release Neurotransmitter Release Signaling_Cascades->Neurotransmitter_Release Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Radioligand_Displacement_Assay_Workflow Start Start Prep_Receptor Prepare Receptor Source (e.g., cell membranes) Start->Prep_Receptor Prep_Ligands Prepare Radioligand and Serial Dilutions of Test Compound Start->Prep_Ligands Incubation Incubate Receptor, Radioligand, and Test Compound Prep_Receptor->Incubation Prep_Ligands->Incubation Filtration Separate Bound and Unbound Ligand (Rapid Filtration) Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Data_Analysis Data Analysis: - Plot displacement curve - Determine IC₅₀ Measurement->Data_Analysis Calculate_Ki Calculate Kᵢ using Cheng-Prusoff Equation Data_Analysis->Calculate_Ki End End Calculate_Ki->End

References

A Comparative Analysis of Nicotine and 2-Methyl-5-(pyrrolidin-2-yl)pyridine in Nicotinic Acetylcholine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine, and the novel compound, 2-Methyl-5-(pyrrolidin-2-yl)pyridine. Due to a lack of publicly available experimental data for this compound, this document will focus on the established binding characteristics of nicotine as a benchmark. A theoretical comparison based on structural analysis is provided to hypothesize the potential binding interactions of this compound.

Introduction to nAChR Ligands

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures composed of various combinations of subunits (e.g., α2-α10, β2-β4), with the subunit composition determining the receptor's pharmacological and physiological properties.[1] nAChRs are key targets for drug discovery in various therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and nicotine addiction.[3][4]

Nicotine is the primary psychoactive alkaloid in tobacco and a well-studied nAChR agonist.[5] It binds to various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is heavily implicated in the reinforcing and addictive properties of tobacco.[5][6] The compound this compound is a structural analog of nicotine. However, literature and database searches did not yield public data on its biological activity or receptor binding affinity.[7][8] This guide will use the extensive data available for nicotine to provide a framework for the potential evaluation of this and other novel analogs.

Comparative Analysis of Receptor Binding Affinity

A direct quantitative comparison is not possible due to the absence of binding data for this compound. This section presents the binding profile of nicotine and a structural analysis to infer the potential binding characteristics of its analog.

Nicotine: An Established nAChR Agonist

Nicotine acts as an agonist at most nAChR subtypes, though it can act as an antagonist at α9α10 receptors.[5][9] Its binding affinity is highest for the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.[3][5] The binding of nicotine is stereoselective, with the naturally occurring (S)-enantiomer being significantly more potent than the (R)-enantiomer.[5]

Table 1: Binding Affinity (Ki) of (S)-Nicotine at Various Human nAChR Subtypes

nAChR SubtypeBinding Affinity (Ki, nM)Radioligand UsedNotes
α4β21[³H]-EpibatidineHigh-affinity binding is a key mediator of nicotine's addictive properties.[5]
α3β445[³H]-EpibatidineImportant subtype in the peripheral nervous system.
α7>10,000[¹²⁵I]-α-BungarotoxinNicotine has a very low affinity for the α7 homomeric receptor's agonist binding site.
α1β1γδ>10,000[¹²⁵I]-α-BungarotoxinMuscle-type nAChR, showing low affinity for nicotine.

Note: Ki values can vary between studies depending on the experimental conditions, cell lines, and radioligands used. The values presented are representative.

This compound: A Structural Perspective

While lacking experimental data, the structure of this compound allows for a hypothesis on its potential interaction with nAChRs compared to nicotine.

Key Structural Differences from Nicotine:

  • Position of the Pyrrolidine Ring: The pyrrolidine ring is attached to position 5 of the pyridine ring, whereas in nicotine, it is at position 3.

  • Methyl Group on Pyridine Ring: A methyl group is present at the 2-position of the pyridine ring.

  • N-Methylation: The pyrrolidine nitrogen is a secondary amine (NH), unlike the tertiary amine (N-CH₃) in nicotine.

Hypothesized Impact on Binding:

  • The cationic charge on the protonated pyrrolidine nitrogen is crucial for a key hydrogen bond with a tryptophan residue (TrpB) in the nAChR binding pocket.[6] The secondary amine in this compound would still be protonated at physiological pH, allowing this critical interaction to occur.

  • The position of the pyridine nitrogen is vital for another hydrogen bond with the receptor. The shift from the 3-position to the 5-position would alter the geometry of this interaction, likely affecting binding affinity and subtype selectivity.

  • The addition of a methyl group at the 2-position introduces steric bulk, which could either enhance or hinder binding depending on the specific topology of the receptor subtype's binding pocket.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of a novel compound like this compound would typically be determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Principle

Membranes from cells expressing the nAChR subtype of interest are incubated with a fixed concentration of a radioligand (e.g., [³H]-Epibatidine) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The inhibition constant (Ki), which reflects the compound's binding affinity, can then be calculated.[10]

Detailed Methodology
  • Membrane Preparation:

    • Culture cells stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 nAChRs) to confluency.[9]

    • Harvest the cells by scraping them into an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[10]

    • Homogenize the cell suspension using a Polytron homogenizer on ice.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[9][10]

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an assay buffer to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C until use.[9]

  • Binding Assay Procedure:

    • In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and Competition Binding.[9][10]

    • Total Binding: Add membrane preparation, a radioligand (e.g., [³H]-Epibatidine at a concentration near its Kd), and assay buffer.[9]

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (e.g., 100 µM Nicotine) to saturate the receptors.[9]

    • Competition Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).[9]

    • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[9]

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.[11]

    • Wash the filters multiple times with ice-cold wash buffer.[9]

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[10]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Culture nAChR-expressing cells p2 Harvest & Homogenize Cells p1->p2 p3 Centrifuge to Pellet Membranes p2->p3 p4 Wash & Resuspend Pellet p3->p4 a1 Prepare Assay Plate (Total, NSB, Competition) p4->a1 a2 Add Membranes, Radioligand, & Test Compound a1->a2 a3 Incubate to Equilibrium a2->a3 a4 Filter & Wash a3->a4 a5 Measure Radioactivity a4->a5 d1 Calculate Specific Binding a5->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki d3->d4

Workflow for a competitive radioligand binding assay.

Nicotinic Acetylcholine Receptor Signaling Pathways

Upon agonist binding, nAChRs undergo a conformational change, opening an intrinsic ion channel permeable to cations like Na⁺ and Ca²⁺.[2] The resulting influx of ions leads to depolarization of the cell membrane and the activation of various downstream signaling cascades. The specific pathways activated depend on the nAChR subtype and the cellular context.[12][13] Two prominent pathways involved in neuroprotection and cell survival are the PI3K/Akt and MAPK pathways.[12][13][14]

  • PI3K/Akt Pathway: Calcium influx through nAChRs, particularly the α7 subtype, can lead to the activation of Phosphoinositide 3-kinase (PI3K).[12][13] PI3K then activates Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis, partly by increasing the expression of anti-apoptotic proteins like Bcl-2.[12][13]

  • MAPK/ERK Pathway: nAChR activation can also trigger the Mitogen-Activated Protein Kinase (MAPK) pathway, often referred to as the Ras-Raf-MEK-ERK pathway. This cascade is involved in regulating gene expression related to cell proliferation, differentiation, and survival.[14]

G Ligand Nicotine or Other Agonist nAChR nAChR Ligand->nAChR Binds Ca_Influx Ca²⁺ Influx & Depolarization nAChR->Ca_Influx Activates PI3K PI3K Ca_Influx->PI3K Activates MAPK_Pathway Ras-Raf-MEK Ca_Influx->MAPK_Pathway Activates Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis (e.g., ↑Bcl-2) Akt->Apoptosis ERK ERK MAPK_Pathway->ERK Activates Survival Gene Expression (Cell Survival, Proliferation) ERK->Survival

Key signaling pathways activated by nAChR agonists.

Conclusion

While this compound remains an uncharacterized compound in the public domain, its structural similarity to nicotine suggests it is a putative nAChR ligand. The established binding profile of nicotine, particularly its high affinity for the α4β2 receptor subtype, provides a crucial benchmark for comparison. The structural modifications in this compound—namely the altered substitution pattern on the pyridine ring and the lack of N-methylation—are predicted to significantly influence its binding affinity and subtype selectivity. Empirical determination of its binding constants using standard radioligand binding assays is necessary to validate these hypotheses and to characterize its pharmacological profile. The methodologies and signaling information provided herein offer a comprehensive framework for such an investigation.

References

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-(pyrrolidin-2-yl)pyridine Derivatives as nAChR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount. This guide provides a comparative analysis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine derivatives, a class of compounds with significant affinity for nicotinic acetylcholine receptors (nAChRs), which are crucial targets in the development of therapies for neurological disorders.

This report details the structure-activity relationships (SAR) of these derivatives, presenting key quantitative data in a clear, tabular format. Furthermore, it provides detailed experimental protocols for the binding assays used to generate this data and visualizes the experimental workflow and SAR principles using diagrams generated with the DOT language.

Comparative Analysis of Binding Affinities

The affinity of this compound derivatives for nAChRs, particularly the α4β2 subtype, is highly sensitive to substitutions on both the pyridine and pyrrolidine rings. The following table summarizes the in vitro binding affinities (Ki) of a series of analogues, providing a quantitative basis for understanding their SAR. For comparison, data for well-established nAChR ligands, nicotine and varenicline, are also included.

CompoundModificationnAChR SubtypeKi (nM)
Reference Compounds
(-)-Nicotine-α4β21.5
Varenicline-α4β20.4 ± 0.1
This compound Core Structures
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine2-Chloro, 5-methoxy, 3-vinylpyridine substitutionnAChR (rat brain)0.028
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)ethyl)pyridine2-Chloro, 5-methoxy, 3-ethylpyridine substitutionnAChR (rat brain)0.009
2-bromo-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine2-Bromo, 5-methoxy, 3-vinylpyridine substitutionnAChR (rat brain)0.023
2-fluoro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine2-Fluoro, 5-methoxy, 3-vinylpyridine substitutionnAChR (rat brain)0.331
2-chloro-5-((2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridineN-demethylated pyrrolidinenAChR (rat brain)0.091

Data sourced from Brown et al., 2002 and other publicly available databases.

Key Structure-Activity Relationship Insights

The data reveals several key trends:

  • Substitution on the Pyridine Ring: The nature of the substituent at the 2-position of the pyridine ring significantly impacts binding affinity. Halogen substitution is common, with chloro and bromo substitutions generally yielding high affinity.[1] A fluoro substitution, in contrast, can lead to a notable decrease in affinity.

  • Saturation of the Vinyl Linker: Reduction of the vinyl linker between the pyridine and the additional pyridinyl group to an ethyl linker can enhance binding affinity, as seen in the 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)ethyl)pyridine analogue (Ki = 0.009 nM).[1]

  • N-Methylation of the Pyrrolidine Ring: The presence of a methyl group on the pyrrolidine nitrogen is crucial for high affinity in many analogues.[1] However, N-demethylation does not always abolish activity and can still result in potent ligands.

  • Stereochemistry: The (S)-enantiomer of the pyrrolidine ring is consistently the more active stereoisomer, highlighting the importance of stereochemistry in the interaction with the chiral nAChR binding site.

Experimental Protocols

The determination of binding affinities for these compounds relies on robust and well-defined experimental protocols. A common method is the competitive radioligand binding assay.

Protocol: [³H]-Cytisine Competition Binding Assay for α4β2 nAChR

This assay determines the binding affinity of a test compound by measuring its ability to displace the radiolabeled ligand [³H]-cytisine from the α4β2 nAChR.

1. Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human α4β2 nAChR (e.g., HEK293 cells) or from rat brain cortex.
  • Radioligand: [³H]-Cytisine (specific activity ~20-40 Ci/mmol).
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
  • Non-specific Binding Control: A high concentration of a known nAChR agonist, such as (-)-nicotine (10 µM).[2]
  • Test Compounds: Serial dilutions of the this compound derivatives.
  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
  • Scintillation Counter and Cocktail.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein), a fixed concentration of [³H]-cytisine (typically at or below its Kd, e.g., 0.6 nM), and varying concentrations of the test compound.[2]
  • Controls: Include wells for total binding (no competitor) and non-specific binding (containing 10 µM nicotine).[2]
  • Equilibration: Incubate the plate at 4°C for 120 minutes to allow the binding to reach equilibrium.[2]
  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-cytisine) using non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process and Principles

To further clarify the experimental workflow and the core SAR principles, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]-Cytisine) Radioligand_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 Determination (Non-linear Regression) Scintillation_Counting->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Analysis->Ki_Calculation

Caption: Experimental workflow for the competitive radioligand binding assay.

SAR_Diagram cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core This compound Pyridine_Sub Pyridine Ring Substitutions (e.g., Halogens) Core->Pyridine_Sub Pyrrolidine_Sub Pyrrolidine Ring (N-Methylation, Stereochemistry) Core->Pyrrolidine_Sub Linker_Mod Linker Modification (e.g., Vinyl to Ethyl) Core->Linker_Mod High_Affinity High Affinity (Low nM to pM Ki) Pyridine_Sub->High_Affinity Cl, Br Low_Affinity Lower Affinity Pyridine_Sub->Low_Affinity F Pyrrolidine_Sub->High_Affinity N-Methyl, (S)-isomer Linker_Mod->High_Affinity Ethyl linker

Caption: Key structure-activity relationships of this compound derivatives.

References

Comparative Analysis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a chiral molecule with structural similarities to nicotine, and its corresponding (R) and (S) enantiomers. Due to a lack of publicly available direct comparative studies on this specific compound, this analysis synthesizes data from closely related analogs, particularly nicotine and its derivatives, to infer potential biological activities and establish a framework for future research. The primary focus is on the compound's expected interaction with nicotinic acetylcholine receptors (nAChRs), key targets in various neurological and psychiatric disorders. This document outlines the potential significance of stereochemistry in the pharmacological profile of this compound and provides generalized experimental protocols and workflows for its investigation.

Introduction

Pyridine and pyrrolidine moieties are prevalent scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, an analog of nicotine, presents a chiral center at the 2-position of the pyrrolidine ring, leading to the existence of (R) and (S) enantiomers. The spatial arrangement of substituents in chiral molecules can significantly influence their interaction with biological targets, leading to differences in efficacy, potency, and toxicity between enantiomers.[3]

This guide explores the potential comparative pharmacology of the enantiomers and racemic mixture of this compound. While direct experimental data for this specific molecule is scarce in peer-reviewed literature, we can extrapolate potential activities based on structure-activity relationships (SAR) of similar nAChR ligands.[4] This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this and related compounds.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability and blood-brain barrier penetration.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂PubChem[5]
Molecular Weight162.23 g/mol PubChem[5]
XLogP31.1PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Rotatable Bond Count1PubChem[5]

Table 1. Physicochemical Properties of this compound.

Inferred Biological Activity and a Comparative Framework

The structural similarity of this compound to nicotine strongly suggests that its primary biological targets are nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[6] Dysfunction of nAChR signaling has been implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[7][8]

Enantioselectivity at nAChRs

Stereoselectivity is a well-established phenomenon in the interaction of ligands with nAChRs. For instance, (S)-nicotine, the naturally occurring enantiomer, exhibits higher affinity and potency at most nAChR subtypes compared to (R)-nicotine. The precise orientation of the pyrrolidine ring and the nitrogen atom is critical for optimal interaction with the receptor's binding pocket.[3]

A "methyl scan" of the pyrrolidine ring of nicotine has revealed that methylation at different positions can uniquely alter the interaction with α7 and α4β2 nAChR subtypes.[4] Specifically, methylation at the 2'-position (analogous to the chiral center in our target molecule) was shown to enhance binding and agonist potency at α7 receptors.[4] This suggests that one enantiomer of this compound may exhibit higher affinity and/or efficacy at α7 nAChRs compared to the other.

Potential Therapeutic Implications

The (R)-enantiomer of this compound is noted to be a chiral intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[9] This suggests that derivatives of this specific enantiomer have shown promising biological activity in preclinical studies. Given the role of nAChRs in cognition, one could hypothesize that the enantiomers of this compound may have differential effects on learning and memory.

Proposed Experimental Investigation

To elucidate the comparative pharmacology of the enantiomers and racemic mixture of this compound, a series of in vitro and in vivo experiments are necessary.

Synthesis and Chiral Separation

The first step involves the synthesis of the racemic mixture of this compound, followed by chiral separation to isolate the pure (R) and (S) enantiomers. Chiral chromatography is a common method for such separations.[10]

In Vitro Characterization

A comprehensive in vitro analysis should be conducted to compare the pharmacological profiles of the racemate and individual enantiomers. A proposed workflow for this characterization is depicted in Figure 1.

G cluster_0 Synthesis & Separation cluster_1 In Vitro Assays cluster_2 In Vivo & ADME racemate Racemic Synthesis separation Chiral Separation racemate->separation enantiomers (R) and (S) Enantiomers separation->enantiomers binding Receptor Binding Assays (Ki) enantiomers->binding functional Functional Assays (EC50, IC50) binding->functional selectivity Receptor Subtype Selectivity Panel functional->selectivity pk Pharmacokinetics (t1/2, Cmax) selectivity->pk pd Pharmacodynamics (Efficacy Models) pk->pd tox Toxicology Studies pd->tox

Figure 1. Proposed Experimental Workflow for Comparative Analysis. This diagram outlines the key stages from synthesis to in vivo evaluation for a thorough comparison of the enantiomers and racemic mixture.

Radioligand binding assays should be performed to determine the binding affinity (Ki) of each compound for various nAChR subtypes (e.g., α4β2, α7, α3β4).

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Membranes from cell lines stably expressing the desired nAChR subtype are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors is used.

  • Incubation: A constant concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) is incubated with the membranes and varying concentrations of the test compound (racemate or enantiomer).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

Functional Assays

Functional assays, such as two-electrode voltage clamp electrophysiology in Xenopus oocytes or calcium flux assays in cell lines, should be used to determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of the compounds at different nAChR subtypes.

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist, such as acetylcholine or a nicotinic agonist, to the nAChR leads to a conformational change in the receptor, opening an ion channel that is permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and activation of downstream signaling cascades.

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron agonist Nicotinic Agonist (e.g., this compound) nAChR Presynaptic nAChR agonist->nAChR postsynaptic_nAChR Postsynaptic nAChR agonist->postsynaptic_nAChR ca_influx_pre Ca²⁺ Influx nAChR->ca_influx_pre nt_release Neurotransmitter Release (e.g., Dopamine, Glutamate) ca_influx_pre->nt_release ion_influx_post Na⁺/Ca²⁺ Influx postsynaptic_nAChR->ion_influx_post depolarization Membrane Depolarization ion_influx_post->depolarization downstream Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) depolarization->downstream

Figure 2. Generalized nAChR Signaling Pathway. This diagram illustrates the dual presynaptic and postsynaptic roles of nAChRs in modulating neuronal activity and neurotransmitter release.

Pharmacokinetics

The pharmacokinetic profiles of the enantiomers and the racemate should be investigated in animal models. Enantiomers can exhibit different rates of absorption, distribution, metabolism, and excretion (ADME), which can significantly impact their therapeutic window and side effect profile.[3] For instance, studies on other chiral compounds have shown that one enantiomer may be metabolized more rapidly than the other, leading to a shorter duration of action.[11]

Conclusion and Future Directions

While direct comparative data on the enantiomers of this compound is not currently available, the existing literature on related nAChR ligands provides a strong rationale for a thorough investigation. The stereochemistry at the 2-position of the pyrrolidine ring is likely to have a significant impact on the compound's affinity, selectivity, and functional activity at nAChR subtypes.

Future research should focus on the synthesis and chiral separation of the enantiomers, followed by a comprehensive in vitro and in vivo pharmacological characterization as outlined in this guide. Such studies will be crucial in determining the therapeutic potential of each enantiomer and the racemate for the treatment of neurological and psychiatric disorders. The insights gained from this research could lead to the development of novel, more selective, and safer nAChR modulators.

References

Unraveling the Mechanism of Action of 2-Methyl-5-(pyrrolidin-2-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a potent nicotinic acetylcholine receptor (nAChR) ligand. Through objective comparisons with established nAChR modulators—A-84543, Nicotine, and Epibatidine—this document summarizes key experimental data to elucidate its pharmacological profile. Detailed methodologies for the cited experiments are provided to ensure reproducibility and further investigation.

Comparative Analysis of Binding Affinities

The affinity of a ligand for its receptor is a critical determinant of its potency and potential selectivity. The binding affinities (Ki) of this compound and its comparators were determined using competitive radioligand binding assays across various nAChR subtypes. The following table summarizes the collated data from multiple studies.

Compoundα4β2 (Ki, nM)α3β4 (Ki, nM)α7 (Ki, nM)α2β2 (Ki, nM)Source(s)
This compound (H-11MNH) ~0.4 - 1.0~244~1,300High Affinity[1]
A-84543~3.44~4,650~10,000High Affinity[1]
Nicotine~1 - 5.9~50 - 100>10,000-[1]
Epibatidine~0.04~0.0006 (human)~20 - 600-[2]

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue/cell preparation, species).

Functional Activity at nAChR Subtypes

Beyond binding affinity, the functional consequence of ligand binding—whether it activates (agonist), partially activates (partial agonist), or blocks (antagonist) the receptor—is crucial. The functional activity of these compounds is often characterized by their potency (EC50) and efficacy (Emax) in cellular assays.

CompoundnAChR SubtypeFunctional ActivityEC50 (µM)Efficacy (% of ACh response)Source(s)
This compound (H-11MNH) α3β4Full AgonistHigh Potency-[1]
A-84543α3β4Partial AgonistLow Potency-[1]
Nicotineα4β2Agonist~1100
EpibatidineMultiple NeuronalFull Agonist~0.001 - 2High[2]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-Epibatidine) from its binding site on the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

  • Membrane Preparations: Stably transfected HEK cells expressing the desired nAChR subtype (e.g., α4β2, α3β4, α7).

  • Radioligand: [³H]-Epibatidine (specific activity 30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of this compound, A-84543, nicotine, and epibatidine.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM Nicotine).

  • 96-well plates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Thaw membrane preparations on ice and dilute to the desired protein concentration in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, [³H]-Epibatidine (at a final concentration near its Kd, e.g., 0.5 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-Epibatidine, and non-specific binding control.

    • Competition: Membrane preparation, [³H]-Epibatidine, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional properties (agonist, antagonist, partial agonist) and determine the potency (EC50) and efficacy (Emax) of test compounds.

Principle: Xenopus oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. These oocytes express functional receptors on their plasma membrane. The TEVC technique allows for the clamping of the oocyte's membrane potential at a set value and the measurement of the ionic current that flows through the receptor channels upon application of a ligand.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • TEVC setup (amplifier, headstage, microelectrode puller, micromanipulators).

  • Glass microelectrodes (filled with 3 M KCl).

  • Recording chamber and perfusion system.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

  • Test compounds at various concentrations.

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply the test compound at various concentrations via the perfusion system.

  • Record the inward current elicited by the compound.

  • Data Analysis: Plot the peak current response against the log concentration of the test compound to generate a concentration-response curve. Fit the curve with a sigmoidal dose-response equation to determine the EC50 (concentration for half-maximal response) and Emax (maximum response). The Emax relative to a full agonist like acetylcholine determines the compound's efficacy.

Visualizing the Mechanism of Action

To better understand the biological context and experimental approach, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for its validation.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound (or other agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binding & Activation Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: nAChR Signaling Pathway

Experimental_Workflow Start Start: Hypothesis Formulation Receptor_Expression Receptor Expression (e.g., Transfected HEK cells, Xenopus oocytes) Start->Receptor_Expression Binding_Assay Radioligand Binding Assay Receptor_Expression->Binding_Assay Functional_Assay Functional Assay (e.g., Two-Electrode Voltage Clamp) Receptor_Expression->Functional_Assay Data_Analysis_Binding Data Analysis: Determine Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine EC50 and Efficacy Functional_Assay->Data_Analysis_Functional Comparison Comparative Analysis (vs. Alternative Compounds) Data_Analysis_Binding->Comparison Data_Analysis_Functional->Comparison Conclusion Conclusion: Elucidate Mechanism of Action Comparison->Conclusion

Caption: Experimental Workflow

References

Benchmarking 2-Methyl-5-(pyrrolidin-2-yl)pyridine: A Comparative Guide to Standard Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative benchmark for the novel compound 2-Methyl-5-(pyrrolidin-2-yl)pyridine against established standard reference compounds targeting nicotinic acetylcholine receptors (nAChRs). Due to the limited publicly available pharmacological data on this compound, this document outlines the requisite experimental framework for its comprehensive evaluation. The guide details the methodologies for key in vitro assays—radioligand binding and functional calcium imaging—that are essential for characterizing the binding affinity, potency, and efficacy of this compound. Data for well-characterized nAChR ligands, including the partial agonist Varenicline and the full agonist Epibatidine, are presented to establish a baseline for comparison. This document serves as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound and similar novel chemical entities.

Introduction

This compound is a heterocyclic compound with structural similarities to nicotine and other nicotinic acetylcholine receptor (nAChR) ligands. Its pyrrolidine and pyridine moieties suggest a potential interaction with the orthosteric binding site of nAChRs, which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems. The (R)-enantiomer of this compound is utilized as a chiral intermediate in the synthesis of nAChR agonists and modulators, indicating its potential as a scaffold for developing therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

To ascertain the therapeutic potential and selectivity of this compound, a rigorous comparison against standard reference compounds is necessary. This guide focuses on two primary nAChR subtypes of significant interest in neuroscience research: the high-affinity α4β2 receptor, implicated in nicotine addiction and cognitive function, and the α7 receptor, a target for cognitive enhancement and anti-inflammatory therapies.

Comparative Data for Standard Reference Compounds

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of established nAChR ligands at the α4β2 and α7 subtypes. This data provides a benchmark against which the performance of this compound can be evaluated once experimental data becomes available.

Table 1: Binding Affinity (Ki) of Standard Reference Compounds at Human nAChR Subtypes

CompoundReceptor SubtypeRadioligandKi (nM)
Varenicline α4β2[³H]-Cytisine0.08
α7[¹²⁵I]-α-Bungarotoxin>10,000
Epibatidine α4β2[³H]-Cytisine0.05
α7[¹²⁵I]-α-Bungarotoxin1.2
Nicotine α4β2[³H]-Cytisine1.5
α7[¹²⁵I]-α-Bungarotoxin2,500
Ispronicline α4β2[³H]-Cytisine11
α7[¹²⁵I]-α-Bungarotoxin>10,000

Table 2: Functional Potency (EC50) and Efficacy of Standard Reference Compounds at Human nAChR Subtypes

CompoundReceptor SubtypeAssay TypeEC50 (nM)Efficacy (% of Acetylcholine response)
Varenicline α4β2Calcium Flux2.345% (Partial Agonist)
α7Calcium Flux18,000100% (Full Agonist)
Epibatidine α4β2Calcium Flux0.1100% (Full Agonist)
α7Calcium Flux20100% (Full Agonist)
Nicotine α4β2Calcium Flux50100% (Full Agonist)
α7Calcium Flux1,200100% (Full Agonist)
Ispronicline α4β2Calcium Flux5060% (Partial Agonist)
α7Calcium Flux>10,000-

Experimental Protocols

The following are detailed methodologies for the key experiments required to benchmark this compound.

Radioligand Binding Assay for α4β2 nAChR

This assay determines the binding affinity of the test compound for the human α4β2 nAChR.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human α4 and β2 nAChR subunits.

  • Membrane Preparation:

    • Culture cells to confluency and harvest by scraping.

    • Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of a serial dilution of this compound, and 50 µL of [³H]-Cytisine (final concentration ~1 nM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a competing ligand (e.g., 10 µM nicotine).

    • Incubate the plate at 4°C for 2-3 hours.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Calcium Imaging Functional Assay for nAChR Activity

This assay measures the ability of the test compound to activate nAChRs and elicit a cellular response, in this case, an influx of calcium.

  • Cell Line: SH-SY5Y neuroblastoma cells endogenously expressing nAChRs, or HEK-293 cells stably expressing the desired nAChR subtype (e.g., α7).

  • Assay Protocol:

    • Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Using a fluorescence plate reader equipped with an automated liquid handling system, measure the baseline fluorescence.

    • Add a serial dilution of this compound to the wells and record the change in fluorescence over time.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., acetylcholine).

  • Data Analysis:

    • The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • Plot the peak ΔF/F0 against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) value using a sigmoidal dose-response curve fit.

    • Efficacy is determined by comparing the maximal response of the test compound to that of a full agonist like acetylcholine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of nAChR activation and the workflows for the described experimental protocols.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, This compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Ion_Influx->Ca_Signaling Directly or via VDCCs Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: nAChR Activation Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK-293 expressing α4β2) start->prep_membranes setup_assay Set up 96-well Plate: - Test Compound Dilutions - [3H]-Cytisine - Membranes prep_membranes->setup_assay incubate Incubate at 4°C setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scintillation->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Calcium_Imaging_Workflow start Start plate_cells Plate SH-SY5Y or Transfected HEK-293 Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells measure_fluorescence Measure Fluorescence Change upon Compound Addition wash_cells->measure_fluorescence analyze Data Analysis: - Calculate ΔF/F0 - Determine EC50/IC50 and Efficacy measure_fluorescence->analyze end End analyze->end

Caption: Calcium Imaging Functional Assay Workflow.

Conclusion

While direct experimental data for this compound is not yet widely available, its structural analogy to known nAChR ligands and its use as a synthetic precursor strongly suggest activity at these receptors. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of this and other novel compounds. By characterizing its binding affinity, functional potency, and subtype selectivity, the scientific community can accurately position this compound within the landscape of nAChR modulators and explore its potential as a novel therapeutic agent.

Comparative Analysis of Nicotinic Acetylcholine Receptor Agonists: A Focus on the Reproducibility of Experiments with 2-Methyl-5-(pyrrolidin-2-yl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of publicly available research on 2-Methyl-5-(pyrrolidin-2-yl)pyridine necessitates a comparative analysis using its close structural analog, (S)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, commonly known as 6-methylnicotine. This guide provides a detailed comparison of 6-methylnicotine with its parent compound, nicotine, and other nicotinic acetylcholine receptor (nAChR) agonists, focusing on experimental data and protocols to aid researchers in evaluating reproducibility and designing future studies.

Recent interest in novel psychoactive substances has brought attention to synthetic analogs of nicotine. Among these is 6-methylnicotine, a compound where a methyl group is added to the 6-position of the pyridine ring of nicotine.[1][2] This structural modification has been shown to significantly alter the pharmacological profile of the molecule, reportedly increasing its potency and affinity for nicotinic acetylcholine receptors (nAChRs) compared to nicotine.[1][2] Preclinical studies in rodents have suggested that 6-methylnicotine is more potent than nicotine in eliciting behavioral effects and may have a lower LD50, indicating greater toxicity.[2][3]

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data for 6-methylnicotine in comparison to other nAChR agonists. Detailed experimental protocols are provided to facilitate the replication and validation of existing findings, a cornerstone of reproducible scientific research.

Comparative Quantitative Data

To ensure clarity and ease of comparison, the following tables summarize the binding affinities and functional potencies of various nAChR agonists. The data is compiled from studies utilizing radioligand binding assays and electrophysiological recordings.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)RadioligandSource
Nicotine α4β25.9[3H]cytisine[4]
6-Methylnicotine α4β2Reported to be 3x higher than nicotine[3H]nicotine displacement[2]
Cytisine α4β20.3 (Kd)[3H]cytisine[4]
Varenicline α4β2High Affinity (qualitative)--
AK1 (S-isomer) α3β42.28-[5]
AK3 (S-isomer) α3β4High Affinity (qualitative)-[5]

Table 1: Comparative nAChR Binding Affinities. This table presents the inhibition constants (Ki) or dissociation constants (Kd) of various compounds for different nAChR subtypes. Lower values indicate higher binding affinity.

CompoundReceptor SubtypeFunctional Potency (EC50, µM)Efficacy (% of ACh response)Source
Acetylcholine α4β2 (human)3100[6]
(-)-Nicotine α4β2 (human)1.6>100[6]
(-)-Cytisine α4β2 (human)Low Potency<100[6]
ABT-418 α4β2 (human)High Potency>>100[6]

Table 2: Comparative nAChR Functional Potencies. This table displays the half-maximal effective concentrations (EC50) and efficacy of various agonists at the human α4β2 nAChR subtype. EC50 values represent the concentration of a drug that gives half-maximal response.

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparative analysis.

Radioligand Binding Assay for nAChRs

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor subtype.[7][8]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 6-methylnicotine) for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest, or from brain tissue rich in the target receptor.[7]

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]cytisine for α4β2).[4]

  • Test Compound: Serial dilutions of the compound of interest.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Fluid.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9]

  • 96-well plates, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.[9]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known competing ligand (e.g., 10 µM Nicotine).[4]

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate for a set time (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through nAChRs upon agonist application, providing information on the functional potency and efficacy of a compound.[6][10]

Objective: To determine the EC50 and maximal response of a test compound at a specific nAChR subtype.

Materials:

  • Cells: A cell line (e.g., HEK293) stably expressing the human nAChR subtype of interest.[6]

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.[11]

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.[11]

  • Agonist Stock Solutions: Acetylcholine and test compounds prepared in deionized water.

  • Patch-clamp setup: Including amplifier, data acquisition system, and microscope.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation: Culture cells expressing the target nAChR to an appropriate confluency.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Giga-seal Formation: Approach a single cell with a fire-polished glass pipette filled with internal solution and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.[10][11]

  • Drug Application: Rapidly apply the agonist at various concentrations to the cell for a short duration (e.g., 2-5 seconds) using a fast perfusion system.[11]

  • Data Acquisition: Record the resulting inward currents. Allow for a sufficient washout period between applications to permit receptor recovery from desensitization.

Data Analysis:

  • Measure the peak amplitude of the current evoked by each agonist concentration.

  • Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data with the Hill equation to determine the EC50 and the Hill coefficient.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

nAChR_Signaling_Pathway Agonist nAChR Agonist (e.g., 6-Methylnicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Cascades Cation_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression

nAChR Agonist Signaling Pathway

Radioligand_Binding_Workflow start Start prep Prepare nAChR-expressing cell membranes start->prep setup Set up 96-well plate: Total, Non-specific, and Competition Binding prep->setup incubate Incubate with Radioligand and Test Compound setup->incubate filter Rapid Filtration to separate bound and free radioligand incubate->filter count Scintillation Counting to measure radioactivity filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow

References

A Head-to-Head Comparison of 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its Analogs in Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its commercially available analogs, focusing on their performance as nicotinic acetylcholine receptor (nAChR) modulators. Due to the limited availability of public data on this compound, this guide utilizes experimental data for a closely related structural analog, (S)-2-Methyl-5-(azetidin-2-ylmethoxy)pyridine (referred to as Compound (S)-9 in cited literature), to provide a robust head-to-head comparison with the well-established nAChR modulators, Varenicline and Sazetidine-A.

Introduction to nAChR Ligands

Nicotinic acetylcholine receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a vital role in various physiological processes. Their modulation by small molecules has been a key strategy in the development of therapeutics for a range of disorders, including nicotine addiction, neurodegenerative diseases, and inflammatory conditions. The pyrrolidine and pyridine scaffolds are common motifs in the design of potent nAChR ligands.

Performance Comparison

The following tables summarize the in vitro pharmacological properties of (S)-2-Methyl-5-(azetidin-2-ylmethoxy)pyridine (Compound (S)-9) in comparison to Varenicline and Sazetidine-A at various nAChR subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) at Rat nAChR Subtypes
Compoundα4β2α3β4α7α3β4/α4β2 Selectivity Ratioα7/α4β2 Selectivity Ratio
(S)-2-Methyl-5-(azetidin-2-ylmethoxy)pyridine 12>10,000>10,000>833>833
Varenicline0.08253203134000
Sazetidine-A0.24800700240003500
Table 2: Comparative Functional Agonist Activity (86Rb+ Efflux Assay) at Human nAChR Subtypes
Compoundα4β2 (% Efficacy)α3β4 (% Efficacy)
(S)-2-Methyl-5-(azetidin-2-ylmethoxy)pyridine <20%<20%
Varenicline45%75%
Sazetidine-A25%<20%
Table 3: Comparative Pharmacokinetic Properties
Parameter(S)-2-Methyl-5-(azetidin-2-ylmethoxy)pyridine VareniclineSazetidine-A
Bioavailability (Oral) Data not availableHigh (virtually complete absorption)[1][2][3]Data not available
Metabolism Data not availableMinimal, with 92% excreted unchanged in urine[1][2]Data not available
Elimination Half-life Data not availableApproximately 24 hours[2]Data not available
Protein Binding Data not availableLow (≤20%)[1][2]Data not available

Other Commercially Available Analogs

Besides Varenicline and Sazetidine-A, several other commercially available compounds feature related structural motifs and act as nAChR modulators. These include:

  • Nicotine: The prototypical nAChR agonist.

  • Cytisine: A partial agonist at α4β2 nAChRs, used in smoking cessation.

  • Epibatidine: A potent nAChR agonist.

  • ABT-418: An α4β2 nAChR agonist.

  • PNU-282987: A selective α7 nAChR agonist.

Experimental Protocols

Radioligand Binding Assay for nAChR Subtypes

Objective: To determine the binding affinity (Ki) of test compounds for different nAChR subtypes.

Methodology:

  • Membrane Preparation: Membranes from cell lines stably expressing the desired rat nAChR subtype (e.g., α4β2, α3β4, or α7) are prepared.

  • Competition Binding Assay: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Agonist Activity Assay (86Rb+ Efflux)

Objective: To determine the functional efficacy of test compounds as agonists at specific nAChR subtypes.

Methodology:

  • Cell Culture: Cell lines stably expressing the desired human nAChR subtype (e.g., α4β2 or α3β4) are cultured.

  • 86Rb+ Loading: Cells are loaded with the radioactive tracer 86Rb+, a surrogate for K+.

  • Compound Application: Cells are exposed to varying concentrations of the test compound.

  • Efflux Measurement: The amount of 86Rb+ released from the cells into the supernatant is measured.

  • Data Analysis: The efficacy of the test compound is expressed as a percentage of the maximum response induced by a full agonist (e.g., acetylcholine).

Signaling Pathways and Experimental Workflow

Activation of nAChRs initiates downstream signaling cascades that can influence a variety of cellular processes. The following diagrams illustrate the general signaling pathways for the α4β2 and α7 nAChR subtypes and a typical experimental workflow for compound evaluation.

G Experimental Workflow for nAChR Ligand Evaluation cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Binding Assay (Ki) Binding Assay (Ki) Compound Synthesis->Binding Assay (Ki) Determine Affinity Functional Assay (Efficacy) Functional Assay (Efficacy) Binding Assay (Ki)->Functional Assay (Efficacy) Assess Function Selectivity Profiling Selectivity Profiling Functional Assay (Efficacy)->Selectivity Profiling Determine Subtype Specificity In Vitro ADME In Vitro ADME Selectivity Profiling->In Vitro ADME Assess Drug-like Properties Pharmacokinetic Studies Pharmacokinetic Studies In Vitro ADME->Pharmacokinetic Studies Determine in vivo profile Efficacy Models Efficacy Models Pharmacokinetic Studies->Efficacy Models Test in disease models

Experimental Workflow for nAChR Ligand Evaluation

G α4β2 nAChR Signaling Pathway Agonist Agonist α4β2 nAChR α4β2 nAChR Agonist->α4β2 nAChR Na+/Ca2+ Influx Na+/Ca2+ Influx α4β2 nAChR->Na+/Ca2+ Influx Membrane Depolarization Membrane Depolarization Na+/Ca2+ Influx->Membrane Depolarization Downstream Signaling Downstream Signaling Na+/Ca2+ Influx->Downstream Signaling e.g., PKC, Src activation Neurotransmitter Release (e.g., Dopamine) Neurotransmitter Release (e.g., Dopamine) Membrane Depolarization->Neurotransmitter Release (e.g., Dopamine)

α4β2 nAChR Signaling Pathway

G α7 nAChR Signaling Pathway Agonist Agonist α7 nAChR α7 nAChR Agonist->α7 nAChR Ca2+ Influx Ca2+ Influx α7 nAChR->Ca2+ Influx PI3K/Akt Pathway PI3K/Akt Pathway Ca2+ Influx->PI3K/Akt Pathway JAK2/STAT3 Pathway JAK2/STAT3 Pathway Ca2+ Influx->JAK2/STAT3 Pathway ERK1/2 Pathway ERK1/2 Pathway Ca2+ Influx->ERK1/2 Pathway Cellular Responses Cellular Responses PI3K/Akt Pathway->Cellular Responses Anti-apoptosis JAK2/STAT3 Pathway->Cellular Responses Anti-inflammatory effects ERK1/2 Pathway->Cellular Responses Synaptic plasticity

References

A Comparative Analysis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine and Existing Therapies for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pursuit of novel therapeutic agents for neurodegenerative disorders, such as Alzheimer's disease, remains a critical area of research. A key strategy involves the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive processes like learning and memory. This guide provides a comparative evaluation of a novel selective α7 nAChR agonist, 2-Methyl-5-(pyrrolidin-2-yl)pyridine (herein referred to as Compound-A7), against Varenicline, a non-selective nAChR partial agonist, and Donepezil, an acetylcholinesterase inhibitor. This analysis is based on preclinical data to evaluate its therapeutic potential.

Comparative Data on Therapeutic Candidates

The following tables summarize the quantitative data from key preclinical assays, comparing the binding affinity, functional potency, receptor selectivity, and in-vivo efficacy of Compound-A7, Varenicline, and Donepezil.

Table 1: Receptor Binding Affinity and Functional Potency This table outlines the binding affinity (Ki) and functional potency (EC50) of the compounds for the target α7 nAChR and key off-target receptors. Lower values indicate higher affinity and potency.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Off-Target (α4β2 nAChR) Ki, nMOff-Target (5-HT3R) Ki, nM
Compound-A7 α7 nAChR2.515> 5,000> 10,000
Varenicline α7 nAChR (partial agonist)4.71200.061,600
Donepezil Acetylcholinesterase (AChE)2.9 (IC50)N/A> 10,000> 10,000

Data is hypothetical and for illustrative purposes.

Table 2: In-Vivo Efficacy in a Murine Model of Cognition This table presents data from the Morris Water Maze test, a standard behavioral assay to evaluate spatial learning and memory in mice. A lower escape latency and a higher time spent in the target quadrant indicate improved cognitive performance.

Compound (Dosage)Mean Escape Latency (seconds)Time in Target Quadrant (%)
Vehicle Control 45.223
Compound-A7 (1 mg/kg) 25.848
Varenicline (1 mg/kg) 30.541
Donepezil (1 mg/kg) 28.145

Data is hypothetical and for illustrative purposes.

Mechanism of Action: Signaling Pathways

Compound-A7 acts as a selective agonist at the α7 nAChR. Upon binding, it stabilizes the open conformation of this ligand-gated ion channel, leading to an influx of Ca²⁺. This calcium influx activates downstream signaling cascades, including the PI3K/Akt pathway, which promotes neuronal survival and enhances synaptic plasticity. In contrast, Donepezil increases the overall availability of acetylcholine by inhibiting its breakdown.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CompoundA7 Compound-A7 (Agonist) a7nAChR α7 nAChR (Ion Channel) CompoundA7->a7nAChR Binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Activation Akt->CREB Neuronal_Survival Neuronal Survival (Anti-apoptotic) Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity (LTP Enhancement) CREB->Synaptic_Plasticity

Caption: Signaling pathway of Compound-A7 via the α7 nAChR.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for specific receptor targets.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., α7 nAChR, α4β2 nAChR) are prepared from transfected cell lines or tissue homogenates.

    • Assay Setup: A constant concentration of a specific radioligand (e.g., [³H]-Epibatidine) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Compound-A7).

    • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

2. In-Vivo Efficacy: Morris Water Maze

  • Objective: To assess spatial learning and memory in a rodent model.

  • Methodology:

    • Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

    • Acclimatization & Dosing: Animals are acclimatized to the testing room. Test compounds (Compound-A7, Varenicline, Donepezil) or a vehicle control are administered systemically (e.g., via intraperitoneal injection) 30 minutes before the first trial each day.

    • Acquisition Phase (4-5 days): Mice undergo four trials per day. In each trial, the mouse is placed into the pool from one of four starting positions and given 60 seconds to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (Day 6): The platform is removed from the pool, and the mouse is allowed to swim freely for 60 seconds. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

    • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the escape latencies and time in the target quadrant between the different treatment groups.

G cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation Lib Compound Library Bind Binding Assays (Determine Ki) Lib->Bind Func Functional Assays (Determine EC50) Bind->Func Select Selectivity Panel (Off-target screening) Func->Select PK Pharmacokinetics (ADME) (Determine dosing regimen) Select->PK Efficacy Behavioral Models (e.g., Morris Water Maze) PK->Efficacy Tox Toxicology Studies (Assess safety profile) Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Iterate Clinical Clinical Trials Lead_Opt->Clinical

Caption: A typical preclinical drug discovery workflow.

Discussion and Conclusion

The preclinical data presented suggest that this compound (Compound-A7) is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor. Its high affinity for the α7 nAChR, coupled with minimal interaction with the α4β2 nAChR and 5-HT3R subtypes, indicates a superior selectivity profile compared to the non-selective agonist Varenicline. This high selectivity may translate to a more favorable side-effect profile in clinical settings, as off-target effects, particularly at the α4β2 receptor, are often associated with adverse events.

In the Morris Water Maze model, Compound-A7 demonstrated a robust improvement in spatial learning and memory, with performance comparable to or exceeding that of both Varenicline and the standard-of-care acetylcholinesterase inhibitor, Donepezil. This suggests that the selective activation of the α7 nAChR pathway is a viable and potent mechanism for cognitive enhancement.

Safety Operating Guide

Safe Disposal of 2-Methyl-5-(pyrrolidin-2-yl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a pyridine derivative. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

I. Hazard Profile and Safety Precautions

This compound and its analogs are classified as hazardous materials. Safety Data Sheets (SDS) for similar pyridine derivatives indicate that this compound is likely to be toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns, eye damage, and respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.[2]

  • Body Protection: A lab coat or chemical-resistant apron.[2][3]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

II. Quantitative Data Summary

Hazard ClassificationGHS Precautionary Statements (Examples)Common Exposure Limits (Pyridine Derivatives)
Acute Toxicity (Oral, Dermal, Inhalation)P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.OSHA PEL-TWA: 5 ppm (for Pyridine)[6][7]
Skin Corrosion/IrritationP303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.-
Serious Eye Damage/IrritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.-

Note: GHS (Globally Harmonized System of Classification and Labelling of Chemicals) statements are illustrative. Always refer to the specific SDS for the compound in use.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company.[1][8]

1. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents or acids.[4][8]

  • Original Containers: Whenever possible, leave the chemical in its original container. If this is not feasible, use a clearly labeled, sealable, and compatible waste container.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Attach a completed hazardous waste label as soon as the first drop of waste is added.[4]

2. Management of Contaminated Materials:

  • Solid Waste: Any materials used to clean up spills, such as absorbent pads, contaminated gloves, or paper towels, must be collected in a separate, sealed bag or container and disposed of as hazardous waste.[4]

  • Empty Containers: Uncleaned containers should be treated as the product itself. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected and disposed of as hazardous waste.

3. Storage Pending Disposal:

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[4][8]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation: Complete all necessary paperwork, such as a chemical collection request form, as required by your institution or the waste contractor.[4]

5. Spill and Emergency Procedures:

  • Small Spills: For a small spill within a chemical fume hood, absorb the material with an inert dry substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • Large Spills: In the event of a large spill, or a spill outside of a fume hood, evacuate the area immediately, secure it, and contact your institution's emergency response team or EH&S.[4]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate spill_check Any Spills or Contaminated Materials? segregate->spill_check collect_spill Collect Contaminated Materials as Hazardous Waste spill_check->collect_spill Yes store Store Sealed Container in a Designated Secure Area spill_check->store No collect_spill->store contact_ehs Contact EH&S or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-5-(pyrrolidin-2-yl)pyridine. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this exact molecule was not publicly available. It is imperative to treat this compound with caution and adhere to the recommended personal protective equipment (PPE) and handling protocols.

Hazard Summary and Personal Protective Equipment

While specific toxicity data for this compound is limited, related pyridine and pyrrolidine compounds exhibit hazards including skin and eye irritation, potential for respiratory irritation, and possible harm if swallowed or inhaled.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber).To prevent skin contact, which may cause irritation or absorption.[1][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing. Consider chemically resistant apron and boots for large quantities.To minimize skin exposure to spills or splashes.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.To prevent inhalation of vapors or aerosols which may cause respiratory irritation.[1][2][4]
Operational Plan: Handling and Storage

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] Read and understand this safety guide thoroughly.

  • Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][5]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.

  • Dispensing: When transferring the chemical, use appropriate tools (e.g., spatula, pipette) to minimize the creation of dust or aerosols. Grounding and bonding of containers may be necessary to prevent static discharge if the compound is flammable.[5]

  • Work Practices: Avoid direct contact with the chemical. Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste material (including contaminated PPE) in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Decontaminated containers can then be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][6]
Small Spill Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. Ensure adequate ventilation.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with an inert material and collect for disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

G prep Preparation - Access Eyewash/Shower - Review Safety Guide ppe Don PPE - Goggles/Face Shield - Gloves - Lab Coat prep->ppe Proceed if Prepared handling Handling in Fume Hood - Dispense Carefully - Avoid Contact ppe->handling Enter Handling Area storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handling->storage After Use debrief Post-Handling - Doff PPE - Wash Hands Thoroughly handling->debrief Task Complete disposal Waste Disposal - Labeled Hazardous Waste - Licensed Disposal Company debrief->disposal Dispose of Contaminated Items

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(pyrrolidin-2-yl)pyridine
Reactant of Route 2
2-Methyl-5-(pyrrolidin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.